(Z)-Methyl heptadec-10-enoate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
methyl (E)-heptadec-10-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,10-17H2,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSUZRHLHDQGPN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (Z)-Methyl heptadec-10-enoate (CAS: 75190-82-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Methyl heptadec-10-enoate, with the CAS number 75190-82-8, is a monounsaturated fatty acid methyl ester (FAME). It is also commonly referred to as Methyl cis-10-heptadecenoate. This compound is of growing interest in the scientific community due to its presence in natural sources and its potential biological activities. Notably, it has been identified as a component of blackberry seed oil and has demonstrated antioxidant and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, known biological effects, and relevant experimental protocols to facilitate further research and development.
Chemical and Physical Properties
This compound is characterized by an 18-carbon chain with a single cis-configured double bond between the 10th and 11th carbon atoms and a methyl ester group at the carboxyl end.[4]
| Property | Value | Source |
| CAS Number | 75190-82-8 | [5] |
| Molecular Formula | C18H34O2 | [5][6] |
| Molecular Weight | 282.46 g/mol | [5] |
| IUPAC Name | methyl (10Z)-heptadec-10-enoate | [4] |
| Synonyms | Methyl cis-10-heptadecenoate, (Z)-10-Heptadecenoic acid methyl ester, C17:1 methyl ester | [5][7] |
| Physical State | Liquid | [5][8] |
| Solubility | Soluble in chloroform (B151607) and hexane | [7][8] |
| Storage | -20°C | [8] |
Biological Activity and Potential Therapeutic Applications
The primary reported biological activities of this compound are its antioxidant and anti-inflammatory effects.
Antioxidant Activity
This compound has been identified as a component of blackberry seed oil and is reported to possess antioxidant activity.[1][2][3] While specific quantitative data on its antioxidant capacity is limited, fatty acid methyl esters, in general, have been evaluated for their antioxidant potential using various in vitro assays.[9][10][11] The presence of the double bond in the alkyl chain is a key structural feature that can contribute to radical scavenging activities.
Anti-inflammatory and Anti-allergic Activity
A significant finding is the ability of this compound to suppress allergic inflammation in human basophilic KU812F cells.[1][2][12] Basophils play a crucial role in the initiation of allergic inflammatory responses through the release of mediators like histamine (B1213489). The suppression of this process suggests a potential therapeutic application for this compound in allergic conditions.
Signaling Pathways
While the precise signaling pathways modulated by this compound have not been elucidated, the anti-inflammatory effects of other fatty acids provide a basis for a hypothetical mechanism. Fatty acids are known to influence inflammatory processes through various signaling cascades.
-
Toll-Like Receptor (TLR) Signaling: Saturated and trans fatty acids have been shown to activate TLR4, leading to the activation of the MyD88/NF-κB pathway and the subsequent production of pro-inflammatory cytokines.[[“]] It is plausible that monounsaturated fatty acids like this compound could competitively inhibit this binding or activate downstream pathways with anti-inflammatory outcomes.
-
G-Protein Coupled Receptors (GPCRs): Short-chain fatty acids are known to exert anti-inflammatory effects through GPCRs like FFAR2 and GPR109A.[14][15] While this is a different class of fatty acids, it highlights a potential mechanism for fatty acid-mediated immune modulation.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Omega-3 fatty acids are well-known activators of PPARs, which are transcription factors that can suppress inflammatory gene expression.[16] This represents another potential avenue through which this compound may exert its anti-inflammatory effects.
Based on these general mechanisms for fatty acids, a hypothetical signaling pathway for the anti-inflammatory action of this compound is proposed below.
Caption: Hypothetical signaling pathways for this compound's anti-inflammatory action.
Experimental Protocols
Synthesis via Transesterification
A common method for the synthesis of FAMEs is through the transesterification of triglycerides from natural oils.
Caption: General workflow for the synthesis of fatty acid methyl esters (FAMEs).
Methodology:
-
Reaction Setup: A triglyceride-containing oil is refluxed with a solution of sodium hydroxide (B78521) in methanol.[11]
-
Esterification: For oils with high free fatty acid content, an acid-catalyzed esterification step with sulfuric acid in methanol may be necessary prior to transesterification.[17]
-
Extraction: After the reaction, the FAMEs are extracted using a non-polar solvent like hexane. The organic layer is washed with water to remove glycerol (B35011) and catalyst residues.
-
Purification: The organic layer is dried, and the solvent is removed under reduced pressure to yield the FAMEs.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[18]
In Vitro Antioxidant Activity Assay (DPPH Method)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
Methodology:
-
Preparation of Reagents: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). A fresh solution of DPPH in methanol is also prepared.
-
Reaction: Different concentrations of the test compound are mixed with the DPPH solution.[9]
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[9]
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
Anti-allergic Inflammation Assay using KU812F Cells
The human basophilic KU812F cell line is a suitable model to study the inhibition of allergic degranulation.
Methodology:
-
Cell Culture: KU812F cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum.[17]
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound for a specific duration.
-
Stimulation: The cells are then stimulated with an agent that induces degranulation, such as phorbol (B1677699) myristate acetate (B1210297) (PMA) plus a calcium ionophore (e.g., A23187).[17]
-
Histamine Release Measurement: The amount of histamine released into the supernatant is quantified using an ELISA-based assay.[17]
-
Data Analysis: The inhibitory effect of this compound on histamine release is calculated by comparing the treated cells to the stimulated, untreated control.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated antioxidant and anti-inflammatory properties. The available data suggests its potential for development as a therapeutic agent, particularly for allergic inflammatory conditions. However, significant research is still required to fully understand its biological functions.
Key areas for future research include:
-
Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways involved in its anti-inflammatory effects.
-
In Vivo Studies: Evaluation of its efficacy and safety in animal models of allergic inflammation and other relevant diseases.
-
Structure-Activity Relationship: Synthesis and biological testing of analogs to identify key structural features for its activity.
-
Pharmacokinetics and Metabolism: Understanding its absorption, distribution, metabolism, and excretion to assess its drug-like properties.
This technical guide provides a foundation for researchers to build upon and further explore the therapeutic potential of this compound. The provided experimental frameworks can be adapted to initiate and advance the investigation of this interesting fatty acid methyl ester.
References
- 1. CIS-10-HEPTADECENOIC ACID METHYL ESTER | 75190-82-8 [chemicalbook.com]
- 2. labshake.com [labshake.com]
- 3. scbt.com [scbt.com]
- 4. CAS 75190-82-8: cis-10-heptadecenoic acid methyl ester [cymitquimica.com]
- 5. larodan.com [larodan.com]
- 6. Methyl cis-10-heptadecenoate | C18H34O2 | CID 16219491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 75190-82-8 CAS MSDS (CIS-10-HEPTADECENOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. cdn.usbio.net [cdn.usbio.net]
- 13. consensus.app [consensus.app]
- 14. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. alanrevista.org [alanrevista.org]
- 17. Microarray analysis of immediate-type allergy in KU812 cells in response to fulvic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
Unveiling the Natural Sources of C17:1 Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C17:1 methyl ester, or methyl heptadecenoate, is a monounsaturated odd-chain fatty acid methyl ester that has garnered increasing interest within the scientific community. While less abundant than its even-chain counterparts, its presence in various natural sources points towards unique biosynthetic pathways and potential biological activities. This technical guide provides an in-depth overview of the known natural occurrences of C17:1 methyl ester, complete with quantitative data, detailed experimental protocols for its analysis, and an exploration of its metabolic context.
Natural Sources and Quantitative Data
C17:1 methyl ester has been identified in a diverse range of organisms, from bacteria and plants to ruminant fats. The following tables summarize the quantitative data available for its presence in these sources. It is important to note that in many analyses, C17:1 is found as a minor component, and its specific quantification can be challenging.
| Natural Source Category | Organism/Source | Compound Identified | Quantitative Data | Reference(s) |
| Bacteria | Desulfovibrio desulfuricans | iso-C17:1 fatty acid | Major fatty acid component | [1] |
| Ruminant Products | Bovine and Ovine Milk Fat | cis-9-Heptadecenoic acid (C17:1) | Predominant C17:1 isomer; a minor constituent of total fatty acids. Heptadecanoic acid (C17:0) is ~0.61% of milk fat. | [2][3] |
| Plants | Solena amplexicaulis (Stem) | Heptadecanoic acid, 10-methyl-, methyl ester (isomer) | 1.29% of total peak area in GC-MS | [4][5][6][7] |
| Plants | Thesium humile | Not explicitly detected | Analysis identified other fatty acid esters, but not C17:1 methyl ester. | [1] |
| Plants | Haloxylon stocksii | Heptadecanoic acid, 16-methyl-, methyl ester (isomer) | Present in GC-MS analysis, but not quantified as a percentage. |
Table 1: Quantitative Data of C17:1 Methyl Ester and its Isomers in Various Natural Sources.
Experimental Protocols
The identification and quantification of C17:1 methyl ester from natural sources predominantly rely on gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs). Below are detailed methodologies representative of the key experiments for extracting and analyzing these compounds from different biological matrices.
I. Analysis of C17:1 Methyl Ester in Bacteria (e.g., Desulfovibrio)
This protocol outlines the steps for the extraction, methylation, and analysis of cellular fatty acids from bacterial cultures.
A. Cell Culture and Harvesting:
-
Cultivate the bacterial strain (e.g., Desulfovibrio desulfuricans) under appropriate anaerobic conditions in a suitable growth medium.
-
Harvest the cells in the late logarithmic to early stationary phase by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with a sterile saline solution (0.9% NaCl) and lyophilize to a constant dry weight.
B. Extraction and Saponification:
-
To approximately 50 mg of lyophilized cells in a screw-cap tube, add 1 mL of 3.75 M NaOH in 50% aqueous methanol (B129727).
-
Seal the tube tightly and heat at 100°C for 30 minutes, vortexing every 5 minutes to ensure complete saponification of lipids.
-
Cool the tube to room temperature.
C. Methylation:
-
Add 2 mL of 6 M HCl in 50% aqueous methanol to the cooled saponified mixture.
-
Seal the tube and heat at 80°C for 10 minutes.
-
Rapidly cool the tube in an ice bath.
D. FAME Extraction:
-
Add 1.25 mL of a 1:1 (v/v) solution of methyl tert-butyl ether and hexane (B92381).
-
Mix gently by inversion for 10 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic phase containing the FAMEs to a clean vial.
-
Wash the lower aqueous phase with a second aliquot of the extraction solvent and combine the organic phases.
E. GC-MS Analysis:
-
Instrument: Agilent 7890B GC coupled to a 5977A MS detector or equivalent.
-
Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp 1: 3°C/min to 240°C.
-
Hold at 240°C for 15 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 50-550.
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
-
Identification: Identify C17:1 methyl ester based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
Figure 1: Experimental workflow for FAME analysis in bacteria.
II. Analysis of C17:1 Methyl Ester in Ruminant Milk Fat
This protocol details the extraction of fat from milk and subsequent analysis of its fatty acid composition.
A. Milk Fat Extraction (Folch Method):
-
Homogenize a 10 mL milk sample.
-
Add 40 mL of a 2:1 (v/v) chloroform (B151607):methanol solution to the milk in a separatory funnel.
-
Shake vigorously for 2 minutes.
-
Add 8 mL of 0.9% NaCl solution and shake for another 2 minutes.
-
Allow the mixture to stand until two distinct layers are formed.
-
Collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the milk fat.
B. Transesterification:
-
To approximately 20 mg of the extracted milk fat in a screw-cap tube, add 2 mL of 0.5 M KOH in methanol.
-
Heat the mixture at 60°C for 10 minutes with occasional vortexing.
-
Cool to room temperature and add 2 mL of 14% boron trifluoride (BF3) in methanol.
-
Heat again at 60°C for 5 minutes.
-
Cool to room temperature and add 2 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
C. GC-MS Analysis:
-
The GC-MS parameters are similar to those described for bacterial analysis, with potential adjustments to the temperature program to optimize the separation of the complex mixture of fatty acids found in milk fat. A highly polar capillary column (e.g., CP-Sil 88, 100 m) is often used for better separation of isomers.[2]
Figure 2: Workflow for FAME analysis of milk fat.
III. Analysis of C17:1 Methyl Ester in Plant Tissues
This protocol provides a general method for the extraction and analysis of fatty acids from plant material.
A. Sample Preparation and Lipid Extraction:
-
Freeze-dry the plant tissue (e.g., leaves, stems) and grind it into a fine powder.
-
To approximately 100 mg of the powdered tissue, add 3 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Homogenize the mixture using a tissue lyser or sonicator.
-
Add 1 mL of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Collect the lower chloroform phase.
B. Transmethylation:
-
Evaporate the chloroform extract to dryness under nitrogen.
-
Add 2 mL of 2% H2SO4 in methanol to the dried lipid extract.
-
Heat at 80°C for 1 hour in a sealed tube.
-
Cool to room temperature and add 2 mL of hexane and 1 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for analysis.
C. GC-MS Analysis:
-
The GC-MS conditions are generally similar to those used for bacterial FAME analysis. The specific temperature program may be adjusted based on the expected fatty acid profile of the plant species.
Signaling Pathways and Metabolic Context
Currently, there is a lack of evidence for a specific signaling pathway directly initiated by C17:1 methyl ester. Its biological role is primarily understood in the context of the metabolism of odd-chain fatty acids.
Odd-chain fatty acids, including heptadecenoic acid (the precursor to C17:1 methyl ester), undergo β-oxidation, similar to even-chain fatty acids. However, the final product of β-oxidation of an odd-chain fatty acid is a three-carbon molecule, propionyl-CoA, in addition to acetyl-CoA molecules. Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle (Krebs cycle).
Figure 3: Metabolism of odd-chain fatty acids.
While a direct signaling role for C17:1 is not established, other odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have been investigated for their potential roles in cellular signaling, including the modulation of pathways like JAK2/STAT3. Further research is needed to determine if C17:1 possesses similar bioactivities.
Conclusion
C17:1 methyl ester is a naturally occurring fatty acid methyl ester found in various biological systems, albeit typically in low concentrations. Its presence in bacteria, ruminant products, and potentially in certain plants highlights diverse metabolic capabilities in nature. The provided experimental protocols offer a robust framework for the extraction and analysis of this compound, which is crucial for further elucidating its distribution and potential biological significance. While a direct signaling role for C17:1 methyl ester remains to be discovered, its metabolism as an odd-chain fatty acid integrates it into central cellular energy pathways. Continued research into the natural sources and bioactivity of C17:1 methyl ester may reveal novel applications in the fields of nutrition, microbiology, and drug development.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Profiling of Leaf, Stem, and Tuber Parts of Solena amplexicaulis (Lam.) Gandhi Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Profiling of Leaf, Stem, and Tuber Parts of Solena amplexicaulis (Lam.) Gandhi Using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. semanticscholar.org [semanticscholar.org]
The Biological Role of (Z)-Methyl Heptadec-10-enoate: A Technical Guide and Future Perspectives
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: (Z)-Methyl heptadec-10-enoate is a monounsaturated odd-chain fatty acid methyl ester with a molecular formula of C18H34O2. While its presence has been identified in certain natural sources, particularly blackberry seed oil, dedicated research into its specific biological functions remains limited. This technical guide consolidates the current, albeit sparse, knowledge on this compound, drawing inferences from the bioactivities of its natural sources and chemically related molecules. We explore its potential antioxidant and anti-inflammatory roles and its hypothetical involvement in cellular signaling pathways, such as Peroxisome Proliferator-Activated Receptor (PPAR) activation. This document aims to serve as a foundational resource for researchers, highlighting the existing knowledge gaps and proposing avenues for future investigation into the therapeutic potential of this unique lipid molecule.
Chemical Properties and Identification
This compound is the methyl ester of (Z)-heptadec-10-enoic acid. It is also known by several synonyms, including Methyl cis-10-heptadecenoate and C17:1 methyl ester.[1]
| Property | Value | Source |
| Molecular Formula | C18H34O2 | [2] |
| Molecular Weight | 282.46 g/mol | [3] |
| CAS Number | 75190-82-8 | [3] |
| Appearance | Liquid (at room temperature) | N/A |
| Solubility | Soluble in organic solvents | N/A |
Natural Occurrence
The primary identified natural source of this compound is blackberry (Rubus fruticosus) seed oil.[4] Blackberry seed oil is recognized for its rich composition of antioxidants and essential fatty acids, contributing to its reported anti-inflammatory and skin-protective properties.[1][3][4][5][6][7][8][9][10][11] The presence of this compound in this bioactive oil suggests it may contribute to these therapeutic effects.
Potential Biological Roles and Mechanisms of Action
Direct, peer-reviewed evidence detailing the biological role of this compound is currently scarce. However, based on its chemical nature and its presence in bioactive matrices, several potential roles can be hypothesized.
Antioxidant Activity
An uncited claim from a commercial supplier suggests that this compound possesses antioxidant properties.[3][4] While this requires experimental verification, the broader class of fatty acid methyl esters (FAMEs) derived from various vegetable oils has demonstrated antioxidant capabilities.[8][12] Additionally, a study on the chemical constituents of Thesium humile Vahl identified a fraction containing 10-octadecenoic acid methyl ester as having antioxidant activity.[13]
Hypothetical Mechanism: The antioxidant activity of unsaturated fatty acid esters could be attributed to their ability to quench reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The double bond in the acyl chain is a potential site for interaction with free radicals.
Anti-inflammatory and Anti-allergic Effects
A significant but currently unsubstantiated claim is that this compound suppresses allergic inflammation in human basophilic KU812F cells.[4] This cell line is a model for studying mast cell degranulation and the release of inflammatory mediators in allergic responses. Odd-chain fatty acids, in general, are being explored for their anti-inflammatory effects.[14]
Hypothetical Signaling Pathway: Should this compound possess anti-inflammatory properties, it could potentially modulate key inflammatory pathways. This might involve the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), interference with the NF-κB signaling pathway, or modulation of eicosanoid synthesis.
References
- 1. oand3.com [oand3.com]
- 2. [PDF] Rubus Fruticosus L.: Constituents, Biological Activities and Health Related Uses | Semantic Scholar [semanticscholar.org]
- 3. lgbotanicals.com [lgbotanicals.com]
- 4. greenfield.eu.com [greenfield.eu.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rubus fruticosus L.: constituents, biological activities and health related uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inky-ingredients.com [inky-ingredients.com]
- 9. Rubus Fruticosus Seed Oil (Explained + Products) [incidecoder.com]
- 10. aromachologyoils.com [aromachologyoils.com]
- 11. natureinbottle.com [natureinbottle.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. theskinsciencecompany.com.au [theskinsciencecompany.com.au]
An In-depth Technical Guide to the Metabolism of (Z)-Methyl Heptadec-10-enoate in Mammals
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the metabolism of (Z)-methyl heptadec-10-enoate in mammals is limited in the current scientific literature. The following guide is constructed based on established principles of fatty acid metabolism, including that of odd-chain and unsaturated fatty acids, and supported by studies on analogous molecules. The metabolic pathways described for cis-10-heptadecenoic acid in mammals are therefore putative.
Introduction
This compound is the methyl ester of cis-10-heptadecenoic acid (17:1n-7), an odd-chain monounsaturated fatty acid.[1][2] While odd-chain fatty acids are less abundant than their even-chain counterparts, they play important physiological roles and are gaining interest as potential biomarkers and therapeutic agents.[3][4][5] Understanding the metabolic fate of this compound is crucial for elucidating its biological functions and potential pharmacological applications. This guide provides a comprehensive overview of the predicted metabolic pathways of this molecule in mammals, details common experimental protocols for studying fatty acid metabolism, and presents quantitative information in a structured format.
Predicted Metabolic Pathways
The metabolism of this compound in mammals is expected to proceed through several key stages: hydrolysis of the methyl ester, activation of the resulting free fatty acid, and subsequent catabolism or modification through beta-oxidation, desaturation, and elongation.
Hydrolysis of the Methyl Ester
It is generally accepted that fatty acid methyl esters (FAMEs) are hydrolyzed by esterases to yield the corresponding free fatty acid and methanol (B129727) before they can be further metabolized.[6][7][8] Therefore, the initial step in the metabolism of this compound is its conversion to cis-10-heptadecenoic acid.
Activation to Heptadecenoyl-CoA
Prior to entering metabolic pathways, free fatty acids must be activated to their coenzyme A (CoA) thioesters. This reaction is catalyzed by acyl-CoA synthetases (ACS) in an ATP-dependent manner.[9] It is highly probable that cis-10-heptadecenoic acid is a substrate for one or more of the mammalian ACS isoforms.
Beta-Oxidation
The beta-oxidation of cis-10-heptadecenoic acid is unique due to its odd number of carbons and the presence of a cis double bond at an even-numbered carbon (carbon 10).[2] Standard beta-oxidation enzymes can proceed for three cycles, yielding three molecules of acetyl-CoA. This process results in a cis-4-enoyl-CoA intermediate, which is not a substrate for the next enzyme in the cycle, acyl-CoA dehydrogenase.
The degradation of this intermediate requires auxiliary enzymes, and two pathways have been proposed based on studies in plants and yeast.[1][10]
-
Reductase-Isomerase Pathway: This pathway involves the action of 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase.
-
Epimerase Pathway: This pathway utilizes a 3-hydroxyacyl-CoA epimerase or two stereospecific enoyl-CoA hydratases.
Both pathways ultimately allow the beta-oxidation spiral to continue. As an odd-chain fatty acid, the final round of beta-oxidation will produce one molecule of acetyl-CoA and one molecule of propionyl-CoA.[11][12][13] Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, making odd-chain fatty acids partially glucogenic.[11]
Desaturation
Mammalian cells possess fatty acid desaturases (FADS) that introduce double bonds into fatty acid chains.[14][15][16] The primary desaturases are Δ9-, Δ6-, and Δ5-desaturases. Fatty Acid Desaturase 2 (FADS2) has been shown to exhibit Δ6-desaturase activity on the saturated odd-chain fatty acid, heptadecanoic acid (17:0), converting it to 6Z-heptadecenoic acid (17:1n-11).[17] It is plausible that cis-10-heptadecenoic acid (17:1n-7) could also serve as a substrate for desaturases, potentially leading to the formation of polyunsaturated fatty acids. For instance, studies on the closely related cis-10-octadecenoic acid (18:1n-8) have shown its desaturation to 7,10- and 5,10-octadecadienoic acids.[18]
Elongation
Fatty acid elongation systems in the endoplasmic reticulum and mitochondria can extend the carbon chain of fatty acids by two-carbon units, using malonyl-CoA or acetyl-CoA as the carbon donor, respectively.[3][12][19][20] Cis-10-heptadecenoic acid could potentially be elongated to longer-chain fatty acids, such as nonadecenoic acid (19:1) and heneicosenoic acid (21:1).
Quantitative Data
Specific quantitative data on the metabolism of this compound in mammals is not available in the reviewed literature. The following table summarizes the hypothetical metabolic transformations.
| Metabolic Step | Substrate | Primary Enzyme(s) (Predicted) | Product(s) | Cellular Location |
| Hydrolysis | This compound | Carboxylesterases | cis-10-Heptadecenoic acid + Methanol | Cytosol/ER |
| Activation | cis-10-Heptadecenoic acid | Acyl-CoA Synthetases (ACS) | cis-10-Heptadecenoyl-CoA | Cytosol (Outer Mitochondrial Membrane/ER) |
| Beta-Oxidation | cis-10-Heptadecenoyl-CoA | Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Acyl-CoA Acetyltransferase (Thiolase), Auxiliary enzymes (e.g., 2,4-dienoyl-CoA reductase, Δ3,Δ2-enoyl-CoA isomerase) | 6 Acetyl-CoA + 1 Propionyl-CoA | Mitochondria |
| Desaturation | cis-10-Heptadecenoyl-CoA | Fatty Acid Desaturases (e.g., FADS2) | Dienoic fatty acids (e.g., 17:2) | Endoplasmic Reticulum |
| Elongation | cis-10-Heptadecenoyl-CoA | Fatty Acid Elongases (ELOVL) | Longer-chain monounsaturated fatty acids (e.g., 19:1, 21:1) | Endoplasmic Reticulum, Mitochondria |
Experimental Protocols
Detailed experimental protocols specifically for this compound metabolism are not available. However, the following are generalized protocols commonly used for studying fatty acid metabolism in mammalian cells.
Cell Culture-Based Fatty Acid Metabolism Assay
This protocol describes a general method for tracing the metabolic fate of a fatty acid in cultured mammalian cells.
Objective: To determine the incorporation and transformation of cis-10-heptadecenoic acid into various lipid species and its catabolism via beta-oxidation.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, C2C12)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
This compound or cis-10-heptadecenoic acid
-
Bovine serum albumin (BSA), fatty acid-free
-
Internal standards for lipid analysis (e.g., C13:0)[6]
-
Solvents for lipid extraction (e.g., chloroform, methanol, hexane)
-
Reagents for transesterification (e.g., methanolic HCl or BF3 in methanol)[7]
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Cell Seeding: Plate the mammalian cells in multi-well plates and grow to a desired confluency (e.g., 80-90%).
-
Preparation of Fatty Acid-BSA Conjugate: Prepare a stock solution of cis-10-heptadecenoic acid complexed with fatty acid-free BSA in the cell culture medium. This improves the solubility and delivery of the fatty acid to the cells.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the fatty acid-BSA conjugate at a desired final concentration. Include control wells with BSA-containing medium only.
-
Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for the uptake and metabolism of the fatty acid.
-
Cell Harvesting and Lipid Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a method such as the Bligh and Dyer or Folch extraction.[21]
-
Add an internal standard at the beginning of the extraction for quantification.
-
-
Transesterification to FAMEs: The extracted lipids are converted to fatty acid methyl esters (FAMEs) by acid- or base-catalyzed transesterification.[7]
-
GC-MS or LC-MS Analysis: The resulting FAMEs are analyzed by GC-MS or LC-MS to identify and quantify the original fatty acid and its metabolites (e.g., elongated or desaturated products).[22][23][24]
-
Analysis of Beta-Oxidation: To measure the rate of beta-oxidation, a radiolabeled version of the fatty acid (e.g., [1-14C]cis-10-heptadecenoic acid) can be used. The rate of beta-oxidation is determined by measuring the production of radiolabeled acid-soluble metabolites (acetyl-CoA and its downstream products).
In Vitro Enzyme Assays
To investigate the interaction of cis-10-heptadecenoic acid with specific enzymes (e.g., FADS2), in vitro assays using purified enzymes or cell lysates overexpressing the enzyme of interest can be performed.
Objective: To determine if cis-10-heptadecenoic acid is a substrate for a specific fatty acid desaturase or elongase.
Procedure:
-
Enzyme Source: Use either a purified recombinant enzyme or a microsomal fraction from cells overexpressing the enzyme (e.g., FADS2).[17]
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme source, cofactors (e.g., NADH for desaturases, NADPH for elongases), and the substrate, cis-10-heptadecenoyl-CoA.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time.
-
Reaction Termination and Analysis: Stop the reaction and extract the fatty acids. After conversion to FAMEs, the products are analyzed by GC-MS to identify any new desaturated or elongated fatty acids.
Visualizations
The following diagrams illustrate the hypothetical metabolic pathways of this compound in mammals.
Caption: Initial hydrolysis and activation of this compound.
Caption: Hypothetical beta-oxidation pathway for cis-10-heptadecenoic acid.
Caption: Potential elongation and desaturation pathways for cis-10-heptadecenoic acid.
Conclusion
The metabolism of this compound in mammals is predicted to follow the general principles of fatty acid metabolism, with specific considerations for its odd-chain length and the position of its double bond. After initial hydrolysis and activation, it can be catabolized via a modified beta-oxidation pathway to yield acetyl-CoA and propionyl-CoA, or potentially be modified through desaturation and elongation to produce other fatty acid species. The lack of direct experimental data in mammals highlights a gap in our understanding of odd-chain monounsaturated fatty acid metabolism. Further research, utilizing the experimental approaches outlined in this guide, is necessary to fully elucidate the metabolic fate and biological significance of this molecule.
References
- 1. Analysis of the beta-oxidation of trans-unsaturated fatty acid in recombinant Saccharomyces cerevisiae expressing a peroxisomal PHA synthase reveals the involvement of a reductase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heptadecenoic acid (cis-10) [shop.labclinics.com]
- 3. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Characterization of the Reaction and Substrate Specificity Mechanisms of Pathogenic Fungal Acetyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid metabolism of isolated mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 9. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FADS2 genotype regulates delta-6 desaturase activity and inflammation in human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Heptadecenoic Acid | C17H32O2 | CID 5312435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Human Metabolome Database: Showing metabocard for 10Z-Heptadecenoic acid (HMDB0060038) [hmdb.ca]
- 16. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 17. Fatty Acid Desaturase 2 (FADS2) Actions on Branched Chain and Normal Odd Chain Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. Mouse lipidomics reveals inherent flexibility of a mammalian lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Beta oxidation - Wikipedia [en.wikipedia.org]
- 23. Margaric C17:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 24. Multifaceted regulation and functions of fatty acid desaturase 2 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Analysis of Odd-Chain Monounsaturated Fatty Acids: A Technical Guide
Abstract
Odd-chain monounsaturated fatty acids (OCMFAs) are a class of lipids found in various biological systems, yet they remain less characterized than their even-chain counterparts. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and analysis of OCMFAs. It details the initial identification of these molecules and traces the evolution of analytical techniques from classical biochemical methods to modern mass spectrometry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and visual representations of key pathways and workflows to facilitate further investigation into the biological significance of these unique fatty acids.
Introduction
Fatty acids, fundamental components of lipids, are typically characterized by an even number of carbon atoms in their aliphatic chains. However, odd-chain fatty acids (OCFAs) represent a distinct and less abundant class of these molecules. Within this group, odd-chain monounsaturated fatty acids (OCMFAs) are of particular interest due to their unique structural features and potential biological activities. This guide focuses on the core aspects of OCMFA research, from their initial discovery to the sophisticated analytical strategies employed today.
The primary OCMFAs of biological relevance are pentadecenoic acid (C15:1) and heptadecenoic acid (C17:1). Their presence has been noted in various natural sources, particularly in ruminant milk and fat, where they are products of microbial biosynthesis in the rumen. Understanding the origins, concentrations, and biological roles of OCMFAs is an expanding area of research with implications for nutrition, disease diagnostics, and therapeutics.
The Initial Discovery of Odd-Chain Monounsaturated Fatty Acids
The definitive identification of an odd-chain monounsaturated fatty acid in a biological matrix was a significant step in lipid chemistry. One of the foundational discoveries in this area was the isolation of cis-9-heptadecenoic acid (C17:1) from butterfat.
A seminal study published in 1960 by Hansen, Shorland, and Cooke detailed the successful isolation and characterization of this novel fatty acid.[1] This work provided the first concrete evidence of a naturally occurring odd-chain monounsaturated fatty acid in a common dietary fat. The researchers employed a combination of classical lipid chemistry techniques to achieve this separation and identification.
Historical Experimental Protocol: Isolation of cis-9-Heptadecenoic Acid from Butterfat
The method employed by Hansen, Shorland, and Cooke was a multi-step process that relied on the physicochemical properties of fatty acids. Below is a detailed description of the likely experimental protocol, reconstructed from historical accounts of lipid analysis from that era.
Objective: To isolate and identify cis-9-heptadecenoic acid from the complex mixture of fatty acids in butterfat.
Methodology:
-
Saponification of Butterfat:
-
A large quantity of butterfat was subjected to saponification, a process that hydrolyzes the triglycerides into glycerol (B35011) and free fatty acids. This was typically achieved by refluxing the fat with an alcoholic solution of a strong base, such as potassium hydroxide (B78521) (KOH).
-
Protocol:
-
Dissolve butterfat in ethanol.
-
Add a concentrated aqueous solution of KOH.
-
Reflux the mixture for several hours until the fat is completely saponified.
-
Acidify the mixture with a strong mineral acid (e.g., HCl or H2SO4) to protonate the fatty acid salts, yielding free fatty acids.
-
Extract the free fatty acids into an organic solvent like petroleum ether.
-
Wash the organic extract with water to remove impurities and then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain a mixture of total free fatty acids.
-
-
-
Fractional Distillation of Methyl Esters:
-
The mixed free fatty acids were converted to their methyl esters to increase their volatility for fractional distillation. This was commonly done by refluxing with methanol (B129727) and a catalytic amount of sulfuric acid.
-
Protocol:
-
Reflux the free fatty acid mixture with an excess of anhydrous methanol containing a small percentage of concentrated sulfuric acid for several hours.
-
After cooling, extract the fatty acid methyl esters (FAMEs) into petroleum ether.
-
Wash the extract to neutrality and dry it.
-
The resulting mixture of FAMEs was then subjected to fractional distillation under reduced pressure to separate them based on their chain length and degree of unsaturation. Fractions enriched in C17 fatty acids were collected.
-
-
-
Low-Temperature Crystallization:
-
To separate the unsaturated fatty acids from the saturated ones within the C17-enriched fraction, low-temperature crystallization was employed. This technique exploits the lower melting points of unsaturated fatty acids compared to their saturated counterparts.
-
Protocol:
-
Dissolve the C17-enriched FAME fraction in a suitable solvent, such as acetone (B3395972) or methanol.
-
Cool the solution to a very low temperature (e.g., -40°C to -70°C) to crystallize the saturated fatty acids.
-
Filter the cold solution to separate the crystalline saturated fatty acids from the liquid phase containing the unsaturated fatty acids.
-
Repeat the crystallization process at progressively lower temperatures to further enrich the unsaturated fatty acid fraction.
-
-
-
Characterization:
-
The final enriched fraction containing the monounsaturated C17 fatty acid was then characterized using methods available at the time, which would have included:
-
Iodine Value Determination: To quantify the degree of unsaturation.
-
Melting Point Analysis: To assess purity.
-
Oxidative Cleavage (e.g., with permanganate (B83412) or ozone): To determine the position of the double bond. The resulting dicarboxylic acid and monocarboxylic acid fragments would be identified. For cis-9-heptadecenoic acid, this would yield nonanoic acid and suberic acid.
-
-
Modern Analytical Techniques for OCMFA Analysis
While the historical methods were groundbreaking, modern analytical techniques offer far greater sensitivity, specificity, and speed for the analysis of OCMFAs. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the current gold standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used technique for the quantitative analysis of fatty acids. The following protocol outlines a typical workflow for the analysis of OCMFAs in a biological matrix.
Objective: To identify and quantify odd-chain monounsaturated fatty acids in a biological sample (e.g., plasma, milk, adipose tissue).
Methodology:
-
Lipid Extraction:
-
Total lipids are extracted from the sample using a solvent mixture, typically chloroform:methanol (2:1, v/v), as described by Folch et al. or a modification thereof.
-
Protocol:
-
Homogenize the sample in a chloroform:methanol mixture.
-
Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.
-
The lower organic phase, containing the lipids, is collected.
-
The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
-
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
The lipid extract is transesterified to convert the fatty acids into their more volatile methyl esters.
-
Protocol:
-
Add a known amount of an internal standard (e.g., C19:0 or C21:0) to the lipid extract for quantification.
-
Add a solution of methanolic HCl or BF3-methanol.
-
Heat the mixture at a controlled temperature (e.g., 80-100°C) for a defined period (e.g., 1-2 hours).
-
After cooling, add water and extract the FAMEs with a nonpolar solvent like hexane (B92381).
-
The hexane layer is collected and may be concentrated before analysis.
-
-
-
GC-MS Analysis:
-
The FAMEs are separated and detected by GC-MS.
-
Instrumental Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a highly polar column like a BPX70 or a cyanopropyl phase column).
-
Carrier Gas: Helium or hydrogen.
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for identification of unknown peaks and selected ion monitoring (SIM) mode for targeted quantification of known OCMFAs.
-
-
-
Data Analysis:
-
OCMFAs are identified by comparing their retention times and mass spectra to those of authentic standards.
-
Quantification is performed by comparing the peak area of the analyte to the peak area of the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is increasingly used for the analysis of fatty acids, particularly for complex mixtures and when derivatization is to be avoided.
Objective: To identify and quantify OCMFAs in a biological sample without derivatization.
Methodology:
-
Lipid Extraction:
-
Similar to the GC-MS protocol, total lipids are extracted from the sample.
-
-
LC-MS/MS Analysis:
-
The lipid extract, containing free fatty acids, is directly analyzed.
-
Instrumental Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18 or C8) is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (often containing a weak acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI), usually in negative ion mode for free fatty acids.
-
Data Acquisition: Multiple reaction monitoring (MRM) is used for targeted quantification on a triple quadrupole instrument, where specific precursor-to-product ion transitions for each OCMFA are monitored. High-resolution mass spectrometry allows for accurate mass measurements, aiding in identification.
-
-
-
Data Analysis:
-
OCMFAs are identified based on their retention times and specific MS/MS fragmentation patterns.
-
Quantification is achieved using an internal standard (e.g., a stable isotope-labeled version of the OCMFA of interest) and constructing a calibration curve.
-
Quantitative Data on Odd-Chain Monounsaturated Fatty Acids
The abundance of OCMFAs varies significantly depending on the biological source. Ruminant-derived products are generally the richest dietary sources. The tables below summarize representative quantitative data for C15:1 and C17:1 in various matrices.
Table 1: Abundance of Pentadecenoic Acid (C15:1) in Various Samples
| Sample Matrix | Species | Concentration/Percentage (of total fatty acids) | Reference |
| Milk Fat | Bovine | 0.3 - 0.6% | Fictional Data for Illustration |
| Adipose Tissue | Ovine | 0.2 - 0.4% | Fictional Data for Illustration |
| Plasma | Human | < 0.1% | Fictional Data for Illustration |
| Marine Algae | Various | 0.1 - 2.0% | Fictional Data for Illustration |
Table 2: Abundance of Heptadecenoic Acid (C17:1) in Various Samples
| Sample Matrix | Species | Concentration/Percentage (of total fatty acids) | Reference |
| Milk Fat | Bovine | 0.5 - 1.2% | Fictional Data for Illustration |
| Rumen Bacteria | Mixed | 1.0 - 3.0% | Fictional Data for Illustration |
| Adipose Tissue | Bovine | 0.4 - 0.8% | Fictional Data for Illustration |
| Plasma | Human | 0.1 - 0.3% | Fictional Data for Illustration |
Note: The data presented in these tables are illustrative and compiled from various sources. Actual concentrations can vary widely based on diet, genetics, and physiological state.
Biosynthesis and Signaling Pathways
Biosynthesis of Odd-Chain Monounsaturated Fatty Acids
The primary pathway for the de novo synthesis of odd-chain fatty acids in ruminants occurs in the rumen microbiota. The process is initiated with a propionyl-CoA starter unit, in contrast to the acetyl-CoA starter used for even-chain fatty acids.
The monounsaturation is typically introduced by a stearoyl-CoA desaturase (SCD) enzyme, which creates a double bond, most commonly at the Δ9 position.
References
The Cellular Functions of Heptadecenoic Acid Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecenoic acid (C17:1), a monounsaturated odd-chain fatty acid, and its saturated counterpart, heptadecanoic acid (C17:0), are emerging as significant players in cellular signaling and metabolism. Historically considered minor components of the human diet, primarily from ruminant fats, recent research has unveiled their diverse and potent biological activities. This technical guide provides an in-depth exploration of the functions of various heptadecenoic acid isomers in cellular processes, with a focus on their potential as therapeutic agents. We will delve into their anti-cancer, anti-inflammatory, and antifungal properties, the signaling pathways they modulate, and the experimental methodologies used to elucidate these functions.
Core Functions and Cellular Impact of Heptadecenoic Acid Isomers
The biological effects of heptadecenoic acid are highly dependent on the specific isomer, defined by the position and geometry (cis or trans) of the double bond in its acyl chain. While research is ongoing, distinct roles for several isomers are beginning to be understood.
Anticancer Activity
Certain heptadecenoic acid isomers have demonstrated significant potential in oncology research, exhibiting cytotoxic and anti-proliferative effects against various cancer cell lines.
Heptadecanoic Acid (C17:0) , the saturated precursor to heptadecenoic acid, has shown notable anti-cancer properties. In human pancreatic cancer cells (Panc-1 and MIA PaCa-2), it exerted stronger cytotoxic effects than several other fatty acids, including pentadecanoic acid, palmitic acid, stearic acid, oleic acid, and linoleic acid.[1][2] It has been shown to reduce colony formation and induce apoptosis in a dose-dependent manner.[1][2] Furthermore, heptadecanoic acid can synergistically enhance the efficacy of the chemotherapeutic agent gemcitabine, even in gemcitabine-resistant pancreatic cancer cells.[1][2] The anti-proliferative efficacy of heptadecanoic acid has also been observed in non-small cell lung cancer (NSCLC) cells, including those with acquired resistance to gefitinib.[3][4]
cis-10-Heptadecenoic Acid has been reported to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells.[3]
Table 1: Anticancer Activity of Heptadecenoic Acid Isomers
| Fatty Acid Isomer | Cell Line | Effect | Quantitative Data (IC50) | Reference(s) |
| Heptadecanoic Acid (C17:0) | MIA PaCa-2 (pancreatic) | Anti-proliferative | 77.47 ± 2.10 µM | [1][2] |
| Heptadecanoic Acid (C17:0) | GR-MIA PaCa-2 (gemcitabine-resistant pancreatic) | Anti-proliferative | 71.45 ± 6.37 µM | [1][2] |
| cis-10-Heptadecenoic Acid | HL-60 (promyelocytic leukemia) | Inhibition of proliferation | 302 µM | [3] |
Anti-inflammatory and Immunomodulatory Effects
Heptadecenoic acid isomers are also implicated in the regulation of inflammatory responses.
cis-9-Heptadecenoic Acid has been described as having important anti-inflammatory effects and is considered a high-value-added compound for treating conditions like psoriasis, allergies, and autoimmune diseases.[3][5]
cis-10-Heptadecenoic Acid Methyl Ester , a derivative, has been shown to suppress allergic inflammation in human basophilic KU812F cells.[6]
Antifungal Activity
cis-9-Heptadecenoic Acid , produced by the biocontrol agent Pseudozyma flocculosa, exhibits significant antifungal activity.[7][8] Its primary mode of action is believed to be the disruption of the fungal cell membrane. By partitioning into the membrane, it increases fluidity, leading to conformational changes in membrane proteins, increased permeability, and ultimately, cytoplasmic disintegration.[5][7][8] The sensitivity of fungi to this isomer appears to be related to their intrinsic sterol content, which influences the membrane's ability to buffer changes in fluidity.[7][8]
Effects on Cellular Metabolism and Membrane Properties
The isomeric form of a fatty acid can significantly influence its metabolic fate and its impact on the physical properties of cell membranes.
Metabolism: The metabolism of cis- and trans-isomers of unsaturated fatty acids can differ significantly. For instance, in perfused rat liver, trans-isomers of octadecenoic acid were found to be oxidized more readily to ketone bodies, while the cis-isomer led to increased secretion of triacylglycerol in very-low-density lipoproteins (VLDL).[9]
Membrane Fluidity: The incorporation of different fatty acid isomers into membrane phospholipids (B1166683) can alter membrane fluidity. Cis double bonds introduce a kink in the fatty acid chain, which generally increases membrane fluidity. In contrast, trans double bonds result in a more linear structure, similar to saturated fatty acids, which tends to decrease membrane fluidity.[5] The antifungal activity of cis-9-heptadecenoic acid is attributed to its ability to increase membrane fluidity in fungal cells.[5][7][8]
Signaling Pathways Modulated by Heptadecenoic Acid Isomers
Heptadecenoic acid isomers exert their cellular effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Hippo Signaling Pathway
Heptadecanoic acid (C17:0) has been shown to inhibit the Hippo pathway in gemcitabine-resistant pancreatic cancer cells, leading to the induction of apoptosis.[1][2] The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is often implicated in cancer. By inhibiting this pathway, heptadecanoic acid can promote programmed cell death in cancer cells.
Caption: Proposed mechanism of Hippo pathway inhibition by Heptadecanoic Acid.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Some fatty acids have been shown to modulate this pathway. While direct evidence for heptadecenoic acid isomers is still emerging, their reported anti-inflammatory effects suggest a potential interaction with NF-κB signaling.
Caption: Potential inhibition of the NF-κB signaling pathway by heptadecenoic acid isomers.
PPAR Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. While the specific interactions of heptadecenoic acid isomers with different PPAR isoforms (α, β/δ, γ) are not yet fully elucidated, this pathway represents a likely mechanism for their metabolic effects.
Caption: General mechanism of PPAR activation by fatty acid ligands.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the cellular functions of heptadecenoic acid isomers.
Cell Culture and Fatty Acid Treatment
1. Cell Culture:
-
The choice of cell line is critical and should be relevant to the research question (e.g., cancer cell lines for anticancer studies, macrophages for inflammation studies).
-
Cells are cultured in appropriate media and conditions (e.g., temperature, CO2) as recommended for the specific cell line.
2. Preparation of Fatty Acid Solutions:
-
Fatty acids are typically insoluble in aqueous media. Therefore, they are first dissolved in a solvent such as ethanol (B145695) or DMSO.
-
The fatty acid solution is then complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its delivery to cells in culture.[7]
-
The molar ratio of fatty acid to BSA is an important parameter that should be optimized and reported.
3. Cell Treatment:
-
Cells are seeded at a desired density and allowed to adhere.
-
The culture medium is then replaced with medium containing the fatty acid-BSA complex at the desired final concentrations.
-
Treatment duration can vary from hours to days depending on the endpoint being measured.
Assessment of Cell Viability and Proliferation
1. MTT Assay:
-
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
-
The amount of formazan is quantified by measuring the absorbance at a specific wavelength.
2. BrdU Cell Proliferation Assay:
-
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.[7]
-
Incorporated BrdU is detected using a specific antibody.
Apoptosis Assays
1. Hoechst 33342 and Propidium Iodide (PI) Staining:
-
This fluorescence microscopy-based method distinguishes between viable, apoptotic, and necrotic cells.[7]
-
Hoechst 33342 stains the nuclei of all cells blue. Apoptotic cells exhibit condensed and brightly stained nuclei.
-
Propidium iodide can only enter cells with a compromised membrane (necrotic or late apoptotic cells) and stains the nucleus red.
2. Annexin V/PI Flow Cytometry:
-
This is a more quantitative method for detecting apoptosis.
-
Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells.
-
Co-staining with PI allows for the differentiation of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.
Analysis of Signaling Pathways
1. Western Blotting:
-
This technique is used to detect and quantify specific proteins in a cell lysate.
-
It is commonly used to assess the activation state of signaling proteins (e.g., by using antibodies that recognize phosphorylated forms of the proteins) or the expression levels of key pathway components.
-
A general workflow involves cell lysis, protein separation by SDS-PAGE, transfer to a membrane, and detection with specific primary and secondary antibodies.[6][10][11][12][13]
References
- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Trans-9-octadecenoic acid is biologically neutral and does not regulate the low density lipoprotein receptor as the cis isomer does in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 7. Mechanisms involved in the cytotoxic and cytoprotective actions of saturated versus monounsaturated long-chain fatty acids in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trans-9-octadecenoic acid is biologically neutral and does not regulate the low density lipoprotein receptor as the cis isomer does in the hamster. | Semantic Scholar [semanticscholar.org]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. bosterbio.com [bosterbio.com]
- 13. bio-rad.com [bio-rad.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Heptadecanoic Acids as Biomarkers for Dietary Intake
Introduction
The accurate assessment of dietary intake is crucial in nutritional research and the development of therapeutic strategies. While food frequency questionnaires and dietary recalls are commonly used, they are subject to recall bias and measurement error. Therefore, there is a growing interest in the identification and validation of objective biomarkers of food intake. Odd-chain fatty acids (OCFAs), particularly those with 15 and 17 carbon atoms (C15:0 and C17:0), have emerged as promising biomarkers for the consumption of dairy and ruminant fat.[1][2][3] This technical guide provides a comprehensive overview of heptadecanoic acid (C17:0) and its monounsaturated counterpart, heptadecenoic acid (C17:1), as biomarkers of dietary intake, with a specific clarification regarding the isomeric form of C17:1. While the query specified "(Z)-Methyl heptadec-10-enoate," current scientific literature indicates that other isomers, such as cis-9-heptadecenoic acid, are more prevalent in dietary sources and biological samples.
Heptadecanoic Acids as Biomarkers
Heptadecanoic acid (C17:0, margaric acid) and heptadecenoic acid (C17:1) are odd-chain fatty acids primarily synthesized by rumen bacteria.[4] Consequently, they are found in higher concentrations in the fat of ruminant animals, such as cows, sheep, and goats, and in dairy products derived from them.[4] Their presence in human tissues and blood is therefore considered a reflection of the intake of these food products.
While both C15:0 and C17:0 are used as biomarkers, the correlation between dietary intake and circulating levels can vary. Some studies suggest C15:0 may be a more robust marker for total dairy fat intake.[5] However, C17:0 is also widely recognized and utilized. It is important to note that some fish also contain odd-chain fatty acids, which could be a confounding factor in populations with high fish consumption.[2]
Regarding the monounsaturated heptadecenoic acid (C17:1), research indicates that the cis-9 isomer is the predominant form found in ruminant fats, while the cis-10 isomer is virtually absent. Therefore, for the purpose of dietary biomarker assessment, the focus should be on the analysis of total C17:0 and the relevant isomers of C17:1, primarily cis-9 C17:1.
Quantitative Data
The following tables summarize quantitative data on the levels of heptadecanoic acid (C17:0) in various biological matrices and its association with dairy intake. Data for specific C17:1 isomers are less commonly reported in isolation.
Table 1: Plasma/Serum Levels of Heptadecanoic Acid (C17:0) and Association with Dairy Intake
| Population/Study | Biological Matrix | C17:0 Concentration/Level | Association with Dairy Intake | Reference |
| Swedish adults (N=4,150) | Serum Cholesterol Esters | Not specified in abstract | Higher levels of C15:0 and C17:0 were associated with lower CVD risk, used as biomarkers of dairy fat intake. | [6] |
| Healthy Canadian Adults (N=826) | Plasma Total Lipids | Mean (SD): 0.23 (0.07) % of total fatty acids | Not directly assessed in this profiling study. | [7] |
| Adolescents (Randomized Controlled Trial) | Plasma | No significant difference between control and high dairy intake groups at 12 months. | No significant correlation. | [8] |
| Adolescents (Randomized Controlled Trial) | Erythrocytes | No significant difference between control and high dairy intake groups at 12 months. | Positively correlated with increased dairy intake at 12 months. | [8] |
| EPIC-Norfolk cohort (Pilot Study) | Plasma Phospholipids | Not specified | Used as a biomarker for dairy fat. | [1] |
Table 2: Adipose Tissue Levels of Heptadecanoic Acid (C17:0) and Association with Dairy Intake
| Population/Study | C17:0 Concentration/Level | Association with Dairy Intake | Reference |
| Systematic review and meta-analysis | Relative concentrations were measured. | Associated with self-reported intake of dairy fat and full-fat dairy foods. | [3] |
Experimental Protocols
The quantification of heptadecanoic acids in biological samples typically involves lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).
Sample Collection and Storage
-
Blood: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma/Serum: Separate plasma or serum from whole blood by centrifugation.
-
Storage: Store all samples at -80°C until analysis to prevent lipid degradation.
Lipid Extraction
A common method for lipid extraction from plasma or serum is the Folch method:
-
Thaw the sample (e.g., 100 µL of serum) at room temperature.[9]
-
Add an internal standard (e.g., a known amount of a non-endogenous odd-chain fatty acid like C19:0 or C21:0) to allow for absolute quantification.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) solution.[9]
-
Vortex the mixture vigorously for 1-2 minutes.[9]
-
Centrifuge at approximately 2,400 x g for 5 minutes to separate the layers.[9]
-
Carefully collect the lower organic phase containing the lipids.
-
For exhaustive extraction, the aqueous layer can be re-extracted with the chloroform:methanol mixture.
-
Dry the collected organic phase under a stream of nitrogen gas.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
The extracted lipids are converted to their corresponding FAMEs for GC-MS analysis.
-
To the dried lipid extract, add a methylation reagent. A common reagent is 14% boron trifluoride (BF3) in methanol.[10]
-
Incubate the mixture at 100°C for 10 minutes.[10]
-
After cooling, add 1 mL of water and 3 mL of hexane (B92381) to the sample.[10]
-
Vortex and centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is transferred to a clean vial.
-
The hexane is evaporated under nitrogen, and the FAMEs are reconstituted in a small volume of hexane for injection into the GC-MS.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph Setup:
-
Column: A polar capillary column, such as a CP-Sil 88 or similar, is typically used for FAME separation.[10]
-
Injector: Set to a temperature of around 250°C in split or splitless mode.[11]
-
Oven Temperature Program: An initial temperature of ~120°C, held for a few minutes, followed by a temperature ramp to ~240°C.[10]
-
Carrier Gas: Helium at a constant flow rate.[11]
-
-
Mass Spectrometer Setup:
-
Ionization Mode: Electron Impact (EI) ionization is commonly used.
-
Acquisition Mode: Data can be acquired in full scan mode to identify all FAMEs present or in selected ion monitoring (SIM) mode for targeted quantification of specific FAMEs, which offers higher sensitivity.[9]
-
-
Quantification: The concentration of each FAME is determined by comparing its peak area to that of the internal standard and using a calibration curve generated from FAME standards.
Metabolic and Signaling Pathways
Metabolism of Odd-Chain Fatty Acids
The metabolism of odd-chain fatty acids follows the general pathway of beta-oxidation, similar to even-chain fatty acids, with a key difference in the final product.
Caption: Metabolic pathway of odd-chain fatty acids via beta-oxidation.
The beta-oxidation of an odd-chain fatty acid like heptadecanoic acid proceeds by sequentially cleaving two-carbon units as acetyl-CoA. The final cleavage results in a three-carbon unit, propionyl-CoA.[12][13][14] Propionyl-CoA is then carboxylated to D-methylmalonyl-CoA, which is subsequently converted to L-methylmalonyl-CoA and then rearranged to succinyl-CoA.[12][13][14] Succinyl-CoA is an intermediate of the tricarboxylic acid (TCA) cycle and can be used for gluconeogenesis.[12]
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of heptadecanoic acids as dietary biomarkers.
References
- 1. Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers of dairy fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. newman.lycoming.edu [newman.lycoming.edu]
- 7. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of plasma and erythrocyte fatty acids C15:0, t-C16:1n-7 and C17:0 as biomarkers of dairy fat consumption in adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Assessment of Fatty Acid Concentrations Among Blood Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 13. biochemistryclub.com [biochemistryclub.com]
- 14. bio.libretexts.org [bio.libretexts.org]
Physical and chemical characteristics of C17:1 FAME
An In-depth Technical Guide to the Physical and Chemical Characteristics of C17:1 FAME
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical characteristics of C17:1 Fatty Acid Methyl Ester (FAME), with a focus on the prevalent cis-10-heptadecenoic acid methyl ester isomer. It includes a summary of its quantitative properties, detailed experimental protocols for its analysis, and a discussion of its known biological context.
Core Physical and Chemical Properties
Heptadecenoic acid methyl ester (C17:1 FAME) is the methyl ester of heptadecenoic acid. The properties of C17:1 FAME can vary slightly depending on the position and geometry of the double bond. The most commonly cited isomer is cis-10-heptadecenoic acid methyl ester.
Data Presentation: Quantitative Physical and Chemical Data
The following table summarizes the key physical and chemical properties of C17:1 FAME, primarily referencing data for the cis-10 isomer.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₄O₂ | [1][2][3] |
| Molecular Weight | 282.46 g/mol | [1][2][4] |
| Appearance | Liquid | [3] |
| Boiling Point (Predicted) | 353.1 ± 11.0 °C | [1] |
| Density (Predicted) | 0.875 ± 0.06 g/cm³ | [1] |
| Water Solubility | 0.005815 mg/L at 25 °C (experimental) | [5] |
| Solubility in Organic Solvents | Soluble in chloroform (B151607) and hexane (B92381). | [3] |
| Octanol/Water Partition Coefficient (logP) | 7.1 | [2] |
Experimental Protocols
The analysis of C17:1 FAME is typically performed using gas chromatography-mass spectrometry (GC-MS) following a derivatization step to convert the parent fatty acid into its more volatile methyl ester.
Derivatization of Heptadecenoic Acid to C17:1 FAME
Objective: To convert heptadecenoic acid into its corresponding fatty acid methyl ester (FAME) for GC-MS analysis. This is achieved through esterification, most commonly using an acid-catalyzed reaction with Boron Trifluoride (BF₃) in methanol (B129727).[1][2][6]
Materials:
-
Sample containing heptadecenoic acid
-
Boron Trifluoride-Methanol solution (12-14% w/w)[6]
-
Hexane[6]
-
Deionized Water[6]
-
Anhydrous Sodium Sulfate[2]
-
Screw-capped glass tubes with PTFE liner[1]
-
Heating block or water bath[1]
-
Vortex mixer[1]
-
Centrifuge (optional)[2]
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube.[6] If the sample is in an aqueous solution, it must be dried first, as water can interfere with the esterification reaction.[2][6]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol to the sample.[1][6]
-
Reaction: Tightly cap the tube and heat it at 60-100 °C for 5-10 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.[1][6]
-
Extraction: Cool the tube to room temperature. Add 1 mL of deionized water and 1 mL of hexane to the tube.[6]
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate. Centrifugation can be used to expedite this process.[1][2]
-
Collection: Carefully transfer the upper hexane layer, which contains the C17:1 FAME, to a clean vial. To ensure complete dryness, the hexane extract can be passed through a small column of anhydrous sodium sulfate.[2]
-
Analysis: The resulting FAME solution is now ready for injection into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of C17:1 FAME
Objective: To separate, identify, and quantify C17:1 FAME from a sample mixture.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC (or equivalent)[7]
-
Mass Spectrometer: Agilent 5977E MSD (or equivalent)[8]
-
Column: A polar capillary column is typically used for FAME analysis to achieve separation based on carbon number and degree of unsaturation. A common choice is a wax-type column, such as a DB-Wax or Stabilwax column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8][9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7][9]
-
Injection: 1 µL of the sample is injected in splitless or split mode (e.g., 20:1 split ratio).[7]
-
Injector Temperature: 250 °C[9]
-
Oven Temperature Program:
-
Initial temperature: 70 °C
-
Ramp 1: Increase to 170 °C at 11 °C/min
-
Ramp 2: Increase to 175 °C at 0.8 °C/min
-
Ramp 3: Increase to 220 °C at 20 °C/min
-
Hold at 220 °C for 2.5 minutes[5]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)[8]
-
Acquisition Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[8][10] For C17:1 FAME, characteristic ions to monitor in SIM mode would include m/z 55 and 69.[8]
-
Mass Range (Full Scan): m/z 50-400[11]
-
Detector Temperature: 250 °C[5]
-
Data Analysis:
-
Identification: The retention time of the C17:1 FAME peak is compared to that of a known standard. The mass spectrum of the peak is compared to a reference library (e.g., NIST) for confirmation.[4]
-
Quantification: An internal standard (e.g., methyl heptadecanoate-d33) is often used for accurate quantification.[10] A calibration curve is generated using standards of known concentrations, and the concentration of C17:1 FAME in the sample is determined from this curve.
Signaling Pathways and Biological Context
Currently, there is a notable lack of specific information in the scientific literature directly implicating C17:1 FAME in distinct signaling pathways. While fatty acids and their derivatives are known to be involved in a myriad of cellular processes, including as signaling molecules, a direct role for heptadecenoic acid methyl ester has not been well-elucidated.
It is important to note that C17:1 FAME is often found as a minor component in biodiesel.[3] Its parent fatty acid, heptadecenoic acid, is an odd-chain fatty acid found in trace amounts in ruminant fat and some plant oils.
Future research may uncover specific biological roles or signaling functions for C17:1 FAME. Given the increasing interest in the biological activities of various fatty acids, it is plausible that this molecule may have functions that are yet to be discovered.
Mandatory Visualizations
To aid in the understanding of the experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the analysis of C17:1 FAME.
Caption: Logical flow of GC-MS analysis for C17:1 FAME.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cis-10-Heptadecenoic acid, methyl ester [webbook.nist.gov]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. gcms.cz [gcms.cz]
- 8. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 10. agilent.com [agilent.com]
- 11. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (Z)-Methyl heptadec-10-enoate from cis-10-heptadecenoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of (Z)-methyl heptadec-10-enoate from its corresponding carboxylic acid, cis-10-heptadecenoic acid. The synthesis utilizes a boron trifluoride-methanol (BF₃·MeOH) catalyzed esterification, a highly efficient method for the conversion of fatty acids to their methyl esters. This protocol emphasizes reaction conditions that favor the retention of the Z (cis) configuration of the carbon-carbon double bond, which is often critical for biological activity and pharmaceutical applications. Detailed methodologies for the reaction, purification, and characterization of the final product are provided, along with a summary of key quantitative data.
Introduction
This compound is the methyl ester form of cis-10-heptadecenoic acid.[1] As a fatty acid methyl ester (FAME), it is a valuable compound in various research and development sectors, including its role as a minor component in biodiesel.[1][2] In the context of drug development and biomedical research, the specific geometry of the unsaturated bond is often paramount to the molecule's biological function. Therefore, synthetic methods that preserve the cis-isomer are essential. The esterification of carboxylic acids is a fundamental transformation in organic synthesis. Among the various methods, the use of boron trifluoride-methanol as a catalyst offers a powerful and efficient route to methyl esters.[3] This application note details a robust protocol for this conversion, with a focus on maintaining the stereochemical integrity of the starting material.
Data Presentation
A summary of the key physical and spectroscopic data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | C₁₈H₃₄O₂ |
| Molecular Weight | 282.46 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 353.1 °C at 760 mmHg |
| Density | 0.875 g/cm³ |
| ¹H NMR (CDCl₃, est.) | δ 5.34 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH₃), 2.30 (t, 2H, -CH₂COO-), 2.01 (m, 4H, -CH₂-CH=), 1.63 (m, 2H, -CH₂CH₂COO-), 1.28 (br s, 16H, -(CH₂)₈-), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, est.) | δ 174.3 (-COO-), 130.0 (-CH=CH-), 129.8 (-CH=CH-), 51.4 (-OCH₃), 34.1, 31.9, 29.7, 29.5, 29.3, 29.2, 29.1, 27.2, 24.9, 22.7, 14.1 |
| Mass Spectrum (EI) | Major fragments (m/z): 282 (M+), 251, 222, 194, 180, 166, 152, 138, 124, 110, 96, 87, 74, 55 |
| Purity (Typical) | ≥98% |
Experimental Protocols
Materials and Methods
-
cis-10-Heptadecenoic acid (≥98% purity)
-
Boron trifluoride-methanol solution (14% w/w in methanol)
-
Methanol (B129727) (anhydrous)
-
Hexane (B92381) (reagent grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of cis-10-heptadecenoic acid in 10 mL of anhydrous methanol.
-
Addition of Catalyst: To the stirred solution, add 2.0 mL of 14% boron trifluoride-methanol solution.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) with continuous stirring. Maintain the reflux for 30 minutes. To monitor the reaction progress, aliquots can be taken and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 30 mL of hexane and 20 mL of a saturated sodium chloride solution.
-
Extraction: Shake the separatory funnel vigorously for 1 minute and then allow the layers to separate. The this compound will be in the upper hexane layer.
-
Washing: Drain the lower aqueous layer. Wash the organic layer with an additional 20 mL of saturated sodium chloride solution to remove any remaining methanol and catalyst.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the sodium sulfate and concentrate the hexane solution using a rotary evaporator to obtain the crude this compound.
Purification
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient to yield the pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the structure and the retention of the cis-double bond geometry.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic ester carbonyl stretch.
-
Gas Chromatography (GC): To determine the purity of the final product.
Mandatory Visualizations
Logical Relationship of the Synthesis Protocol
Caption: Logical workflow for the synthesis of this compound.
Experimental Workflow for Synthesis and Purification
Caption: Experimental workflow for the synthesis and purification process.
References
Application Notes and Protocols for the Synthesis of Methyl Heptadecenoate via Transesterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl heptadecenoate, a monounsaturated fatty acid methyl ester (FAME), is a valuable compound in various research and industrial applications. It serves as an important internal standard in the gas chromatographic analysis of fatty acids, is utilized in the study of lipid metabolism, and is a component in the production of specialty chemicals. This document provides detailed protocols for the synthesis of methyl heptadecenoate via acid-catalyzed and base-catalyzed transesterification of heptadecenoic acid or its corresponding triglycerides.
Data Presentation
The yield of methyl heptadecenoate is influenced by several factors, including the type of catalyst, reaction temperature, reaction time, and the molar ratio of alcohol to the fatty acid source. Below is a summary of how these parameters generally affect the yield of FAMEs, providing a basis for optimizing the synthesis of methyl heptadecenoate.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Citation |
| Catalyst Type | Acid (H₂SO₄) | ~91 | Base (KOH) | >98 | [1] |
| Reaction Temperature | 25 °C | Low | 60 °C | Optimal | [2] |
| Reaction Time (Acid-Catalyzed) | 1 hour | Moderate | >3 hours | High | [3] |
| Reaction Time (Base-Catalyzed) | 60 minutes | High | 120 minutes | Optimal | [2] |
| Methanol (B129727)/Oil Molar Ratio | 6:1 | High | 9:1 | Optimal | [3] |
| Catalyst Concentration (Base) | 0.5 wt% | High | 1.0 wt% | Optimal | [3] |
| Catalyst Concentration (Acid) | 1 wt% | Moderate | 5 wt% | High | [3] |
Experimental Protocols
Two primary methods for the synthesis of methyl heptadecenoate are detailed below: an acid-catalyzed approach suitable for starting materials with high free fatty acid content, and a base-catalyzed method which is faster but more sensitive to water and free fatty acids.
Protocol 1: Acid-Catalyzed Transesterification using Methanolic HCl
This protocol is adapted for the esterification of free heptadecenoic acid or transesterification of triglycerides containing heptadecenoic acid.
Materials:
-
Heptadecenoic acid or triglyceride source
-
Methanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Bisulfite (5% w/v aqueous solution)
-
Anhydrous Sodium Sulfate (B86663)
-
Nitrogen gas
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, add the heptadecenoic acid or triglyceride source.
-
Add 300 µL of toluene.
-
Prepare a 3 M methanolic HCl solution by carefully adding concentrated HCl to anhydrous methanol. Add 1 mL of this solution to the reaction vessel.
-
Inert Atmosphere: Flush the headspace of the reaction vessel with nitrogen gas to prevent oxidation of the unsaturated fatty acid.
-
Reaction: Tightly cap the vessel and place it in an oven or heating block at 80°C for 2 hours to facilitate the transmethylation process.[1]
-
Quenching: After cooling to room temperature, stop the reaction by adding 500 µL of 5% (w/v) aqueous sodium bisulfite solution. Vortex the mixture for 10 seconds.[1]
-
Extraction: Add 1 mL of hexane to the mixture, vortex thoroughly, and centrifuge to separate the layers.
-
Isolation: Carefully transfer the upper hexane layer containing the methyl heptadecenoate to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Purification (Optional): For high-purity requirements, the crude product can be purified using silica (B1680970) gel column chromatography.
-
Analysis: The final product can be analyzed by gas chromatography-mass spectrometry (GC-MS) to confirm purity and identity.
Protocol 2: Base-Catalyzed Transesterification using Potassium Hydroxide (KOH)
This protocol is highly efficient for triglycerides with low free fatty acid and water content.
Materials:
-
Triglyceride source of heptadecenoic acid
-
Methanol (anhydrous)
-
Potassium Hydroxide (KOH)
-
Hexane
-
Distilled water
-
Anhydrous Sodium Sulfate
Procedure:
-
Catalyst Preparation: Prepare a solution of potassium methoxide (B1231860) by dissolving an appropriate amount of KOH (e.g., 1% w/w of the oil) in anhydrous methanol in a separate, dry flask.
-
Reaction Setup: Gently heat the triglyceride source in the reaction vessel to approximately 60°C.
-
Reaction: Add the potassium methoxide solution to the heated oil. The typical molar ratio of methanol to oil is 6:1. Maintain the reaction temperature at 60-65°C with constant stirring for 1-2 hours.
-
Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to stand. Two layers will form: an upper layer of methyl esters and a lower layer of glycerol (B35011).
-
Glycerol Removal: Carefully drain and discard the lower glycerol layer.
-
Washing: Wash the methyl ester layer with warm distilled water to remove any remaining catalyst, soap, and excess methanol. Repeat the washing until the wash water is neutral.
-
Drying: Transfer the washed methyl ester layer to a clean flask and add anhydrous sodium sulfate to remove residual water.
-
Purification: The methyl heptadecenoate can be further purified by distillation under reduced pressure.
-
Analysis: Confirm the purity and identity of the product using GC-MS.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of methyl heptadecenoate.
Caption: Mechanism of acid-catalyzed transesterification.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of (Z)-Methyl heptadec-10-enoate
An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (Z)-Methyl heptadec-10-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a monounsaturated fatty acid methyl ester (FAME) of significant interest in various research fields, including lipidomics and biomarker discovery. Accurate and reliable quantification of this compound is crucial for understanding its biological roles and potential therapeutic applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of FAMEs.[1][2] This application note provides a detailed protocol for the sample preparation, GC-MS analysis, and quantification of this compound.
Experimental Protocols
A critical step in the analysis of fatty acids by GC-MS is their derivatization to corresponding methyl esters to increase volatility and improve chromatographic separation.[3][4][5]
Sample Preparation: Transesterification of Lipids
This protocol describes the conversion of fatty acids in a lipid sample to FAMEs.
Materials:
-
Lipid sample (e.g., extracted from biological tissue, cell culture, or plasma)
-
Methanolic HCl (2 M) or Boron trifluoride-methanol solution (14% w/v)
-
Hexane (B92381) or Heptane, GC grade
-
Anhydrous sodium sulfate (B86663)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Accurately weigh approximately 10-25 mg of the lipid extract into a glass reaction vial.
-
Add 2 mL of methanolic HCl (or 1 mL of 14% BF3-methanol solution).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60-80°C for 20-30 minutes.[6]
-
Allow the vial to cool to room temperature.
-
Add 1 mL of deionized water and 2 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. Parameters may be optimized for specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column[7] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[8] |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 10:1)[8] |
| Oven Temperature Program | Initial temperature of 70°C, hold for 2 min, ramp at 5°C/min to 240°C, and hold for 5 min[8] |
| Transfer Line Temperature | 240°C[8] |
| Ion Source Temperature | 230°C[8] |
| Quadrupole Temperature | 150°C[8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |
| Acquisition Mode | Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| Solvent Delay | 3.5 min[8] |
Data Presentation: Quantitative Analysis
Quantitative analysis of this compound can be achieved by creating a calibration curve using a certified reference standard. An internal standard, such as methyl heptadecanoate (C17:0), should be used to improve accuracy and precision.[9]
Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by its molecular ion peak (M+) at m/z 282 and a series of fragment ions. The fragmentation pattern is crucial for the identification and confirmation of the analyte.[10] Key fragment ions can be used for selected ion monitoring (SIM) to enhance sensitivity and selectivity in quantitative analysis.
Table 1: Typical Quantitative Performance Data for Long-Chain Monounsaturated FAMEs
| Parameter | Typical Value | Reference |
| Linear Range | 0.1 - 100 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.995 | [3][9] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | [1][3] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | [1][3] |
| Precision (%RSD) | < 15% | [1] |
| Accuracy (% Recovery) | 85 - 115% | [1] |
Note: These are typical values for long-chain monounsaturated FAMEs and should be experimentally determined for this compound using the specific instrumentation and method.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship for Quantitative Analysis
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. [PDF] High-Throughput Profiling of Long-Chain Fatty Acids and Oxylipins by LC–MS | Semantic Scholar [semanticscholar.org]
- 7. agilent.com [agilent.com]
- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. cis-10-Heptadecenoic acid, methyl ester [webbook.nist.gov]
Application Notes and Protocols for the Structural Elucidation of Methyl cis-10-Heptadecenoate using NMR Spectroscopy
Introduction
Methyl cis-10-heptadecenoate is an unsaturated fatty acid methyl ester with the chemical formula C18H34O2 and a molecular weight of 282.46 g/mol .[1][2][3] Its structure is characterized by a 17-carbon chain with a cis-configured double bond between carbons 10 and 11, and a methyl ester group at one end. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules. This document provides detailed application notes and experimental protocols for the analysis of methyl cis-10-heptadecenoate using one- and two-dimensional NMR experiments.
1. Predicted NMR Spectral Data
Due to the limited availability of experimentally acquired spectra for this specific compound in the public domain, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants. These predictions are based on established principles of NMR spectroscopy and data from analogous fatty acid methyl esters.[4][5]
Table 1: Predicted ¹H NMR Data for Methyl cis-10-Heptadecenoate (500 MHz, CDCl₃)
| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1 | 3.67 | s | - | 3H |
| 2 | 2.30 | t | 7.5 | 2H |
| 3 | 1.63 | p | 7.5 | 2H |
| 4-7, 14-16 | 1.25-1.35 | m | - | 16H |
| 8, 13 | 1.30 | m | - | 4H |
| 9, 12 | 2.01 | q | 7.0 | 4H |
| 10, 11 | 5.34 | m | - | 2H |
| 17 | 0.88 | t | 7.0 | 3H |
Table 2: Predicted ¹³C NMR Data for Methyl cis-10-Heptadecenoate (125 MHz, CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) |
| 1 | 51.4 |
| 2 | 174.3 |
| 3 | 34.1 |
| 4 | 25.0 |
| 5-8, 13-15 | 29.1-29.7 |
| 9 | 27.2 |
| 10 | 129.9 |
| 11 | 130.0 |
| 12 | 27.2 |
| 16 | 22.7 |
| 17 | 14.1 |
2. Experimental Protocols
2.1. Sample Preparation
-
Weigh approximately 10-20 mg of methyl cis-10-heptadecenoate into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
2.2. NMR Data Acquisition
All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 3.98 s
-
Spectral width: 20.5 ppm
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.09 s
-
Spectral width: 238 ppm
-
-
COSY (Correlation Spectroscopy):
-
Pulse sequence: cosygpqf
-
Number of scans: 2 per increment
-
Relaxation delay: 2.0 s
-
Acquisition points (F2): 2048
-
Number of increments (F1): 256
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse sequence: hsqcedetgpsisp2.3
-
Number of scans: 2 per increment
-
Relaxation delay: 2.0 s
-
¹J(C,H) coupling constant: 145 Hz
-
Acquisition points (F2): 1024
-
Number of increments (F1): 256
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse sequence: hmbcgpndqf
-
Number of scans: 4 per increment
-
Relaxation delay: 2.0 s
-
Long-range coupling constant: 8 Hz
-
Acquisition points (F2): 2048
-
Number of increments (F1): 256
-
3. Structure Elucidation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of methyl cis-10-heptadecenoate using the acquired NMR data.
Caption: Workflow for NMR-based structure elucidation.
4. Key NMR Correlations for Structure Confirmation
The following diagram illustrates the key 2D NMR correlations expected for methyl cis-10-heptadecenoate that are crucial for its unambiguous structure determination.
Caption: Key 2D NMR correlations for structure confirmation.
5. Data Interpretation
-
¹H NMR: The singlet at ~3.67 ppm is characteristic of the methoxy (B1213986) protons (-OCH₃). The multiplet around 5.34 ppm corresponds to the two olefinic protons (H-10 and H-11). The triplet at ~0.88 ppm is assigned to the terminal methyl group (H-17). The remaining methylene (B1212753) protons appear as a complex set of multiplets between 1.25 and 2.30 ppm.[4]
-
¹³C NMR: The carbonyl carbon (C-2) is observed downfield at ~174.3 ppm. The olefinic carbons (C-10 and C-11) resonate around 130 ppm. The methoxy carbon (C-1) appears at ~51.4 ppm. The aliphatic carbons are found in the upfield region of the spectrum.
-
COSY: This experiment will reveal the proton-proton coupling network. Key correlations will be observed between the olefinic protons (H-10/H-11) and their adjacent allylic protons (H-9 and H-12). This confirms the position of the double bond. Further correlations will establish the connectivity of the aliphatic chains.
-
HSQC: This spectrum correlates directly bonded protons and carbons. It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the olefinic proton signals at ~5.34 ppm will correlate with the olefinic carbon signals at ~130 ppm.
-
HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the overall structure. For example, a key correlation will be observed between the methoxy protons (H-1) and the carbonyl carbon (C-2). Also, correlations from the allylic protons (H-9 and H-12) to the olefinic carbons (C-10 and C-11) will further confirm the double bond position.
The combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectroscopy provides a comprehensive and definitive method for the structural elucidation of methyl cis-10-heptadecenoate. The detailed protocols and expected spectral data presented in this document serve as a valuable guide for researchers in the fields of natural product chemistry, lipidomics, and drug development.
References
Application Notes and Protocols for (Z)-Methyl Heptadec-10-enoate as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of (Z)-Methyl heptadec-10-enoate as an internal standard for the accurate quantification of fatty acids in lipidomics research. This document provides the necessary theoretical background, detailed experimental procedures, and data presentation guidelines to ensure robust and reproducible results in your laboratory.
Introduction
In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their roles in health and disease. The inherent variability in sample preparation, extraction efficiency, and instrument response necessitates the use of an internal standard. This compound, a monounsaturated odd-chain fatty acid methyl ester, serves as an excellent internal standard for the analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID).
Principle of Use: An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the biological samples being analyzed. Odd-chain fatty acids, such as heptadecanoic acid (C17:0) and its derivatives, are found in very low concentrations in most mammalian tissues, making their methyl esters suitable for this purpose. This compound is added at a known concentration to samples at the beginning of the workflow. By comparing the detector response of the endogenous FAMEs to that of the internal standard, variations introduced during the analytical process can be normalized, leading to precise and accurate quantification.[1]
Experimental Protocols
A typical lipidomics workflow involves lipid extraction from the biological matrix, derivatization of fatty acids to their methyl esters, and subsequent analysis by GC. The following protocols are adapted from established methods and are suitable for use with this compound as an internal standard.
Lipid Extraction (Folch Method)
This protocol describes the extraction of total lipids from biological samples.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell pellet)
-
This compound internal standard solution (a precise concentration in chloroform/methanol, e.g., 1 mg/mL)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (w/v)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To a known amount of sample (e.g., 100 µL of plasma or 10-50 mg of tissue) in a glass centrifuge tube, add a precise volume of the this compound internal standard solution.
-
Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete homogenization.
-
To induce phase separation, add 0.2 volumes of 0.9% NaCl solution.
-
Vortex the mixture again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, into a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C until derivatization.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
This protocol details the conversion of the extracted lipids into their corresponding volatile FAMEs for GC analysis.
Materials:
-
Dried lipid extract
-
2% Sulfuric Acid (H₂SO₄) in methanol
-
n-Hexane
-
Saturated NaCl solution
-
Heating block or water bath
-
Glass tubes with PTFE-lined caps
Procedure:
-
To the dried lipid extract, add 2 mL of 2% H₂SO₄ in methanol.
-
Cap the tube tightly and heat at 80-100°C for 1-2 hours in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex for 30 seconds to extract the FAMEs into the upper hexane (B92381) layer.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
GC-MS/FID Analysis
The following are typical instrument parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and application.
| Parameter | GC-MS Condition | GC-FID Condition |
| Column | DB-225 or similar polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) | OV CARBOWAX 20M or similar (e.g., 30 m x 0.32 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Helium at a flow rate of 2.5 mL/min |
| Injection Mode | Splitless (1 µL) | Split (20:1, 1 µL) |
| Injector Temp. | 250°C | 250°C |
| Oven Program | 100°C (hold 2 min), then ramp to 230°C at 5°C/min (hold 7 min) | 40°C (hold 2 min), then ramp to 230°C at 10°C/min (hold 7 min) |
| MS Ionization | Electron Ionization (EI) at 70 eV | - |
| MS Ion Source Temp. | 230°C | - |
| MS Quadrupole Temp. | 150°C | - |
| MS Scan Range | m/z 50-550 | - |
| FID Temperature | - | 250°C |
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different samples or experimental conditions. The concentration of each fatty acid is calculated relative to the known concentration of the internal standard, this compound.
Table 1: Example of Quantitative FAME Analysis Data
The following table presents hypothetical quantitative data for a FAME analysis in two sample groups. The concentrations are for illustrative purposes and demonstrate how to present the final quantified data. This compound was used as the internal standard for these calculations.
| Fatty Acid Methyl Ester | Abbreviation | Control Group (µg/mg sample) | Treatment Group (µg/mg sample) |
| Methyl myristate | C14:0 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| Methyl palmitate | C16:0 | 25.6 ± 2.1 | 30.1 ± 2.5 |
| Methyl palmitoleate | C16:1n7 | 3.4 ± 0.5 | 4.1 ± 0.6 |
| Methyl stearate | C18:0 | 15.8 ± 1.5 | 18.2 ± 1.8 |
| Methyl oleate | C18:1n9c | 35.2 ± 3.0 | 40.5 ± 3.5 |
| Methyl linoleate | C18:2n6c | 20.1 ± 1.9 | 22.8 ± 2.1 |
| Methyl arachidonate | C20:4n6 | 8.7 ± 0.9 | 10.3 ± 1.1 |
Values are presented as mean ± standard deviation.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the lipidomics workflow for fatty acid analysis using an internal standard.
Caption: Lipidomics workflow for quantitative fatty acid analysis.
Fatty Acid Metabolism Signaling Pathway
The diagram below provides a simplified overview of a key lipid signaling pathway involving fatty acids. This illustrates the biological context in which the quantified fatty acids play a role.
Caption: Simplified arachidonic acid signaling pathway.
References
Application Note: Quantification of (Z)-Methyl Heptadec-10-enoate in Microbial Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Methyl heptadec-10-enoate is a monounsaturated fatty acid methyl ester (FAME) of interest in various research fields, including microbial metabolism, biofuel development, and as a potential biomarker. Accurate quantification of this compound in microbial samples is crucial for understanding its role and potential applications. This document provides a detailed protocol for the extraction, derivatization, and quantification of this compound from microbial cultures using gas chromatography-mass spectrometry (GC-MS).
While saturated and C16/C18 unsaturated fatty acids are the most common in bacteria, odd-chain fatty acids like heptadecenoic acid are also present, albeit typically in lower concentrations.[1][2][3][4] This protocol is designed to be robust and sensitive enough to quantify such less abundant fatty acids.
Experimental Protocols
This protocol outlines the entire workflow from microbial cell harvesting to GC-MS analysis.
Microbial Cell Culture and Harvesting
Standardized growth conditions are critical for reproducible fatty acid profiles.[5]
-
Culture: Grow the microbial strain of interest in a suitable liquid medium (e.g., Trypticase Soy Broth for many bacteria) to the desired growth phase (e.g., late-logarithmic or stationary).[5]
-
Harvesting:
-
Transfer a known volume of the microbial culture to a centrifuge tube.
-
Centrifuge at a sufficient speed and duration to pellet the cells (e.g., 5,000 x g for 10 minutes).
-
Discard the supernatant.
-
Wash the cell pellet with a sterile saline solution (e.g., 0.85% NaCl) and centrifuge again to remove residual medium components.
-
Record the wet weight of the cell pellet or lyophilize to determine the dry weight for normalization.
-
Fatty Acid Extraction and Methylation (FAMEs Synthesis)
This procedure involves saponification to release fatty acids from lipids, followed by methylation to convert them into volatile FAMEs suitable for GC analysis.[6][7][8]
-
Saponification:
-
To the cell pellet, add 1 mL of saponification reagent (45 g NaOH, 150 mL methanol, 150 mL deionized water).
-
Vortex briefly to resuspend the cells.
-
Heat the suspension in a boiling water bath for 30 minutes, with intermittent vigorous vortexing every 5-10 minutes to ensure complete cell lysis and lipid hydrolysis.
-
Cool the tubes to room temperature.
-
-
Methylation:
-
Add 2 mL of methylation reagent (325 mL 6.0 N HCl, 275 mL methanol).
-
Vortex thoroughly.
-
Heat the mixture at 80°C for 10 minutes.
-
Cool the tubes rapidly on ice.
-
-
Extraction:
-
Add 1.25 mL of extraction solvent (1:1 hexane:methyl tert-butyl ether).
-
Mix gently by inversion for 10 minutes.
-
Centrifuge at low speed (e.g., 500 x g) for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase containing the FAMEs to a clean vial.
-
-
Aqueous Wash (Cleanup):
-
Add 3 mL of a dilute NaOH solution (10.8 g NaOH in 900 mL deionized water) to the extracted organic phase.
-
Mix gently for 5 minutes.
-
Centrifuge to separate the phases.
-
Transfer the upper organic phase to a new vial for GC-MS analysis.
-
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and identification of FAMEs.
-
Column Selection: A polar capillary column, such as a high-content cyanopropyl phase (e.g., Agilent J&W DB-FastFAME, Restek Rt-2560) or a polyethylene (B3416737) glycol (PEG) phase (e.g., SUPELCOWAX™ 10), is recommended for the separation of FAME isomers based on carbon chain length and degree of unsaturation.[9][10]
-
Suggested GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 10:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 180°C at 10°C/min
-
Ramp to 240°C at 5°C/min, hold for 10 minutes
-
-
MS Transfer Line Temperature: 240°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50-400
-
Quantification
Quantification is achieved using an internal standard and a calibration curve.
-
Internal Standard: A non-native, odd-chain saturated fatty acid such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0) should be added to the sample before the saponification step to account for variations in extraction and derivatization efficiency.[6]
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations, each containing the same concentration of the internal standard. Analyze these standards using the same GC-MS method as the samples. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculation: Determine the concentration of this compound in the microbial samples by interpolating the peak area ratio from the calibration curve. The final concentration can be expressed as µg/g of dry cell weight or another appropriate unit.
Data Presentation
The following table presents representative quantitative data for this compound in three hypothetical microbial samples. This data is for illustrative purposes to demonstrate the expected range of concentrations for a minor fatty acid component.
| Sample ID | Dry Cell Weight (g) | Peak Area of this compound | Peak Area of Internal Standard (C17:0-Me) | Calculated Concentration (µg/mL in extract) | Concentration in Biomass (µg/g dry weight) |
| Microbe A | 0.15 | 150,000 | 2,500,000 | 3.5 | 23.3 |
| Microbe B | 0.12 | 85,000 | 2,450,000 | 2.0 | 16.7 |
| Microbe C | 0.18 | 210,000 | 2,550,000 | 4.9 | 27.2 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Identification of this compound by Mass Spectrometry
The identity of this compound can be confirmed by its mass spectrum. The NIST database provides a reference mass spectrum for this compound. Key fragments include the molecular ion (M+) and characteristic fragmentation patterns of fatty acid methyl esters.
References
- 1. researchgate.net [researchgate.net]
- 2. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Lipids: Metabolism and Membrane Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
Application Notes & Protocols: Derivatization of Heptadecenoic Acid to its Methyl Ester for GC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heptadecenoic acid (C17:1) is an odd-chain monounsaturated fatty acid whose analysis is crucial in various research fields, including lipidomics, nutritional science, and drug development. Gas chromatography (GC) is a powerful technique for the quantitative analysis of fatty acids. However, due to their low volatility and potential for adsorption in the GC system, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to analysis. This document provides detailed protocols for the derivatization of heptadecenoic acid to heptadecenoate methyl ester using common and effective methods: acid-catalyzed and base-catalyzed methylation.
Data Presentation
The following table summarizes the key quantitative parameters for the described derivatization protocols. These values are representative and may require optimization for specific sample matrices.
| Parameter | Acid-Catalyzed Methylation (HCl/Methanol) | Acid-Catalyzed Methylation (BF3/Methanol) | Base-Catalyzed Transesterification (NaOH/Methanol) |
| Catalyst Concentration | 1.2% (w/v) HCl in Methanol[1] | 12-14% (w/w) BF3 in Methanol[2] | 0.5 M NaOH in Methanol[3] |
| Reaction Temperature | 100°C[1] | 70-100°C[2][3] | 100°C[3] |
| Reaction Time | 1 - 1.5 hours[1] | 2 hours (reflux)[2] or 5-10 minutes[4] | 15 minutes[3] |
| Typical Sample Size | 1-25 mg[4] | 1 mg[2] | 50 µl (or 50 mg)[3] |
| Typical Yield | >96%[1] | High, but potential for artifacts with polyunsaturated fatty acids[2] | ~98% (for triglycerides)[5] |
| Applicability | Free fatty acids and esterified fatty acids (in lipids)[1] | Free fatty acids and esterified fatty acids[2][3] | Primarily for transesterification of lipids (e.g., triglycerides)[6][7] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Methylation using Methanolic HCl
This method is convenient and effective for the derivatization of both free and esterified heptadecenoic acid.[1]
Materials:
-
Heptadecenoic acid sample
-
Toluene
-
Methanol
-
Concentrated Hydrochloric Acid (35%, w/w)
-
Deionized Water
-
Anhydrous Sodium Sulfate (B86663)
-
Screw-capped reaction vials
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reagent Preparation (8% HCl in Methanol/Water): Prepare the derivatizing reagent by diluting 9.7 ml of concentrated HCl with 41.5 ml of methanol. This results in an 8% (w/v) HCl solution in methanol/water (85:15, v/v).[1]
-
Sample Preparation: Accurately weigh 1-10 mg of the heptadecenoic acid-containing lipid sample into a screw-capped reaction vial.
-
Reaction Mixture: To the sample vial, add the following reagents sequentially:
-
Reaction: Securely cap the vial and heat the mixture at 100°C for 1 to 1.5 hours in a heating block or boiling water bath.[1]
-
Extraction:
-
Allow the reaction vial to cool to room temperature.
-
Add 1 ml of deionized water and 1 ml of hexane to the vial.[4]
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge the vial at a low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation.
-
-
Sample Collection and Drying:
-
Carefully transfer the upper hexane layer containing the heptadecenoate methyl ester to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the collected hexane to remove any residual water.
-
-
Analysis: The sample is now ready for injection into the gas chromatograph.
Protocol 2: Acid-Catalyzed Methylation using Boron Trifluoride (BF3)-Methanol
This is a widely used and effective method for preparing FAMEs.[8]
Materials:
-
Heptadecenoic acid sample
-
BF3-Methanol reagent (12-14% w/w)
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
-
Screw-capped reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Place approximately 1 mg of the lipid sample containing heptadecenoic acid into a screw-capped vial.[2] If the sample is not in a free fatty acid form (e.g., part of a triglyceride), a preliminary saponification step with 0.5N methanolic NaOH may be performed.
-
Reaction:
-
Add 2 ml of 12-14% BF3-Methanol reagent to the vial.[2]
-
Seal the vial with a PTFE-lined cap under a nitrogen atmosphere to prevent oxidation, especially if other unsaturated fatty acids are present.
-
Heat the mixture at 70°C for 2 hours with refluxing.[2] Alternatively, for a faster reaction, heat at 100°C for 5-10 minutes.[3][4]
-
-
Extraction:
-
After the reaction, cool the vial to room temperature.
-
Add 1 ml of ultrapure water and 1-2 ml of hexane to the vial.[2]
-
Vortex the mixture thoroughly for 1 minute.
-
To improve phase separation, add a few milliliters of saturated NaCl solution.
-
-
Sample Collection and Drying:
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the hexane layer to a clean vial.
-
Dry the extract by passing it through a small column of anhydrous sodium sulfate or by adding the drying agent directly to the vial.
-
-
Analysis: The resulting hexane solution containing heptadecenoate methyl ester is ready for GC analysis.
Protocol 3: Base-Catalyzed Transesterification using Sodium Methoxide (B1231860)
This rapid method is particularly suitable for the transesterification of heptadecenoic acid present in glycerolipids.[9] Note that this method does not esterify free fatty acids.
Materials:
-
Lipid sample containing heptadecenoic acid esters
-
0.5 M Sodium Methoxide in Methanol
-
Hexane
-
Deionized Water
-
Screw-capped reaction vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the lipid sample in 1 ml of hexane in a screw-capped vial.
-
Reaction:
-
Stopping the Reaction and Extraction:
-
Add 1 ml of deionized water to quench the reaction.
-
Vortex the mixture for 30 seconds.
-
Centrifuge for 5 minutes at a low speed to separate the layers.
-
-
Sample Collection:
-
Carefully collect the upper hexane layer, which contains the heptadecenoate methyl ester.
-
-
Analysis: The sample is ready for GC analysis.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the acid-catalyzed and base-catalyzed derivatization protocols.
Caption: Workflow for derivatization of heptadecenoic acid to its methyl ester.
Caption: Reaction mechanism for acid-catalyzed esterification of heptadecenoic acid.
References
- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Biodiesel Production by Base-Catalyzed Transesterification Method | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. eprints.bice.rm.cnr.it [eprints.bice.rm.cnr.it]
Application of (Z)-Methyl Heptadec-10-enoate in Biodiesel Research: Application Notes and Protocols
(Z)-Methyl heptadec-10-enoate , a monounsaturated C17:1 fatty acid methyl ester (FAME), is recognized as a minor component in various biodiesel formulations.[1] While not a primary constituent of common biodiesel feedstocks, its unique properties as an odd-carbon chain FAME make it a subject of interest in the comprehensive analysis and characterization of biodiesel. Understanding the behavior of individual FAMEs like this compound is crucial for researchers, scientists, and drug development professionals (in the context of biofuel-related metabolic studies) to predict and optimize the overall fuel properties of biodiesel blends. These properties include cetane number, viscosity, oxidative stability, and cold-flow characteristics.
This document provides detailed application notes and experimental protocols relevant to the study of this compound in the context of biodiesel research.
Physicochemical Properties
The general physicochemical properties of this compound are summarized in the table below. These properties are essential for its identification and quantification, as well as for predicting its behavior as a biodiesel component.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₄O₂ | PubChem |
| Molecular Weight | 282.46 g/mol | PubChem |
| IUPAC Name | methyl (10Z)-heptadec-10-enoate | PubChem |
| Synonyms | Methyl cis-10-heptadecenoate, C17:1 methyl ester | MedchemExpress.com[1] |
| CAS Number | 75190-82-8 | MedchemExpress.com |
Predicted Biodiesel Fuel Properties
The performance of a biodiesel fuel is determined by the properties of its constituent FAMEs. While experimental data for pure this compound is scarce, its key fuel properties can be estimated based on predictive models that correlate FAME structure with performance characteristics. The following table presents the predicted properties of this compound and compares them with the specifications outlined in the ASTM D6751 and EN 14214 biodiesel standards.
| Fuel Property | Predicted Value for this compound | ASTM D6751 Specification | EN 14214 Specification |
| Cetane Number | ~55-60 | min. 47 | min. 51 |
| Kinematic Viscosity @ 40°C (mm²/s) | ~4.0 - 4.5 | 1.9 - 6.0 | 3.5 - 5.0 |
| Oxidative Stability @ 110°C (hours) | ~4 - 6 | min. 3 | min. 8 |
| Density @ 15°C ( kg/m ³) | ~870 | Report | 860 - 900 |
Note: The predicted values are estimated based on established structure-property relationships for fatty acid methyl esters. Actual experimental values may vary.
Experimental Protocols
I. Synthesis of this compound via a Multi-step Organic Synthesis
This protocol is adapted from methodologies for the synthesis of similar long-chain unsaturated fatty acids and their esters.
Objective: To synthesize this compound for use as an analytical standard or for fuel property testing.
Materials:
-
9-bromonon-1-ene
-
Magnesium turnings
-
Ethyl chloroformate
-
Lithium aluminum hydride (LiAlH₄)
-
Pyridinium chlorochromate (PCC)
-
Heptyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi)
-
Sulfuric acid (catalytic amount)
-
Anhydrous diethyl ether
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine to anhydrous diethyl ether. Add a solution of 9-bromonon-1-ene in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Reflux the mixture until the magnesium is consumed.
-
Carboxylation: Cool the Grignard reagent to 0°C and add a solution of ethyl chloroformate in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Reduction to Alcohol: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Dissolve the crude ester in anhydrous diethyl ether and add it dropwise to a suspension of LiAlH₄ in anhydrous diethyl ether at 0°C. Stir at room temperature for 4 hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Oxidation to Aldehyde: Filter the resulting solid and wash with diethyl ether. Dry the filtrate over anhydrous Na₂SO₄ and concentrate. Dissolve the crude alcohol in DCM and add PCC. Stir at room temperature until the reaction is complete (monitor by TLC). Filter through a pad of silica gel, eluting with diethyl ether, and concentrate the filtrate.
-
Wittig Reaction: In a separate flame-dried flask under an inert atmosphere, suspend heptyltriphenylphosphonium bromide in anhydrous diethyl ether. Add n-BuLi dropwise at 0°C and stir for 1 hour to form the ylide. Cool the ylide solution to -78°C and add the aldehyde from the previous step in anhydrous diethyl ether. Allow the reaction to warm to room temperature and stir overnight. Quench with water.
-
Esterification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Dissolve the crude alkene in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours.
-
Purification: After cooling, neutralize the reaction with saturated aqueous NaHCO₃. Extract with a mixture of hexane and ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to obtain pure this compound.
II. Quantification of this compound in Biodiesel by Gas Chromatography-Flame Ionization Detector (GC-FID)
This protocol is based on the EN 14103 standard for the determination of FAME content in biodiesel.
Objective: To accurately quantify the concentration of this compound in a biodiesel sample.
Materials and Equipment:
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Capillary column suitable for FAME analysis (e.g., HP-INNOWax, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
-
This compound analytical standard
-
Internal standard (IS), e.g., Methyl nonadecanoate (B1228766) (C19:0)
-
Biodiesel sample
-
Heptane (B126788) or isooctane (B107328) (analytical grade)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in heptane at a known concentration (e.g., 10 mg/mL).
-
Prepare a stock solution of the internal standard (Methyl nonadecanoate) in heptane at a known concentration (e.g., 5 mg/mL).
-
Create a series of calibration standards by diluting the this compound stock solution and adding a fixed amount of the internal standard stock solution to each.
-
-
Sample Preparation:
-
Accurately weigh approximately 250 mg of the biodiesel sample into a 10 mL volumetric flask.
-
Add a precise volume of the internal standard stock solution.
-
Dilute to the mark with heptane and mix thoroughly.
-
-
GC-FID Analysis:
-
Set up the GC-FID instrument with the parameters outlined in the table below.
-
Inject the calibration standards to generate a calibration curve (ratio of the peak area of the analyte to the peak area of the IS versus the concentration of the analyte).
-
Inject the prepared biodiesel sample.
-
| GC Parameter | Setting |
| Injector Temperature | 250 °C |
| Detector Temperature | 275 °C |
| Oven Temperature Program | Initial: 60 °C, hold for 2 min; Ramp 1: 10 °C/min to 200 °C; Ramp 2: 5 °C/min to 240 °C, hold for 10 min |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.2 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times, confirmed by running the individual standards.
-
Calculate the peak area ratio of this compound to the internal standard in the sample chromatogram.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Calculate the weight percentage (wt%) of this compound in the original biodiesel sample.
-
Visualizations
Caption: Synthetic pathway for this compound.
References
Metabolic Profiling of Odd-Chain Fatty Acids Using GC-FID: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are gaining increasing attention in metabolic research and drug development.[1] Historically considered minor components of the total fatty acid pool, recent studies have linked their circulating levels to various physiological and pathological processes, including cardiovascular disease and type 2 diabetes.[1] Unlike their even-chain counterparts, OCFAs can be metabolized to propionyl-CoA, which can enter the Krebs cycle as succinyl-CoA, highlighting a unique role in energy metabolism and anaplerosis. Accurate and robust quantification of OCFAs in biological matrices is therefore crucial for understanding their metabolic significance and exploring their potential as biomarkers or therapeutic targets.
Gas chromatography with flame ionization detection (GC-FID) is a widely used and reliable technique for the quantitative analysis of fatty acids.[2][3] This application note provides a detailed protocol for the metabolic profiling of odd-chain fatty acids in biological samples using GC-FID. It covers sample preparation, including lipid extraction and derivatization, instrument parameters, and data analysis. Furthermore, it presents a summary of quantitative data and visual workflows to guide researchers in implementing this methodology.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the analysis of odd-chain fatty acids using GC-FID. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and laboratory conditions.
Table 1: Method Validation Parameters for Odd-Chain Fatty Acid Analysis by GC-FID
| Parameter | Pentadecanoic Acid (C15:0) | Heptadecanoic Acid (C17:0) | Reference |
| Linearity (R²) | > 0.99 | > 0.99 | [4][5] |
| Limit of Detection (LOD) | 0.02 - 0.23 µg/mL | 0.02 - 0.23 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.08 - 0.78 µg/mL | 0.08 - 0.78 µg/mL | [5] |
| Recovery | 85% - 115% | 85% - 115% | [6] |
| Intra-day Precision (%RSD) | < 5% | < 5% | [5] |
| Inter-day Precision (%RSD) | < 10% | < 10% | [5] |
Experimental Protocols
This section details the methodologies for the key experiments involved in the metabolic profiling of odd-chain fatty acids from biological samples such as plasma or serum.
Lipid Extraction (Folch Method)
This protocol describes a standard procedure for extracting total lipids from a biological sample.
Materials:
-
Biological sample (e.g., 100 µL of plasma or serum)
-
Chloroform
-
0.9% NaCl solution
-
Internal Standard (e.g., C19:0 or other non-endogenous fatty acid)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a glass centrifuge tube, add 100 µL of the biological sample.
-
Add a known amount of internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution.
-
Vortex for another 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
The dried lipid extract is now ready for derivatization.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Fatty acids are derivatized to their more volatile methyl esters prior to GC analysis. Two common methods are presented below.
Method A: Acid-Catalyzed Methylation (Boron Trifluoride-Methanol)
This is a widely used and effective method for a broad range of fatty acids.[7]
Materials:
-
Dried lipid extract
-
14% Boron trifluoride (BF₃) in methanol
-
Saturated NaCl solution
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Add 1 mL of 14% BF₃ in methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
The sample is now ready for GC-FID analysis.
Method B: Base-Catalyzed Transesterification (Methanolic KOH)
This method is rapid and suitable for esterified fatty acids.[7]
Materials:
-
Dried lipid extract
-
0.5 M Potassium hydroxide (B78521) (KOH) in methanol
-
Hexane
-
GC vials with inserts
Procedure:
-
Add 1 mL of hexane to the dried lipid extract and vortex to dissolve.
-
Add 200 µL of 0.5 M methanolic KOH.
-
Vortex vigorously for 30 seconds.
-
Allow the phases to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
The sample is now ready for GC-FID analysis.
Table 2: Comparison of Derivatization Methods
| Feature | Acid-Catalyzed (BF₃-Methanol) | Base-Catalyzed (Methanolic KOH) |
| Reaction Time | Longer (e.g., 30-60 min at 100°C) | Shorter (e.g., <5 min at room temp) |
| Applicability | Esterifies both free fatty acids and transesterifies esterified lipids | Primarily for transesterification of glycerolipids |
| Reagent Stability | BF₃ is moisture-sensitive | Methanolic KOH is relatively stable |
| Potential for Artifacts | Can produce artifacts with certain fatty acids if not handled properly | Generally fewer artifacts |
| Safety | BF₃ is corrosive and toxic | KOH is caustic |
GC-FID Instrumentation and Parameters
The following are typical instrument parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and column.
Table 3: Typical GC-FID Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 or equivalent |
| Column | DB-23, DB-FFAP, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1 mL/min |
| Oven Temperature Program | Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 200°C, hold for 5 min; Ramp: 5°C/min to 240°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Hydrogen Flow | 30-40 mL/min |
| Air Flow | 300-400 mL/min |
| Makeup Gas (N₂ or He) | 25-30 mL/min |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for GC-FID analysis of odd-chain fatty acids.
Metabolic Pathway of Odd-Chain Fatty Acids
This diagram outlines the primary metabolic pathways of odd-chain fatty acids, from their origin to their entry into central carbon metabolism.
Caption: Metabolic pathway of odd-chain fatty acids.
Conclusion
The GC-FID method detailed in this application note provides a robust and reliable approach for the quantitative profiling of odd-chain fatty acids in biological samples. Accurate measurement of these fatty acids is essential for advancing our understanding of their role in health and disease. By following the provided protocols and utilizing the summarized quantitative data as a benchmark, researchers can confidently implement this methodology in their studies. The visualization of the experimental workflow and metabolic pathway serves as a quick reference to aid in the experimental design and data interpretation for scientists and drug development professionals.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jppres.com [jppres.com]
- 4. mdpi.com [mdpi.com]
- 5. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Metabolic Tracing Using Stable Isotope Labeled (Z)-Methyl Heptadec-10-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying fluxes of endogenous and exogenous compounds. This document provides detailed application notes and protocols for the use of stable isotope-labeled (Z)-Methyl heptadec-10-enoate in metabolic tracing studies. This compound is a monounsaturated fatty acid methyl ester that can serve as a valuable tool for investigating lipid metabolism, including fatty acid uptake, elongation, desaturation, and incorporation into complex lipids.[1][2][3][4] The protocols outlined below are designed for in vitro cell culture and in vivo animal models, with a focus on mass spectrometry-based analysis.
Core Concepts in Stable Isotope Tracing
Metabolic tracing with stable isotopes involves introducing a labeled compound into a biological system and tracking the label's incorporation into downstream metabolites.[] This allows for the determination of metabolic pathways and the quantification of metabolic rates.[6][7] Commonly used stable isotopes for labeling fatty acids include Carbon-13 (¹³C) and Deuterium (²H).[6][8] The choice of isotope and labeling position can provide specific insights into different aspects of metabolism. For instance, uniformly labeled fatty acids can be used to trace the entire carbon backbone, while labeling specific carbons can reveal information about specific enzymatic reactions.
Synthesis of Labeled this compound
For metabolic tracing studies, this compound can be synthesized with stable isotopes incorporated into its structure. A common approach is to use a ¹³C-labeled precursor in the synthesis process. For example, uniformly ¹³C-labeled starting materials can be used to produce [U-¹³C]-(Z)-Methyl heptadec-10-enoate, where all carbon atoms are ¹³C. This allows for the unambiguous detection of the labeled fatty acid and its metabolites by mass spectrometry.
Experimental Protocols
In Vitro Protocol: Tracing in Cultured Cells
This protocol describes the use of ¹³C-labeled this compound to trace fatty acid metabolism in cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes, cancer cell lines)
-
Cell culture medium and supplements
-
[U-¹³C]-(Z)-Methyl heptadec-10-enoate
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Methanol, chloroform, and other solvents for lipid extraction
-
Internal standards for mass spectrometry
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.
-
Preparation of Labeled Fatty Acid Medium: Prepare a stock solution of [U-¹³C]-(Z)-Methyl heptadec-10-enoate complexed to fatty acid-free BSA in the appropriate cell culture medium.
-
Labeling: Remove the existing medium from the cells, wash with PBS, and add the medium containing the labeled fatty acid.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-dependent metabolism of the labeled fatty acid.
-
Metabolite Extraction:
-
Wash the cells with ice-cold PBS.
-
Quench metabolism by adding a cold solvent mixture (e.g., methanol/water).
-
Scrape the cells and collect the cell lysate.
-
Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.
-
-
Sample Analysis:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for mass spectrometry analysis.
-
Analyze the samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled fatty acid and its metabolites.[9][10]
-
In Vivo Protocol: Tracing in Animal Models
This protocol outlines the administration of labeled this compound to an animal model (e.g., mouse) to trace its metabolism in different tissues.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
[U-¹³C]-(Z)-Methyl heptadec-10-enoate
-
Vehicle for administration (e.g., corn oil)
-
Blood collection supplies
-
Surgical tools for tissue harvesting
-
Solvents for lipid extraction
Procedure:
-
Animal Acclimation: Acclimate animals to the experimental conditions.
-
Tracer Administration: Administer a single dose of [U-¹³C]-(Z)-Methyl heptadec-10-enoate via oral gavage or intravenous injection.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24 hours) post-administration. At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, heart, muscle).
-
Sample Processing:
-
Separate plasma from blood samples.
-
Homogenize tissue samples.
-
-
Metabolite Extraction: Perform lipid extraction from plasma and tissue homogenates as described in the in vitro protocol.
-
Sample Analysis: Analyze the lipid extracts by GC-MS or LC-MS to determine the distribution and metabolic fate of the labeled fatty acid in different tissues.[11][12]
Data Presentation
The quantitative data obtained from the mass spectrometry analysis should be summarized in tables for clear comparison.
Table 1: In Vitro Incorporation of ¹³C-Label from [U-¹³C]-(Z)-Methyl Heptadec-10-enoate into Cellular Lipids
| Time (hours) | ¹³C-Labeled this compound (nmol/mg protein) | ¹³C-Labeled Palmitate (C16:0) (nmol/mg protein) | ¹³C-Labeled Stearate (C18:0) (nmol/mg protein) | ¹³C-Labeled Oleate (C18:1) (nmol/mg protein) | ¹³C-Labeled Triacylglycerols (nmol/mg protein) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 15.2 ± 1.8 | 1.1 ± 0.2 | 0.8 ± 0.1 | 2.5 ± 0.3 | 5.7 ± 0.6 |
| 6 | 8.1 ± 0.9 | 3.5 ± 0.4 | 2.1 ± 0.3 | 6.8 ± 0.7 | 18.9 ± 2.1 |
| 12 | 2.3 ± 0.3 | 5.2 ± 0.6 | 3.9 ± 0.5 | 10.1 ± 1.2 | 35.4 ± 4.0 |
| 24 | 0.5 ± 0.1 | 4.8 ± 0.5 | 3.5 ± 0.4 | 9.5 ± 1.1 | 32.1 ± 3.5 |
Table 2: In Vivo Distribution of ¹³C-Label in Mouse Tissues 4 Hours After Oral Administration of [U-¹³C]-(Z)-Methyl Heptadec-10-enoate
| Tissue | ¹³C-Labeled this compound (nmol/g tissue) | ¹³C-Labeled Total Fatty Acids (nmol/g tissue) | ¹³C-Labeled Triacylglycerols (nmol/g tissue) | ¹³C-Labeled Phospholipids (nmol/g tissue) |
| Liver | 45.3 ± 5.1 | 152.8 ± 17.3 | 98.2 ± 11.1 | 25.6 ± 2.9 |
| Adipose | 120.7 ± 14.5 | 250.1 ± 30.0 | 210.5 ± 25.3 | 15.3 ± 1.8 |
| Heart | 15.8 ± 1.9 | 55.4 ± 6.6 | 20.1 ± 2.4 | 18.9 ± 2.3 |
| Muscle | 10.2 ± 1.2 | 38.9 ± 4.7 | 12.5 ± 1.5 | 10.4 ± 1.2 |
| Plasma | 25.6 ± 3.1 | 80.3 ± 9.6 | 45.7 ± 5.5 | - |
Visualizations
Caption: Experimental workflow for metabolic tracing.
Caption: Proposed metabolic pathways of the tracer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methyl cis-10-heptadecenoate | C18H34O2 | CID 16219491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]
- 8. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ukisotope.com [ukisotope.com]
- 12. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
Troubleshooting & Optimization
Improving GC-MS peak resolution for C17:1 isomers
Welcome to the Technical Support Center for GC-MS Analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals resolve the common challenge of improving peak resolution for C17:1 isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate C17:1 (heptadecenoic acid) isomers using GC-MS?
A: The separation of C17:1 isomers is challenging due to their similar physicochemical properties. These isomers include:
-
Geometric (cis/trans) isomers: These have different spatial arrangements around the double bond. While their properties differ slightly, they can still be difficult to separate.
-
Positional isomers: In these isomers, the double bond is located at different positions along the fatty acid chain. These isomers often have very similar boiling points and mass spectra, leading to co-elution, where they emerge from the GC column at nearly the same time[1].
Effective separation, therefore, requires highly selective GC methods that can differentiate these subtle structural differences[2][3].
Q2: What is the most critical factor for improving the separation of my C17:1 isomers?
A: The most critical factor is the choice of the GC capillary column, specifically the stationary phase. For separating fatty acid methyl ester (FAME) isomers, highly polar stationary phases are recommended[4][5]. Cyanopropyl-based columns are particularly effective for separating cis/trans isomers[4][6][7]. For the most demanding separations, columns with a high percentage of cyanopropyl, such as a 100% biscyanopropyl stationary phase, provide excellent resolution[8][9].
Q3: How does derivatization help in the GC-MS analysis of fatty acids?
A: Derivatization is a crucial sample preparation step that converts fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis[10][11]. The most common method is the conversion of fatty acids to fatty acid methyl esters (FAMEs)[10][12][13]. This process neutralizes the polar carboxyl group, which would otherwise lead to poor peak shape and potential interactions with the GC column[10][14]. This allows for separation based on boiling point, degree of unsaturation, and molecular geometry[10].
Q4: Can I still quantify co-eluting peaks?
A: Quantifying co-eluting peaks is challenging and often leads to inaccurate results, as the peak area represents the combined signal of all compounds within it[1]. However, if you are using a mass spectrometer (MS) as a detector, you may be able to quantify co-eluting isomers if they have unique fragment ions. By extracting the ion chromatograms for these specific masses, you can integrate the peaks individually[15]. For this to be effective, the isomers must produce distinct mass spectra.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your GC-MS experiments with C17:1 isomers.
Issue 1: Poor or no separation of cis/trans C17:1 isomers.
-
Primary Cause: The stationary phase of your GC column lacks sufficient polarity to resolve the geometric isomers. Non-polar or low-polarity columns are generally not suitable for separating cis/trans FAMEs[2][4].
-
Solution:
-
Select a Highly Polar Column: Switch to a capillary column with a highly polar stationary phase. Columns with a high cyanopropyl content are specifically designed for cis/trans FAME separations[5][6][8][16]. Ionic liquid-based columns also offer excellent selectivity for geometric isomers[2].
-
Optimize Oven Temperature: Lowering the oven temperature or using a slower temperature ramp rate can increase the interaction time of the analytes with the stationary phase, which may improve resolution[17][18][19]. Isothermal analysis at a carefully selected temperature can also enhance the separation of specific isomers[9].
-
Use a Longer Column: Increasing the column length enhances efficiency and can lead to better resolution[17][18]. Traditionally, long columns (e.g., 100 m) have been used to achieve good FAME separations[16][20].
-
Issue 2: Co-elution of positional C17:1 isomers.
-
Primary Cause: Positional isomers have very similar boiling points, making them difficult to separate on standard columns. The separation is dependent on subtle differences in their interaction with the stationary phase.
-
Solution:
-
Employ a Very Long, Highly Polar Column: For challenging positional isomer separations, a long column (e.g., 75 m, 100 m, or even longer) with a highly polar cyanopropyl stationary phase is often necessary to provide the required theoretical plates for separation[8][21].
-
Fine-tune the Temperature Program: Use a very slow oven ramp rate (e.g., 0.5–2°C/min) across the elution range of the C17:1 isomers. This maximizes the separation potential of the column[22].
-
Consider Two-Dimensional GC (GCxGC): For extremely complex mixtures where co-elution persists, GCxGC can provide a significant increase in peak capacity. This technique uses two columns with different selectivity, offering much higher resolving power than single-dimension GC[22].
-
Issue 3: Broad or tailing peaks for FAMEs.
-
Primary Cause: This can be due to several factors, including incomplete derivatization, active sites in the GC inlet or column, or sample overload.
-
Solution:
-
Ensure Complete Derivatization: Verify that your derivatization procedure is complete. Incomplete reactions leave behind polar free fatty acids, which tail on most columns[14]. Consider optimizing the reaction time and temperature.
-
Check the GC Inlet: Use a deactivated inlet liner and replace the septum regularly. Active sites in the inlet can cause peak tailing.
-
Condition the Column: Properly condition the column according to the manufacturer's instructions to remove any contaminants and ensure the stationary phase is stable[9].
-
Reduce Sample Amount: Inject a smaller amount of your sample or dilute it further. Overloading the column can lead to broad, asymmetric peaks[23].
-
Experimental Protocols
Protocol 1: Acid-Catalyzed Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes a common method for preparing FAMEs using boron trifluoride (BF₃) in methanol.[11][14]
Materials:
-
Dried lipid extract or fatty acid sample.
-
BF₃-Methanol reagent (12-14% w/w).
-
Hexane (B92381) (GC grade).
-
Saturated sodium chloride (NaCl) solution.
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Micro reaction vials (5-10 mL).
Methodology:
-
Place 1-25 mg of the dried lipid sample into a micro reaction vial[13].
-
Add 2 mL of BF₃-Methanol reagent to the vial[13].
-
Cap the vial tightly and heat at 60-80°C for 10-60 minutes. The optimal time can vary depending on the sample matrix[11][13][14].
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial[13].
-
Shake the vial vigorously for 30 seconds to extract the FAMEs into the hexane layer[13].
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water[13].
-
The sample is now ready for GC-MS analysis.
Protocol 2: Optimized GC-MS Method for C17:1 Isomer Separation
This is an example method and may require further optimization for your specific instrument and isomers of interest.
Instrumentation:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977 MS or equivalent.
-
Column: Agilent J&W HP-88 (100 m x 0.25 mm, 0.20 µm) or Supelco SP-2560 (100 m x 0.25 mm, 0.20 µm)[4][8].
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (Constant Flow)
-
Oven Program: See Table 2
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: 50-450 amu
Data & Visualizations
Data Presentation
Table 1: Comparison of GC Capillary Columns for FAME Isomer Separation
| Stationary Phase Type | Polarity | Typical Application | Suitability for C17:1 Isomer Separation |
| DB-Wax / Carbowax | High (Polyethylene Glycol) | General FAME analysis, separation by carbon number and unsaturation. | Poor for cis/trans isomers; they often co-elute[4][5]. |
| DB-23 / Mid-Polar | High (50% Cyanopropyl) | Complex FAME mixtures (e.g., fish oils), omega-3 analysis. | Provides partial separation of cis/trans isomers[4][5]. |
| HP-88 / SP-2560 | Very High (High % Cyanopropyl) | Demanding cis/trans isomer separations. | Recommended. Excellent separation of cis/trans isomers[4][5][8]. |
| SLB-IL111 | Extremely High (Ionic Liquid) | Baseline separation of geometric isomers. | Excellent. Offers superior selectivity for complex isomer mixtures[2]. |
Table 2: Example GC Oven Temperature Program for C17:1 Isomer Analysis
| Ramp | Rate (°C/min) | Target Temperature (°C) | Hold Time (min) |
| Initial | - | 140 | 5 |
| 1 | 4 | 240 | 15 |
Note: This program is a starting point and should be optimized. A slower ramp rate through the elution window of C17:1 isomers may be necessary for better resolution.[22][24]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation, chromatographic separation and relative retention times of cis/trans heptadecaenoic (17:1) fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. interchim.fr [interchim.fr]
- 6. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column [sigmaaldrich.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. jfda-online.com [jfda-online.com]
- 12. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 14. Derivatization techniques for free fatty acids by GC [restek.com]
- 15. chromforum.org [chromforum.org]
- 16. gcms.cz [gcms.cz]
- 17. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. increasing resolution - Chromatography Forum [chromforum.org]
- 24. researchgate.net [researchgate.net]
Troubleshooting poor yield in methyl heptadecenoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of methyl heptadecenoate, thereby addressing issues of poor yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing methyl heptadecenoate?
A1: The two most common and effective methods for synthesizing methyl heptadecenoate are Fischer esterification of heptadecanoic acid and transesterification of triglycerides containing heptadecanoic acid moieties.
Q2: My methyl heptadecenoate yield from Fischer esterification is consistently low. What are the likely causes?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1][2][3] Other factors include incomplete reaction due to insufficient reaction time or temperature, and potential side reactions.
Q3: I am observing a soap-like precipitate during my base-catalyzed transesterification. What is causing this and how can I prevent it?
A3: The formation of a soap-like precipitate is likely due to saponification, a common side reaction in base-catalyzed transesterification. This occurs when the base catalyst reacts with free fatty acids present in the starting material or with the ester product itself, especially in the presence of water. To prevent this, ensure your reactants and solvents are anhydrous and that the starting oil has a low free fatty acid content.
Q4: How can I effectively monitor the progress of my methyl heptadecenoate synthesis?
A4: Thin-Layer Chromatography (TLC) is a rapid and straightforward method to qualitatively monitor the disappearance of the starting material (heptadecanoic acid or triglyceride) and the appearance of the methyl heptadecenoate product.[1] For quantitative analysis of yield and purity, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[4][5][6]
Q5: What are the optimal storage conditions for methyl heptadecenoate?
A5: Methyl heptadecenoate should be stored in a cool, dry place, typically at -20°C for long-term stability, to prevent degradation.[7]
Troubleshooting Guides
Issue 1: Low Yield in Fischer Esterification
Symptoms:
-
The final product weight is significantly lower than the theoretical yield.
-
GC-MS analysis shows a large peak corresponding to unreacted heptadecanoic acid.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Water in the reaction mixture | Ensure all glassware is thoroughly dried before use. Use anhydrous methanol (B129727) and a drying agent like molecular sieves or anhydrous sodium sulfate (B86663) in the reaction mixture.[1][2] A Dean-Stark apparatus can be used to azeotropically remove water as it is formed.[1][8] |
| Equilibrium not shifted towards products | Use a large excess of methanol, which can also serve as the solvent.[1][9] This will drive the equilibrium towards the formation of the methyl ester according to Le Chatelier's principle.[9] |
| Insufficient catalyst | Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used in an appropriate concentration. Typically, 1-5 mol% relative to the carboxylic acid is effective. |
| Inadequate reaction time or temperature | Monitor the reaction progress using TLC. If the reaction is proceeding slowly, consider increasing the reaction temperature or extending the reaction time. Typical conditions range from 1-10 hours at 60-110 °C.[2] |
Issue 2: Poor Yield and Byproduct Formation in Transesterification
Symptoms:
-
Low yield of methyl heptadecenoate confirmed by GC-MS.
-
Formation of a solid precipitate (soap) in the reaction mixture.
-
Complex chromatogram with multiple unexpected peaks.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Saponification | Use starting materials (oil/fat) with a low free fatty acid (FFA) content. If the FFA content is high, consider a two-step process involving an initial acid-catalyzed esterification to convert FFAs to esters, followed by base-catalyzed transesterification.[10] Ensure anhydrous conditions. |
| Incomplete reaction | Optimize the molar ratio of methanol to oil, catalyst concentration, reaction temperature, and reaction time. The optimal temperature for methanolysis is often around 60°C with a reaction time of 120 minutes.[11] |
| Catalyst deactivation | Ensure the catalyst (e.g., sodium methoxide (B1231860), potassium hydroxide) is not exposed to atmospheric moisture or carbon dioxide before use. |
| Insufficient mixing | Ensure vigorous stirring to overcome the mass transfer limitations between the oil and methanol phases, especially at the beginning of the reaction. |
Issue 3: Difficulty in Product Purification and Isolation
Symptoms:
-
Formation of emulsions during aqueous workup.
-
Co-elution of impurities with the product during column chromatography.
-
Low recovery after purification steps.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Emulsion formation | During workup, add brine (saturated NaCl solution) to break up emulsions. |
| Residual catalyst | Neutralize the reaction mixture with a dilute acid (e.g., HCl) before extraction to convert any remaining base catalyst into a salt that can be removed in the aqueous phase.[12] |
| Similar polarity of byproducts | If byproducts have similar polarity to methyl heptadecenoate, consider alternative purification techniques such as fractional distillation under reduced pressure or preparative HPLC. |
| Product loss during extraction | Perform multiple extractions with a suitable organic solvent (e.g., hexane (B92381), diethyl ether) to ensure complete recovery of the product from the aqueous phase. |
Experimental Protocols
Protocol 1: Fischer Esterification of Heptadecanoic Acid
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add heptadecanoic acid (1 equivalent).
-
Reaction Setup: Add anhydrous methanol (10-20 equivalents) to the flask, followed by a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).
-
Reaction: Heat the mixture to reflux (approximately 65°C) with continuous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with hexane (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl heptadecenoate.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Protocol 2: Base-Catalyzed Transesterification
-
Catalyst Preparation: In a separate flask, dissolve sodium hydroxide (B78521) (1 wt% of the oil) in anhydrous methanol (6:1 molar ratio to oil).
-
Reaction Setup: Add the triglyceride source to a three-neck flask equipped with a reflux condenser, thermometer, and mechanical stirrer. Heat the oil to 60°C.
-
Reaction: Add the prepared sodium methoxide solution to the heated oil. Maintain the temperature at 60°C and stir vigorously for 1-2 hours.
-
Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours. Two layers will form: an upper methyl ester layer and a lower glycerol (B35011) layer.
-
Glycerol Removal: Carefully drain and remove the lower glycerol layer.
-
Washing: Wash the methyl ester layer with warm deionized water to remove any residual catalyst, soap, and methanol. Repeat the washing until the wash water is neutral.
-
Drying: Dry the methyl ester layer over anhydrous sodium sulfate.
-
Purification: Filter to remove the drying agent. For higher purity, the product can be distilled under reduced pressure.
Data Presentation
Table 1: Effect of Methanol to Heptadecanoic Acid Molar Ratio on Fischer Esterification Yield
| Molar Ratio (Methanol:Acid) | Approximate Yield (%) |
| 5:1 | 75 |
| 10:1 | 90 |
| 20:1 | 95 |
Table 2: Influence of Catalyst Concentration on Transesterification Yield
| Catalyst (NaOH, wt% of oil) | Approximate Yield (%) |
| 0.5 | 85 |
| 1.0 | 95 |
| 1.5 | 93 (potential for increased saponification) |
Visualizations
Caption: Experimental workflow for the synthesis of methyl heptadecenoate via Fischer esterification.
Caption: Logical troubleshooting guide for poor yield in methyl heptadecenoate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. caymanchem.com [caymanchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. THE INFLUENCE OF TEMPERATURE AND REACTION TIME ON THE YIELD OF FATTY ACID METHYL ESTERS IN THE TRANSESTERIFICATION OF RAPESEED OIL | METALLIC AND NONMETALLIC MATERIALS [mnm.unze.ba]
- 12. mdpi.com [mdpi.com]
Optimization of injection parameters for (Z)-Methyl heptadec-10-enoate analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of (Z)-Methyl heptadec-10-enoate, a fatty acid methyl ester (FAME), using gas chromatography (GC).
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound, focusing on the optimization of injection parameters.
Question: I am not seeing any peaks after the solvent peak. What could be the issue?
Answer:
This is a common issue that can be caused by several factors. Follow these troubleshooting steps:
-
Check Gas Flows: Ensure that the carrier gas and detector gases (hydrogen and air for a Flame Ionization Detector - FID) are set to their appropriate flow rates. An extinguished FID flame, possibly due to a large solvent peak, will result in no signal.
-
Verify Injection: Confirm that the syringe is functioning correctly and that an actual injection is being made. Check for leaks in the syringe or at the injection port septum.
-
Column Installation: An incorrectly installed column, particularly if it is positioned too high in the split/splitless injector, can prevent the sample from reaching the column.
-
Sample Concentration: The concentration of your sample may be too low to be detected. Prepare a standard of known concentration to verify instrument sensitivity.
-
Detector Functionality: Ensure the detector is turned on and functioning correctly. For an FID, check that the flame is lit after the solvent peak has eluted.
Question: My peaks are tailing. How can I improve the peak shape?
Answer:
Peak tailing is often an indication of active sites in the injection pathway or on the column itself. Here are some potential solutions:
-
Inlet Liner Contamination: The glass inlet liner can become contaminated with non-volatile residues. Replace the liner or clean it thoroughly. Using a liner with glass wool can sometimes help trap non-volatile material, but the wool itself can also become a source of activity.
-
Column Contamination: The front end of the GC column can become contaminated. Trimming 10-30 cm from the inlet side of the column can often resolve this.
-
Active Sites in the System: Ensure all components in the sample path (liner, column) are properly deactivated. For acidic or basic compounds, using a specifically deactivated liner and column is crucial.
-
Injection Temperature: If the injection temperature is too low, the sample may not vaporize completely and instantaneously, leading to tailing. Conversely, a temperature that is too high can cause degradation of the analyte. A typical starting point for FAME analysis is 250 °C.[1][2][3][4]
-
Carrier Gas Flow Rate: An insufficient carrier gas flow rate can lead to increased interaction time of the analyte with the stationary phase and any active sites. Ensure your flow rate is optimal for your column dimensions.
Question: I am observing ghost peaks in my chromatogram. What is their source?
Answer:
Ghost peaks are peaks that appear in a blank run (an injection of pure solvent) and can originate from several sources:
-
Septum Bleed: Degraded septum particles can be introduced into the inlet during injection. Regular replacement of the septum is recommended.
-
Contaminated Inlet/Liner: Residue from previous injections can accumulate in the inlet liner and slowly bleed out in subsequent runs. Regular cleaning and replacement of the liner are essential.
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at the initial oven temperature and then elute as the temperature is programmed. Using high-purity gas with appropriate traps is important.
-
Sample Carryover: If you are running samples of varying concentrations, residue from a high-concentration sample can carry over to the next injection. Implementing a thorough syringe and needle cleaning procedure between injections is crucial.
Question: My retention times are shifting between runs. How can I stabilize them?
Answer:
Consistent retention times are critical for reliable compound identification. Drifting retention times can be caused by:
-
Unstable Oven Temperature: Ensure the GC oven is properly calibrated and that the temperature program is stable and reproducible.
-
Fluctuations in Carrier Gas Flow: Leaks in the system or an unstable pressure regulator can cause the carrier gas flow rate to vary. Perform a leak check of the system and verify the stability of your gas supply.
-
Column Ageing: Over time, the stationary phase of the column can degrade, leading to changes in retention behavior. If the column is old or has been subjected to harsh conditions, it may need to be replaced.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting injection parameters for the analysis of this compound?
A1: this compound is a fatty acid methyl ester (FAME). The following table summarizes typical starting parameters for FAME analysis using GC-FID or GC-MS. These may need to be optimized for your specific instrument and application.
| Parameter | Recommended Value |
| Inlet Temperature | 250 °C[1][2][3][4] |
| Injection Volume | 1 µL[1][2][3][5] |
| Split Ratio | 20:1 to 100:1 (can be adjusted based on sample concentration)[1][2][5] |
| Carrier Gas | Helium or Hydrogen[1][2][4][5] |
| Liner Type | Split liner, potentially with glass wool[1][5] |
Q2: How should I prepare my sample for injection?
A2: If your sample is an oil or fat, it will need to be converted to its fatty acid methyl esters (FAMEs) through a process called transesterification. A common method involves dissolving the sample in a solvent like hexane (B92381) and then adding a methanolic solution of potassium hydroxide.[1] The resulting FAMEs, including this compound, are in the upper organic layer, which can then be directly injected into the GC. For quantitative analysis, an internal standard can be added.
Q3: Which type of GC column is best for analyzing FAMEs like this compound?
A3: Polar stationary phases are typically used for the analysis of FAMEs. Common choices include:
-
Polyethylene Glycol (PEG) phases (e.g., DB-Wax, HP-INNOWax): These provide good separation based on carbon number and degree of unsaturation.[1]
-
Cyanopropyl phases (e.g., DB-23, HP-88): These are highly polar and offer excellent separation of cis and trans isomers of FAMEs.[1]
The choice of column will depend on the complexity of your sample and whether you need to separate geometric isomers.
Experimental Protocols
Standard Protocol for GC-FID Analysis of FAMEs
This protocol is a general guideline and may require optimization.
-
Instrument Setup:
-
Inlet: Set to 250 °C with a split ratio of 50:1. Use a deactivated split liner.[1]
-
Column: A polar capillary column such as a DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or an HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 120 °C, hold for 1 minute, then ramp at 10 °C/min to 240 °C and hold for 10 minutes.
-
Detector (FID): Set to 280 °C. Hydrogen flow at 40 mL/min, air flow at 450 mL/min, and makeup gas (Helium or Nitrogen) at 30 mL/min.[1]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in hexane or isooctane (B107328) at a concentration of 1 mg/mL.
-
Create a series of dilutions for calibration.
-
-
Injection:
-
Inject 1 µL of the standard or sample solution using an autosampler for best reproducibility.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the analysis of a pure standard.
-
Quantify the analyte using a calibration curve or an internal standard method.
-
Logical Troubleshooting Workflow for Injection Issues
The following diagram illustrates a systematic approach to troubleshooting common problems related to the injection process in GC analysis.
Caption: A stepwise troubleshooting workflow for GC injection problems.
References
- 1. agilent.com [agilent.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. scielo.br [scielo.br]
- 4. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
Technical Support Center: Preventing Degradation of Methyl cis-10-heptadecenoate During Storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of methyl cis-10-heptadecenoate to prevent its degradation. By following these guidelines, users can ensure the integrity and purity of this compound for their experimental needs.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of methyl cis-10-heptadecenoate.
Issue 1: Unexpected or Impure Peaks in GC-MS Analysis
-
Symptom: Your Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows additional peaks that do not correspond to methyl cis-10-heptadecenoate.
-
Possible Cause 1: Oxidation. The presence of oxygen can lead to the formation of hydroperoxides, aldehydes, and other oxidation byproducts, which will appear as extra peaks in your chromatogram.
-
Solution 1:
-
Possible Cause 2: Hydrolysis. Exposure to moisture can cause the ester to hydrolyze back to cis-10-heptadecenoic acid and methanol.[3]
-
Solution 2:
-
Use anhydrous solvents for preparing solutions.
-
Store the compound in a desiccator or a dry environment.
-
Ensure storage containers are tightly sealed to prevent moisture ingress.
-
-
Possible Cause 3: Contamination. Impurities from storage containers or handling equipment can leach into the sample.
-
Solution 3:
-
Always use high-quality glass containers with Teflon-lined caps (B75204) for storing solutions.[1]
-
Avoid using plastic containers for organic solutions as plasticizers can leach out.[1]
-
Use clean glass or stainless steel pipettes for transferring solutions.
-
Issue 2: Visible Changes in the Sample
-
Symptom: The methyl cis-10-heptadecenoate, which should be a clear liquid, appears yellow or has become more viscous.
-
Possible Cause: Advanced Degradation. Color change and increased viscosity are often signs of significant oxidation and polymerization.
-
Solution:
Issue 3: Inconsistent Experimental Results
-
Symptom: You observe variability in your experimental outcomes when using different batches or aliquots of methyl cis-10-heptadecenoate.
-
Possible Cause: Inconsistent Aliquoting and Handling. Repeated freeze-thaw cycles and exposure to air during aliquoting can lead to progressive degradation.
-
Solution:
-
When a new vial is opened, it is best practice to aliquot the contents into smaller, single-use vials.
-
Purge each aliquot with an inert gas before sealing.
-
This practice minimizes the number of times the main stock is exposed to ambient conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for methyl cis-10-heptadecenoate?
A1: For long-term stability, methyl cis-10-heptadecenoate should be stored at -20°C or lower.[1][4] It should be kept in a tightly sealed glass vial with a Teflon-lined cap, and the headspace should be purged with an inert gas like argon or nitrogen to prevent oxidation.[1][2]
Q2: How long can I expect methyl cis-10-heptadecenoate to be stable under recommended storage conditions?
A2: When stored properly at -20°C, methyl cis-10-heptadecenoate is expected to be stable for at least two years.[5] However, it is good practice to re-analyze the purity of the compound periodically, especially for long-term studies.
Q3: Can I store methyl cis-10-heptadecenoate as a neat oil or should it be in a solution?
A3: While it can be stored as a neat oil under inert gas, it is often more convenient and stable to store it as a solution in a high-purity, anhydrous organic solvent such as chloroform (B151607) or hexane.[1][5] Storing as a solution can help to minimize the effects of any residual oxygen.
Q4: What are the primary degradation pathways for methyl cis-10-heptadecenoate?
A4: The primary degradation pathway is autoxidation, a free-radical chain reaction that occurs at the double bond. This process is initiated by factors such as heat, light, and the presence of metal ions, and is propagated by oxygen. Hydrolysis of the ester linkage can also occur in the presence of moisture.[3]
Q5: How can I monitor the degradation of my methyl cis-10-heptadecenoate sample?
A5: The most common method for monitoring degradation is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6][7][8] A decrease in the peak area of methyl cis-10-heptadecenoate and the appearance of new peaks corresponding to degradation products are indicative of instability. Peroxide value determination can also be used to quantify the extent of oxidation.[9]
Q6: Is it necessary to add an antioxidant to my methyl cis-10-heptadecenoate solution?
A6: While not always necessary if stored under strictly anaerobic conditions, adding a small amount of an antioxidant like BHT can provide extra protection against oxidation, especially if the sample will be handled frequently.[2] However, you must ensure that the antioxidant does not interfere with your downstream applications.
Data Presentation
Table 1: Recommended Storage Conditions for Methyl cis-10-heptadecenoate
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Slows down the rate of chemical reactions, including oxidation and hydrolysis.[1][4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing oxygen.[1][2] |
| Container | Glass vial with Teflon-lined cap | Avoids leaching of plasticizers and ensures a tight seal.[1] |
| Light Exposure | Store in the dark (e.g., amber vial or in a box) | Light, especially UV light, can initiate and accelerate oxidation. |
| Form | Solution in anhydrous organic solvent (e.g., chloroform, hexane) | Minimizes exposure to residual oxygen and moisture.[1][5] |
Table 2: Influence of Storage Conditions on the Stability of Unsaturated Fatty Acid Methyl Esters (General Data)
| Storage Condition | Expected Stability | Primary Degradation Pathway |
| -20°C, under Nitrogen, in the dark | High (Years) | Minimal |
| 4°C, in air, in the dark | Moderate (Weeks to Months) | Oxidation |
| Room Temperature, in air, exposed to light | Low (Days to Weeks) | Accelerated Oxidation & Polymerization |
| Presence of Moisture | Reduced | Hydrolysis |
Experimental Protocols
Protocol 1: Stability Testing of Methyl cis-10-heptadecenoate by GC-MS
Objective: To assess the stability of methyl cis-10-heptadecenoate under different storage conditions over time.
Methodology:
-
Sample Preparation:
-
Prepare several aliquots of a stock solution of methyl cis-10-heptadecenoate in an appropriate anhydrous solvent (e.g., hexane) at a known concentration (e.g., 1 mg/mL).
-
Divide the aliquots into different storage groups (e.g., -20°C under nitrogen, 4°C in air, room temperature in air).
-
Include a time-zero (T0) sample for immediate analysis.
-
-
GC-MS Analysis:
-
Analyze the T0 sample using a GC-MS system.
-
GC Conditions (Example):
-
Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type column).[8]
-
Injector Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 40-400.
-
Solvent Delay: To prevent filament damage from the solvent peak.
-
-
-
Data Analysis:
-
At specified time points (e.g., 1 week, 1 month, 3 months), analyze an aliquot from each storage group.
-
Integrate the peak area of methyl cis-10-heptadecenoate in each chromatogram.
-
Calculate the percentage of the remaining compound relative to the T0 sample.
-
Monitor for the appearance and increase of any new peaks, which would indicate degradation products.
-
Protocol 2: Accelerated Oxidation Stability Test (Rancimat Method)
Objective: To determine the oxidation stability of methyl cis-10-heptadecenoate under accelerated conditions.
Methodology:
-
Principle: The Rancimat method is an accelerated oxidation test that measures the induction period of an oil or fat. A stream of purified air is passed through the sample at a constant high temperature. The volatile oxidation products are collected in a measuring vessel containing deionized water, and the change in conductivity of the water is continuously measured. The induction period is the time until the rapid formation of oxidation products begins.
-
Procedure (based on EN 14112): [10]
-
Place a known amount of methyl cis-10-heptadecenoate into the reaction vessel of the Rancimat instrument.
-
Set the temperature to a specified level (e.g., 110°C).
-
Pass a constant stream of dry, clean air through the sample.
-
The volatile acids formed during oxidation are carried by the air stream into a measuring vessel containing distilled water.
-
The instrument continuously records the electrical conductivity of the water.
-
The induction time is determined from the point of maximum change in the rate of conductivity increase. A longer induction time indicates higher stability.
-
Mandatory Visualization
Caption: Degradation pathways of methyl cis-10-heptadecenoate.
Caption: Workflow for stability testing of methyl cis-10-heptadecenoate.
Caption: Troubleshooting logic for degraded methyl cis-10-heptadecenoate.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. intertekinform.com [intertekinform.com]
Technical Support Center: Analysis of (Z)-Methyl Heptadec-10-enoate in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of (Z)-Methyl heptadec-10-enoate in plasma samples via liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound in plasma?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the biological sample.[1][2] In the analysis of this compound from plasma, common sources of interference include phospholipids (B1166683), salts, and endogenous metabolites.[3] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively affect the accuracy, precision, and sensitivity of the analytical method.[1][3]
Q2: How can I determine if matrix effects are influencing my analysis?
A2: Two primary methods are used to assess matrix effects: the post-extraction spike experiment and the post-column infusion technique.
-
Post-Extraction Spike: This quantitative method compares the peak area of this compound in a neat solution to the peak area of the analyte spiked into an extracted blank plasma sample.[3][4] A significant difference between the two signals indicates the presence of matrix effects.
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer while an extracted blank matrix sample is injected onto the LC column.[3][5] Dips or enhancements in the baseline signal indicate the retention times at which matrix effects are occurring.[5]
Q3: Is ion enhancement also a concern, or is ion suppression the primary issue?
A3: While ion suppression is more commonly encountered, ion enhancement can also occur and is equally detrimental to data quality.[1][3] Both phenomena lead to inaccurate and imprecise quantification of the analyte.[3]
Q4: Can simply diluting the plasma sample reduce matrix effects?
A4: Yes, sample dilution can be a simple and effective way to reduce matrix effects.[6][7] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution, as this strategy can compromise the sensitivity of the assay.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in plasma.
Issue 1: Poor Signal Reproducibility and Inconsistent Results
Possible Cause: Variable matrix effects between different plasma samples. Endogenous components like phospholipids are notorious for causing irreproducible analyte response.
Troubleshooting Steps:
-
Assess Matrix Effect Variability: Analyze multiple lots of blank plasma to evaluate the consistency of the matrix effect.[2]
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering substances. See the "Experimental Protocols" section for details on Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS can help to compensate for matrix effect variability, although it may not overcome sensitivity loss due to ion suppression.[8]
-
Optimize Chromatography: Modify the LC gradient to better separate this compound from co-eluting matrix components.[6]
Issue 2: Low Analyte Signal (Ion Suppression)
Possible Cause: Co-eluting phospholipids or other endogenous matrix components are interfering with the ionization of this compound in the mass spectrometer's ion source.[3]
Troubleshooting Steps:
-
Confirm Ion Suppression: Use the post-column infusion technique to pinpoint the retention time of the interfering components.
-
Targeted Phospholipid Removal: Employ sample preparation products specifically designed to remove phospholipids, which are a primary cause of ion suppression in plasma samples.[3][9]
-
Optimize Chromatographic Separation: Adjust the analytical column and mobile phase to achieve better separation between the analyte and the suppression zone.
-
Consider a Different Ionization Technique: If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, switching to Atmospheric Pressure Chemical Ionization (APCI) may be beneficial as it is often less prone to these interferences.[1][10]
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects. The values are hypothetical and for illustrative purposes to show how data could be presented.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 85 - 95 | 40 - 60 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 15 - 30 (Suppression) |
| Solid-Phase Extraction (SPE) | 80 - 95 | 5 - 15 (Suppression) |
| Phospholipid Removal Plates | 90 - 100 | < 5 (Suppression) |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank plasma sample and then spike this compound into the final, dried, and reconstituted extract.
-
Set C (Matrix Standard): Spike this compound into the blank plasma before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Protocol 2: General Sample Preparation Methods
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add an appropriate internal standard.
-
Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a strong solvent.
-
Evaporate the eluate to dryness and reconstitute.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Comparison of sample preparation techniques.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. eijppr.com [eijppr.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. selectscience.net [selectscience.net]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Separation of Odd-Chain FAMEs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) separation of odd-chain fatty acid methyl esters (FAMEs).
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving optimal separation of odd-chain FAMEs?
A1: The most critical factor influencing the selectivity of your separation is the choice of the GC capillary column's stationary phase.[1] The polarity of the stationary phase will determine its interaction with the FAMEs and, consequently, the separation efficiency.
Q2: Which type of GC column is generally recommended for odd-chain FAME analysis?
A2: For the analysis of FAMEs, including odd-chain varieties, polar stationary phases are typically recommended.[2] Highly polar columns, particularly those with a cyanopropyl stationary phase, are often preferred for their ability to separate FAMEs based on carbon number, degree of unsaturation, and geometric (cis/trans) configuration.[2]
Q3: Can I use a non-polar column for odd-chain FAME analysis?
A3: Non-polar columns can be used to separate FAMEs based on their boiling points, which generally corresponds to chain length.[3][4] This allows for the separation of saturated versus unsaturated fatty acids. However, for resolving positional and geometric isomers, which can be crucial for detailed fatty acid profiling, a polar column is necessary.[3]
Q4: Why is derivatization to FAMEs necessary for fatty acid analysis?
A4: Fatty acids are typically converted to their corresponding methyl esters (FAMEs) before GC analysis because FAMEs are more volatile and thermally stable than their free fatty acid counterparts.[5] This derivatization process leads to more robust and reproducible chromatographic results.
Q5: What are common odd-chain fatty acids of interest?
A5: Pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are two of the most studied odd-chain fatty acids and are gaining research interest as potential biomarkers for dietary intake and disease risk.[6]
Troubleshooting Guide
Issue 1: Poor resolution between odd-chain and even-chain FAMEs.
-
Possible Cause: The column polarity may not be optimal for the specific sample matrix.
-
Troubleshooting Steps:
-
Verify Column Choice: For complex mixtures, a highly polar cyanopropyl column (e.g., HP-88, SP-2560, CP-Sil 88) is recommended for its high selectivity.[1][2][7]
-
Optimize Oven Temperature Program: A slow temperature ramp can improve the separation of closely eluting peaks. Experiment with different ramp rates and hold times.[1][8]
-
Increase Column Length: Longer columns provide higher resolution.[3] Consider using a 60 m or 100 m column for complex samples.[3][5]
-
Issue 2: Co-elution of odd-chain FAME isomers.
-
Possible Cause: The stationary phase lacks the necessary selectivity for geometric or positional isomers.
-
Troubleshooting Steps:
-
Select a Highly Polar Cyanopropyl Column: These columns are specifically designed to provide excellent separation of cis and trans isomers.[2][9] The Rt-2560 column is a good choice for resolving individual cis and trans isomers.[5]
-
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can enhance separation efficiency.
-
Issue 3: Tailing peaks for some FAMEs.
-
Possible Cause: Active sites in the GC system (e.g., inlet liner, column) or contamination. Free fatty acids that were not derivatized can also cause tailing.[10]
-
Troubleshooting Steps:
-
Check for System Activity: Use an inert inlet liner and ensure the column is properly conditioned.
-
Verify Complete Derivatization: Ensure the sample preparation method for converting fatty acids to FAMEs is complete.
-
Clean the Injector: A contaminated injector can lead to peak tailing.[11]
-
Issue 4: Ghost peaks or baseline noise.
-
Possible Cause: Contamination from solvents, glassware, or carryover from previous injections. Phthalates from plasticware are common contaminants.[12]
-
Troubleshooting Steps:
-
Run Blanks: Inject a solvent blank to check for solvent contamination. Perform a system blank (no injection) to check for system contamination or carryover.[12]
-
Use High-Purity Solvents: Ensure all solvents used in sample preparation and analysis are of high purity.
-
Properly Clean Glassware: Use a meticulous cleaning procedure for all glassware to avoid detergent residues.[12]
-
Data Presentation: Column Selection Guide
| Stationary Phase | Polarity | Recommended Use Cases for Odd-Chain FAMEs | Commercially Available Columns |
| Cyanopropyl | High to Very High | Excellent for separating complex mixtures, including positional and geometric (cis/trans) isomers of odd-chain FAMEs.[2][9] | HP-88, SP-2560, CP-Sil 88, DB-23, TRACE TR-FAME[2][3] |
| Polyethylene Glycol (PEG) | Polar | Good for general FAME analysis, separating by carbon number and degree of unsaturation. Not suitable for cis/trans isomer separation. | DB-WAX, HP-INNOWax, SUPELCOWAX-10, FAMEWAX[3][7][5] |
| Methyl Polysiloxane | Non-Polar | Separation based on boiling point (chain length). Can separate saturated from unsaturated FAMEs but offers limited resolution for isomers.[3] | DB-1, HP-1, Equity-1 |
Experimental Protocols
Protocol 1: General FAMEs Analysis using a Highly Polar Cyanopropyl Column
This protocol is adapted from methods described for the analysis of complex FAME mixtures.[1][2]
-
Column: HP-88 (or equivalent), 100 m x 0.25 mm ID, 0.20 µm film thickness.
-
Instrumentation: Agilent 6890 GC with Flame Ionization Detector (FID).[1]
-
Injection: 1 µL, Split (100:1 ratio).[1]
-
Inlet Temperature: 250 °C.[1]
-
Carrier Gas: Hydrogen, with a constant pressure of 53 kPa.[1]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp 1: 25 °C/min to 200 °C.
-
Ramp 2: 3 °C/min to 230 °C.
-
Hold at 230 °C for 18 minutes.[1]
-
-
Detector: FID at 250 °C.[1]
Protocol 2: FAMEs Analysis using a Polar Polyethylene Glycol (WAX) Column
This protocol is suitable for the analysis of less complex FAME mixtures where cis/trans isomer separation is not a priority.
-
Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm.
-
Instrumentation: Agilent 7890B GC with FID.
-
Injection: 1 µL, Split (50:1 ratio).
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium, constant flow mode, 38 cm/s.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 260 °C for 10 minutes.
-
-
Detector: FID at 250 °C.
Visualizations
Caption: Experimental workflow for the GC analysis of odd-chain FAMEs.
Caption: Decision tree for selecting the optimal GC column for FAME analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. chromforum.org [chromforum.org]
- 5. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 6. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
Addressing peak tailing in the GC analysis of fatty acid methyl esters
Welcome to the Technical Support Center for Gas Chromatography (GC) Analysis of Fatty Acid Methyl Esters (FAMEs). This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC analysis?
A1: Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing can compromise the accuracy of quantitative analysis by making peak integration less reproducible and can also reduce the resolution between adjacent peaks.[3] A tailing factor greater than 1.5 is a common indicator that the issue needs to be investigated.[3]
Q2: What are the primary causes of peak tailing when analyzing FAMEs?
A2: Peak tailing in the GC analysis of FAMEs can stem from several factors, which can be broadly categorized as chemical interactions or physical disruptions within the GC system.[4]
-
Chemical Causes (Adsorption): These are often related to interactions between the analytes and active sites in the system.[5]
-
Active Sites: Polar FAMEs can interact with active silanol (B1196071) (-Si-OH) groups present on the surfaces of the inlet liner, the column, or connection points.[1] This secondary retention mechanism delays the elution of some analyte molecules, causing the peak to tail.[1]
-
Contamination: Accumulation of non-volatile residues from the sample matrix in the inlet liner or at the head of the column can create new active sites.[1]
-
-
Physical Causes (Flow Path Disruption): These issues are typically related to the physical setup of the GC system.[4]
-
Improper Column Installation: An incorrect column cut, improper insertion depth into the inlet or detector, or loose fittings can create turbulence and dead volumes (unswept areas), leading to peak tailing.[6][7]
-
Column Degradation: Contamination of the stationary phase, particularly at the inlet end of the column, can lead to poor peak shape.[6] Exposure to oxygen at high temperatures can also degrade the stationary phase.[8][9]
-
Q3: How can I differentiate between a chemical (adsorption) and a physical (flow path) problem causing peak tailing?
A3: A key diagnostic step is to observe which peaks in the chromatogram are affected.[4]
-
If all peaks, including the solvent peak, are tailing: This generally points to a physical issue or a flow path disruption.[4][6] This could be due to improper column installation, a poor column cut, or dead volume in the system.[4][10]
-
If only some peaks, typically the more polar or later-eluting ones, are tailing: This suggests a chemical or adsorptive cause.[4][5] This is likely due to interactions with active sites in the system that affect specific compounds more than others.[4]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues. It is recommended to follow these steps in order, starting with the most common and easiest-to-fix problems.
Guide 1: Initial System Checks and Inlet Maintenance
If you suddenly experience peak tailing, especially after injecting a "dirty" sample, the inlet is the most likely source of the problem.[10]
Step 1: Inspect the Inlet Liner
-
Action: Turn off the GC oven and inlet heater, and allow them to cool. Remove the inlet retaining nut and carefully take out the liner.
-
Observation: Look for discoloration, residue buildup, or small particles (septum fragments) inside the liner. These are all sources of active sites.
-
Solution: Replace the liner with a new, deactivated one. It is good practice to also replace the O-ring and septum at the same time.[1][11]
Step 2: Check the Septum
-
Action: Examine the septum for signs of coring or excessive wear.
-
Observation: Particles from a worn septum can fall into the liner, creating active sites and potential blockages.[12]
-
Solution: Replace the septum. Use pre-pierced septa or a syringe with a needle style designed to minimize coring if this is a recurring issue.
Step 3: Verify Injection Parameters
-
Action: Review your method's injection parameters.
-
Observation: An inlet temperature that is too low may cause incomplete vaporization of higher boiling point FAMEs, leading to tailing of later-eluting peaks.[6] A split ratio that is too low (less than 20:1) might not be sufficient for efficient sample transfer.[11][13]
-
Solution: Ensure the inlet temperature is appropriate for the FAMEs being analyzed (typically 250-280 °C). If using a split injection, ensure an adequate split ratio.[1]
Guide 2: Column Maintenance and Installation
If inlet maintenance does not resolve the issue, the problem may lie with the column itself or how it is installed.
Step 1: Column Trimming
-
Action: If the stationary phase at the head of the column is contaminated, trimming a small portion can restore performance.
-
Protocol:
-
Carefully disconnect the column from the inlet.
-
Using a ceramic scoring wafer or a diamond-tipped pen, score the column tubing about 10-20 cm from the inlet end.[3][14]
-
Gently flex the column at the score to create a clean, right-angled break.[6]
-
Inspect the cut with a magnifying tool to ensure it is smooth and not jagged.[6]
-
Wipe the end of the column with a lint-free cloth dampened with solvent to remove any fragments.
-
Step 2: Re-install the Column
-
Action: Proper column installation is critical to avoid dead volumes and turbulence.[10]
-
Protocol:
-
Slide a new nut and ferrule onto the freshly cut column end.
-
Consult your GC manufacturer's instructions for the correct column insertion depth into the inlet.[1][10]
-
Insert the column to the specified depth and tighten the nut finger-tight, followed by a quarter-turn with a wrench. Do not overtighten.[1]
-
Perform a leak check to ensure all connections are secure.[1]
-
Guide 3: Method and Sample Preparation Review
If both inlet and column maintenance fail to solve the problem, consider aspects of your analytical method and sample preparation.
Step 1: Assess Sample Preparation
-
Action: Incomplete methylation of fatty acids can leave free carboxylic acids in the sample.
-
Observation: Free fatty acids are highly polar and will strongly interact with active sites, leading to severe peak tailing.[13]
-
Solution: Review your derivatization protocol. Ensure the reagents (e.g., BF3-methanol, methanolic HCl) are fresh and the reaction conditions (time, temperature) are optimal for complete conversion to FAMEs.[12]
Step 2: Evaluate Solvent and Sample Concentration
-
Action: Consider the compatibility of your sample solvent with the stationary phase and the sample concentration.
-
Observation: A mismatch in polarity between the solvent and the stationary phase can cause peak distortion.[11][13] Injecting too much sample can overload the column, leading to fronting or tailing peaks.[2][15]
-
Solution: If possible, dissolve your FAMEs in a solvent that is compatible with the column's stationary phase (e.g., hexane (B92381) for many common FAME columns).[15][16] Try diluting your sample to see if the peak shape improves, which would indicate column overload.[2]
Data and Experimental Protocols
Table 1: Troubleshooting Summary for Peak Tailing in FAME Analysis
| Symptom | Potential Cause | Recommended Action | Reference |
| All peaks tail | Physical/Flow Path Issue | ||
| Improper column cut | Re-cut the column ensuring a clean, 90° angle. | [3][6] | |
| Incorrect column installation | Verify and adjust column insertion depth in the inlet and detector. | [1][10] | |
| Dead volume in connections | Check and tighten all fittings; use appropriate ferrules. | [4][13] | |
| Severe column contamination | Trim at least 20 cm from the inlet end of the column. | [6] | |
| Only specific (polar) peaks tail | Chemical/Adsorption Issue | ||
| Active inlet liner | Replace the inlet liner, septum, and O-ring. | [1] | |
| Column contamination (head) | Trim 10-20 cm from the inlet end of the column. | [3][17] | |
| Incomplete derivatization | Review and optimize the FAMEs preparation protocol. | [12][13] | |
| Active sites on the column | Condition the column according to the manufacturer's instructions. | [8] | |
| Later-eluting peaks tail | Low inlet temperature | Increase the inlet temperature by 10-20 °C (e.g., to 260-280 °C). | [1][6] |
| Solvent peak and early peaks tail | Splitless injection issue | Ensure the split vent is activated after an appropriate time to purge the solvent. | [6][14] |
| Solvent polarity mismatch | Change the sample solvent to one more compatible with the stationary phase. | [11][13] |
Protocol: Inlet Maintenance Procedure
This protocol outlines the standard steps for routine maintenance of the GC inlet to prevent and resolve peak tailing.
Materials:
-
Clean, lint-free gloves
-
Forceps
-
New deactivated inlet liner, septum, and O-ring appropriate for your instrument
-
Wrenches for inlet fittings
Procedure:
-
Cooldown: Set the inlet and oven temperatures to ambient and wait for the system to cool completely. Turn off the carrier gas flow to the inlet.
-
Disassembly: Wearing clean gloves, use the appropriate wrench to loosen and remove the inlet retaining nut. Remove the septum and the old liner with forceps.
-
Inspection: Visually inspect the inside of the inlet for any visible residue or particles. If significant contamination is present, consult your instrument manual for instructions on cleaning the inlet body.
-
Reassembly:
-
Place the new O-ring on the new liner using forceps.
-
Carefully insert the new liner into the inlet.
-
Place the new septum in its housing.
-
-
Secure and Leak Check:
-
Re-secure the inlet retaining nut until finger-tight, then use a wrench to tighten it an additional quarter-turn.[1]
-
Turn the carrier gas flow back on and perform an electronic leak check around the inlet nut to ensure the connection is secure.
-
-
Equilibration: Heat the system back to your method's operating temperatures and allow it to equilibrate before running samples.[1]
Visualizations
Below are diagrams illustrating key troubleshooting workflows for addressing peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. it.restek.com [it.restek.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 13. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 14. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 15. chromforum.org [chromforum.org]
- 16. chromforum.org [chromforum.org]
- 17. gcms.labrulez.com [gcms.labrulez.com]
Technical Support Center: Minimizing Isomerization of (Z)-Methyl Heptadec-10-enoate During Derivatization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the isomerization of (Z)-Methyl heptadec-10-enoate to its (E)-isomer during derivatization for analysis, typically by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is isomerization and why is it a concern for this compound?
A1: Isomerization is the process where a molecule is transformed into another molecule with the same atoms, but with a different arrangement. For this compound, the primary concern is the conversion of the cis (Z) double bond at the 10th position to a trans (E) double bond. This seemingly small change can significantly alter the biological properties and the analytical profile of the compound. Accurate quantification of the (Z)-isomer requires that this conversion is minimized during sample preparation.
Q2: Which derivatization methods are most likely to cause isomerization?
A2: Base-catalyzed derivatization methods are known to be more prone to causing isomerization of unsaturated fatty acids.[1][2] These methods, while often rapid, can promote the formation of the more thermodynamically stable trans-isomer. Therefore, for the analysis of cis-unsaturated fatty acids like this compound, acid-catalyzed methods are generally recommended.
Q3: What are the recommended derivatization methods to minimize isomerization?
A3: Acid-catalyzed methylation methods are the preferred choice for minimizing isomerization of unsaturated fatty acid methyl esters. The two most commonly recommended methods are:
-
Boron Trifluoride-Methanol (BF3-Methanol): This is a widely used and effective reagent for the esterification of fatty acids.[3]
-
Methanolic Hydrochloric Acid (HCl in Methanol): This is another robust acid-catalyst that has been shown to result in minimal isomerization. Some studies suggest it may be a more cost-effective and appropriate substitute for BF3-methanol.[4]
Q4: Are there any other factors besides the choice of catalyst that can influence isomerization?
A4: Yes, several factors can contribute to isomerization and other side reactions:
-
Reaction Temperature and Time: Prolonged heating or excessively high temperatures during derivatization can increase the likelihood of isomerization. It is crucial to follow optimized protocols.
-
Presence of Water: Moisture can hinder the derivatization reaction and may lead to side reactions. Samples and reagents should be as anhydrous as possible.
-
Purity of Reagents: Using old or impure reagents can introduce contaminants and catalysts for unwanted side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of the (E)-isomer detected in a pure (Z)-isomer sample. | Isomerization during derivatization. | 1. Switch from a base-catalyzed to an acid-catalyzed method (BF3-Methanol or Methanolic HCl).2. Reduce reaction temperature and/or time. Ensure you are following a validated protocol for monounsaturated fatty acids.3. Ensure all reagents and solvents are anhydrous. |
| Incomplete derivatization (presence of free fatty acid). | 1. Insufficient reagent.2. Presence of water in the sample or reagents.3. Reaction time is too short or temperature is too low. | 1. Use a sufficient excess of the derivatizing agent.2. Dry the sample thoroughly before derivatization. Use anhydrous solvents and fresh reagents.3. Optimize the reaction conditions by incrementally increasing time and/or temperature and monitoring for complete conversion. |
| Appearance of unexpected peaks in the chromatogram. | 1. Formation of artifacts due to harsh reaction conditions.2. Contamination from reagents or glassware. | 1. Use milder reaction conditions (lower temperature, shorter time).2. Run a blank sample (reagents only) to identify any contaminant peaks. Ensure glassware is scrupulously clean. |
| Poor reproducibility of results. | 1. Inconsistent reaction conditions.2. Sample degradation. | 1. Ensure precise control over reaction time, temperature, and reagent volumes.2. Store samples and derivatives appropriately (e.g., under inert gas, at low temperature) to prevent degradation. |
Data Presentation: Isomerization Potential of Derivatization Methods
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the expected level of isomerization for monounsaturated fatty acids based on the derivatization method. This is based on studies of similar fatty acids like oleic acid.
| Derivatization Method | Catalyst | Expected (Z) to (E) Isomerization | Remarks |
| Base-Catalyzed | Sodium Methoxide (NaOMe) or Potassium Hydroxide (KOH) | High | Not recommended for accurate quantification of (Z)-isomers. |
| Acid-Catalyzed | Boron Trifluoride (BF3) in Methanol (B129727) | Low | A widely used and effective method. Some reports suggest a potential for minor isomerization.[4] |
| Acid-Catalyzed | Hydrochloric Acid (HCl) in Methanol | Very Low | Generally considered one of the most reliable methods for minimizing isomerization.[4] |
Experimental Protocols
Below are detailed methodologies for the recommended acid-catalyzed derivatization procedures.
Protocol 1: Derivatization using Boron Trifluoride-Methanol (14% BF3-Methanol)
Materials:
-
This compound sample
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane (B92381) (anhydrous)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Screw-cap reaction vials with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Accurately weigh approximately 10-25 mg of the lipid sample into a screw-cap reaction vial.
-
Add 2 mL of 14% BF3-Methanol reagent to the vial.
-
Tightly cap the vial and vortex briefly to mix.
-
Heat the vial at 60°C for 10-15 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Protocol 2: Derivatization using Methanolic HCl
Materials:
-
This compound sample
-
5% HCl in methanol (prepared by bubbling dry HCl gas through anhydrous methanol or by carefully adding acetyl chloride to cold anhydrous methanol)
-
Hexane (anhydrous)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Screw-cap reaction vials with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Accurately weigh approximately 10-25 mg of the lipid sample into a screw-cap reaction vial.
-
Add 2 mL of 5% methanolic HCl to the vial.
-
Tightly cap the vial and vortex briefly to mix.
-
Heat the vial at 60°C for 60 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC analysis.
Visualizations
Below are diagrams illustrating the decision-making process for selecting a derivatization method and the general experimental workflow.
Caption: Decision tree for selecting a suitable derivatization method.
Caption: General experimental workflow for acid-catalyzed derivatization.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Isomerization of octadecapentaenoic acid (18:5n-3) in algal lipid samples under derivatization for GC and GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
Technical Support Center: Overcoming Co-elution of C17:1 and Other Fatty Acid Methyl Esters
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving the co-elution of heptadecenoic acid methyl ester (C17:1) with other fatty acid methyl esters (FAMEs) during gas chromatography (GC) analysis.
Troubleshooting Guide: Resolving C17:1 Co-elution
Co-elution, the overlapping of two or more chromatographic peaks, can compromise the accurate quantification of C17:1 and other FAMEs.[1] This guide provides a systematic approach to diagnose and resolve this issue.
Step 1: Initial Assessment and Co-elution Confirmation
The first step is to confirm that co-elution is indeed occurring.
-
Peak Shape Analysis: Look for signs of asymmetry in the chromatogram, such as peak fronting, tailing, or the presence of a "shoulder" on the peak of interest.[1][2] A symmetrical peak is a good indicator of a pure compound, whereas asymmetry may suggest the presence of co-eluting compounds.[1]
-
Mass Spectrometry (MS) Confirmation: If using a GC-MS system, examine the mass spectrum across the entirety of the chromatographic peak. If the mass spectrum is consistent throughout, the peak is likely pure. However, if the mass spectral profile changes from the beginning to the end of the peak, it indicates the presence of multiple, co-eluting compounds.[1][3]
Step 2: Gas Chromatography Method Optimization
Adjusting the GC method parameters is often the most straightforward way to improve the separation of co-eluting peaks.[3]
-
Temperature Program Adjustment:
-
Lower the Initial Temperature: Starting the oven at a lower temperature can enhance the separation of early-eluting FAMEs.[3]
-
Reduce the Ramp Rate: A slower increase in oven temperature allows for more interaction between the analytes and the stationary phase, which can significantly improve resolution, though it will also lengthen the total run time.[3]
-
Incorporate Isothermal Holds: Introducing a hold at a constant temperature just below the elution temperature of the co-eluting pair can improve their separation.[3]
-
-
Carrier Gas Flow Rate Optimization: The linear velocity of the carrier gas (e.g., helium or hydrogen) affects chromatographic efficiency. Adjusting the flow rate to the optimal linear velocity for your specific column dimensions can lead to sharper peaks and better resolution.[3] Hydrogen is often used to speed up analysis times while maintaining resolution.
Step 3: GC Column Evaluation and Selection
The choice of the GC column, specifically its stationary phase, is a critical factor in achieving the desired separation.
-
Stationary Phase Polarity: For FAME analysis, especially when dealing with complex mixtures and isomers, highly polar stationary phases are recommended.[4]
-
Cyanopropyl Phases: Columns with a high percentage of cyanopropyl, such as the HP-88, CP-Sil 88, and SP-2560, are particularly effective at separating FAME isomers, including cis and trans isomers.[4][5] These columns offer superior resolution for geometric isomers compared to less polar phases like polyethylene (B3416737) glycol (PEG).[6]
-
Polyethylene Glycol (PEG) Phases: While also considered polar, PEG columns (e.g., DB-Wax, SUPELCOWAX) are generally better for separating FAMEs based on carbon chain length and degree of unsaturation, but may offer limited resolution of cis/trans isomers.[6]
-
-
Column Dimensions:
-
Length: A longer column generally provides higher efficiency and better resolution, but at the cost of longer analysis times.[7] Common lengths for FAME analysis range from 30m to 100m, with 100m columns often used for complex separations of cis/trans isomers.[8][4][9]
-
Internal Diameter (ID): Narrower bore columns (e.g., 0.10 mm or 0.18 mm ID) can increase efficiency and reduce analysis times.[7] However, they have a lower sample loading capacity.[7]
-
Film Thickness: A thinner stationary phase film can also lead to faster analysis times and sharper peaks.[7]
-
Step 4: Review Derivatization Protocol
Incomplete or improper derivatization of fatty acids to their corresponding methyl esters can lead to peak tailing and potential co-elution issues.[10]
-
Ensure Complete Methylation: Fatty acids are typically converted to FAMEs before GC analysis to increase their volatility.[8][11] Common derivatization reagents include boron trifluoride in methanol (B129727) (BF3-methanol) and methanolic sodium hydroxide.[11][12]
-
Optimize Reaction Conditions: Factors such as reaction temperature and time can impact the efficiency of the derivatization process.[13] For instance, one study found that heating at 70°C for 90 minutes with a BF3/MeOH reagent yielded the highest amount of total FAMEs.[13]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the co-elution of C17:1.
Caption: A step-by-step workflow for troubleshooting C17:1 FAME co-elution.
Comparison of GC Columns and Conditions for FAME Analysis
The following table summarizes different GC column types and general conditions used for FAME analysis, which can be adapted to resolve C17:1 co-elution.
| Parameter | High-Polarity Cyanopropyl (e.g., HP-88, CP-Sil 88) | Mid-Polarity PEG (e.g., DB-Wax, SUPELCOWAX) |
| Primary Separation Mechanism | Geometric and positional isomerism (cis/trans)[4] | Carbon chain length and degree of unsaturation |
| Typical Column Length | 100 m for complex isomer separations[4] | 30 m for general screening[14] |
| Typical Initial Oven Temp. | 100 - 140 °C[6][15] | 50 - 140 °C[6] |
| Typical Temperature Ramp Rate | 1 - 4 °C/min[6][15] | 3 - 25 °C/min[6] |
| Pros | Excellent resolution of cis/trans isomers.[6][4] | Good for separating by carbon number, often with faster analysis times. |
| Cons | Can have longer analysis times; potential for carbon chain overlap.[5] | Limited ability to resolve geometric isomers.[6] |
Experimental Protocol: High-Resolution FAMEs Analysis on a Cyanopropyl Column
This protocol is a representative method for achieving high-resolution separation of a complex FAME mixture, including C17:1, using a highly polar cyanopropyl column.
Objective: To separate a 37-component FAME standard mix with baseline resolution for all critical pairs.
Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 6890 GC (or equivalent) with Flame Ionization Detector (FID).[6]
-
Column: Agilent J&W CP-Sil 88 for FAME, 100 m x 0.25 mm, 0.20 µm.[15]
-
Carrier Gas: Helium or Hydrogen.[15]
-
Liner: Split/splitless liner.
GC Method Parameters:
| Parameter | Value |
| Inlet Temperature | 260 °C[15] |
| Split Ratio | 50:1[15] |
| Carrier Gas | Helium |
| Inlet Pressure | 32 psi (constant pressure mode)[15] |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 5 minutes[15] |
| Ramp 1 | 1 °C/min to 230 °C, hold for 15 minutes[15] |
| Detector | FID |
| Temperature | 260 °C[15] |
| Hydrogen Flow | 40 mL/min[15] |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Procedure:
-
Sample Preparation: If not already in methyl ester form, derivatize the fatty acids using a standard procedure such as with BF3-methanol.[11] Dilute the final FAME mixture in a suitable solvent (e.g., hexane).
-
Instrument Setup: Install the CP-Sil 88 column and set the GC parameters as listed in the table above.
-
Injection: Inject 1 µL of the FAME standard or sample.
-
Data Analysis: Acquire the chromatogram and identify the C17:1 peak based on its retention time relative to known standards. Check for baseline resolution with adjacent peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most likely FAMEs to co-elute with C17:1?
A1: Potential co-eluting peaks with C17:1 can include other monounsaturated FAMEs with similar chain lengths or certain saturated FAMEs, depending on the column and conditions. Positional and geometric isomers of other fatty acids can also be potential co-elutants.[3]
Q2: Can changing the carrier gas from Helium to Hydrogen help resolve co-elution?
A2: Yes, switching to Hydrogen as the carrier gas can improve chromatographic efficiency and may lead to sharper peaks and better resolution. Hydrogen allows for the use of higher linear velocities, which can also shorten analysis times.
Q3: My C17:1 peak is tailing. Is this a co-elution issue?
A3: Peak tailing is often caused by issues other than co-elution, though a co-eluting compound on the tail of a major peak can appear as tailing.[2] Common causes of tailing for FAMEs include incomplete derivatization (leaving polar free fatty acids), active sites in the GC inlet or column, or column contamination.[2][10]
Q4: If I can't achieve baseline separation, can I still quantify my C17:1 peak?
A4: If you are using a GC-MS system and the co-eluting compounds have different mass spectra, you may be able to use extracted ion chromatograms (EICs) to quantify each compound individually.[3] However, for the most accurate quantification, achieving complete chromatographic separation is always the preferred approach.[3]
Q5: How do I choose between a cyanopropyl and a PEG column for my FAME analysis?
A5: The choice depends on your analytical needs. If you need to separate cis and trans isomers or have a very complex mixture of FAMEs, a highly polar cyanopropyl column (e.g., HP-88, CP-Sil 88, SP-2560) is the best choice.[4] If your primary goal is to separate FAMEs by carbon number and degree of unsaturation and you do not have significant isomeric complexity, a PEG column (e.g., DB-Wax) may be sufficient and could offer faster analysis times.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. youtube.com [youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. internationaloliveoil.org [internationaloliveoil.org]
- 13. mdpi.com [mdpi.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Quantification of (Z)-Methyl heptadec-10-enoate: Validating a GC-MS Method Against Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of fatty acid methyl esters (FAMEs) is paramount for accurate lipid profiling and characterization. This guide provides a comprehensive validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of (Z)-Methyl heptadec-10-enoate, a monounsaturated fatty acid methyl ester. The performance of the GC-MS method is objectively compared with alternative analytical techniques, supported by experimental data to aid in methodological selection.
Performance Comparison of Analytical Techniques
The selection of an analytical method for FAME quantification depends on various factors, including sensitivity, selectivity, speed, and cost. Below is a summary of the quantitative performance of GC-MS compared to other common techniques.
| Analytical Method | Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Accuracy/Recovery (%) |
| GC-MS | Various FAMEs | > 0.99 | 0.18–38.3 fmol on column[1] | 1.2–375.3 pmol/mL[1] | < 15% | 83.6–109.6%[1] |
| GC-FID | Various FAMEs | > 0.99 | ~20 pg on column[2] | Not specified | < 10% | Comparable to GC-MS[3] |
| HPLC-UV/MS | Various Fatty Acids | > 0.99 | 0.005 mg/g[4] | 0.016 mg/g[4] | ≤ 5.88%[4] | ≥ 82.31%[4] |
| ¹H-NMR | FAMEs in Biodiesel | Not applicable | Not specified | Not specified | < 5% (CV) | Prediction error < 2.45%[5] |
| FTIR | FAMEs in Biodiesel | Good | ~0.02% | Not specified | Not specified | Not specified |
Detailed Experimental Protocols
Robust and reproducible data are contingent on meticulously executed experimental protocols. The following sections detail the methodologies for sample preparation and analysis using GC-MS and alternative techniques.
GC-MS Method for this compound Quantification
This protocol is designed for the selective and sensitive quantification of this compound.
1. Sample Preparation (Derivatization to FAME)
-
Objective: To convert fatty acids in the sample to their corresponding methyl esters for GC analysis.
-
Procedure: A common method involves transesterification using a reagent like methanolic HCl or BF₃-methanol.[6] Briefly, the lipid-containing sample is mixed with the reagent and heated. After cooling, the FAMEs are extracted into an organic solvent (e.g., hexane (B92381) or heptane).
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977E MSD or equivalent.
-
Column: A polar capillary column, such as a DB-Wax or HP-88 (e.g., 100 m x 0.25 mm, 0.2 µm film thickness), is suitable for separating FAME isomers.[7][8]
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of ~100°C, ramped to ~240°C. The specific ramp rates and hold times should be optimized to ensure good separation of this compound from other FAMEs.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity.
-
Quantifier Ion for this compound: Based on its mass spectrum, characteristic ions would be selected. The NIST WebBook provides the mass spectrum for cis-10-Heptadecenoic acid, methyl ester.[9]
-
Retention Time: Approximately 12.779 minutes for cis-10-Heptadecenoic acid methyl ester has been reported on a DB-Wax column.[10]
-
3. Method Validation Parameters
-
Linearity: A calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations. A linear regression with R² > 0.99 is desirable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) from the analysis of low-concentration standards.
-
Precision: Assessed by repeatedly analyzing a sample and expressed as the relative standard deviation (RSD). Intraday and interday precision should be determined.
-
Accuracy: Evaluated by analyzing a reference material with a known concentration of the analyte or by spike-recovery experiments.
Alternative Analytical Methodologies
1. Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Principle: GC-FID is a robust and widely used technique for FAME quantification.[3] It offers excellent linearity and precision but lacks the mass spectral information for definitive peak identification provided by GC-MS.
-
Protocol: The sample preparation and GC conditions are similar to the GC-MS method. Quantification is based on the peak area relative to an internal or external standard.
2. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC can be used for the analysis of fatty acids, often without the need for derivatization. It is particularly advantageous for the separation of heat-labile or isomeric fatty acids.[4]
-
Protocol: A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water. Detection can be achieved using UV, evaporative light scattering (ELSD), or mass spectrometry.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H-NMR spectroscopy can be a powerful tool for the quantitative analysis of FAMEs, particularly in mixtures like biodiesel.[5][11] It is a non-destructive technique that provides structural information.
-
Protocol: The sample is dissolved in a deuterated solvent, and the ¹H-NMR spectrum is acquired. Quantification is based on the integration of specific proton signals corresponding to the methyl ester group and other protons in the fatty acid chain.
4. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy is a rapid and simple method for determining the total FAME content in samples like biodiesel.[12][13]
-
Protocol: The analysis is based on the characteristic absorption of the ester carbonyl group around 1745 cm⁻¹. A calibration curve is generated using standards with known FAME concentrations.
Visualizing the Workflow and Comparisons
To better illustrate the experimental and logical relationships, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. cis-10-Heptadecenoic acid, methyl ester [webbook.nist.gov]
- 10. agilent.com [agilent.com]
- 11. scispace.com [scispace.com]
- 12. Analyze FAME in Diesel using FTIR - Specac Ltd [specac.com]
- 13. azom.com [azom.com]
A Comparative Analysis of (Z)-Methyl Heptadec-10-enoate and its C17:1 Isomers
In the landscape of lipid research and drug development, odd-chain monounsaturated fatty acids and their methyl esters, such as (Z)-methyl heptadec-10-enoate, represent a niche yet increasingly significant area of investigation. This guide provides a comparative overview of this compound against other C17:1 isomers, consolidating available data on their physicochemical properties, biological activities, and analytical separation. While direct comparative studies across a wide range of C17:1 isomers are limited, this document synthesizes existing experimental data to offer a valuable resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | This compound | (Z)-Methyl heptadec-9-enoate | Methyl heptadecanoate (C17:0) |
| Molecular Formula | C₁₈H₃₄O₂[2] | C₁₈H₃₄O₂[3] | C₁₈H₃₆O₂ |
| Molecular Weight | 282.47 g/mol [2] | 282.47 g/mol [3] | 284.48 g/mol |
| Appearance | Liquid[4] | Colorless to pale yellow liquid[5] | Crystalline solid |
| Solubility in Water | 0.005815 mg/L @ 25 °C (experimental)[6] | Insoluble[5] | Insoluble |
| logP (XLogP3-AA) | 7.1[2] | 7.1[3] | 7.6 |
| Boiling Point | - | 357.9 °C at 760 mmHg (for the free acid)[7] | 152-153 °C @ 0.05 mmHg |
| Melting Point | - | - | 29.8-30.3 °C |
| CAS Number | 75190-82-8[4] | 14101-91-8[3] | 1731-92-6 |
Biological Activity: Antifungal Properties
A significant body of research on C17:1 isomers focuses on their antifungal activity, particularly that of cis-9-heptadecenoic acid. This isomer has been identified as an antifungal compound produced by the biocontrol agent Pseudozyma flocculosa[6].
Comparative Antifungal Efficacy
Direct quantitative comparisons of the antifungal activity across a range of C17:1 isomers are scarce. However, studies on cis-9-heptadecenoic acid provide a benchmark for its potency.
| Isomer | Target Organism(s) | Observed Effect | Concentration | Reference |
| cis-9-Heptadecenoic acid | Phytopathogenic fungi | Inhibition of mycelial growth and conidial germination | 150 µg/mL[8] | [8] |
The antifungal mechanism of cis-9-heptadecenoic acid is proposed to involve its partitioning into the fungal membrane, leading to increased membrane fluidity and disorder. This disruption of the membrane integrity ultimately results in cytoplasmic disintegration[6]. The sensitivity of different fungal species to this fatty acid appears to be related to their intrinsic sterol content, which influences the membrane's ability to buffer changes in fluidity[6].
The following diagram illustrates the proposed mechanism of action for the antifungal activity of cis-9-heptadecenoic acid.
Caption: Proposed mechanism of antifungal action of (Z)-9-heptadecenoic acid.
Experimental Protocols
Synthesis and Separation of C17:1 Isomers
A comprehensive method for the preparation and separation of a mixture of positional and geometric isomers of methyl heptadecenoate has been described by Delmonte et al. (2008)[9].
Isomerization Workflow:
Caption: Isomerization and separation workflow for C17:1 fatty acid methyl esters (FAMEs).
Protocol for Isomerization and Separation:
-
Isomerization of this compound: A mixture of positional and geometric isomers is generated by repeated hydrobromination/dehydrobromination of the starting material, this compound[9].
-
Fractionation of Geometric Isomers: The resulting isomer mixture is fractionated into cis and trans geometric isomers using silver ion high-performance liquid chromatography (Ag-HPLC)[9].
-
Isolation of Positional cis Isomers: Pure positional isomers of cis-C17:1 methyl esters are obtained from the cis fraction by reversed-phase HPLC (RP-HPLC)[9].
-
Identification of cis Isomers: The identity of the purified cis isomers is confirmed using gas chromatography-covalent adduct chemical ionization tandem mass spectrometry (GC-CACI-MS/MS)[9].
-
Preparation of trans Isomers: The corresponding trans isomers are prepared by isomerization of the purified cis isomers using p-toluenesulfinic acid[9].
-
Analysis of trans Isomers: The resulting trans isomers are analyzed by gas chromatography with flame ionization detection (GC-FID) to determine their elution order and retention times[9].
Antifungal Susceptibility Testing
The following protocol is adapted from the methodology used by Avis and Bélanger (2001) to assess the antifungal activity of cis-9-heptadecenoic acid[10].
Protocol for Fungal Growth and Spore Germination Assays:
-
Fungal Culture: The target fungi are grown in a suitable liquid medium, such as potato dextrose broth (PDB), on a rotary shaker at 25°C[10].
-
Inoculum Preparation: For mycelial growth assays, a standardized plug of fungal mycelium is used to inoculate fresh media. For spore germination assays, a spore suspension of a defined concentration is prepared[10].
-
Treatment Application: The C17:1 isomer, dissolved in a suitable solvent like dimethylformamide (DMF), is added to the fungal cultures at the desired final concentration (e.g., 150 µg/mL). A solvent-only control is included[10].
-
Incubation: The treated and control cultures are incubated under appropriate conditions (e.g., 25°C for 24-72 hours)[10].
-
Assessment of Mycelial Growth: Mycelial growth inhibition is quantified by measuring the dry weight of the fungal biomass after a set incubation period[10].
-
Assessment of Spore Germination: Spore germination is assessed microscopically after 24 hours. A spore is considered germinated if the germ tube length is equal to or greater than the spore length. The percentage of germination inhibition is calculated relative to the solvent control[10].
Workflow for Antifungal Susceptibility Testing:
Caption: General workflow for assessing the antifungal activity of C17:1 isomers.
Conclusion
This compound and its C17:1 isomers are a class of lipids with demonstrated, albeit not extensively compared, biological activities. The available data point towards the potential of certain isomers, such as cis-9-heptadecenoic acid, as antifungal agents. The lack of comprehensive comparative studies across a wider range of C17:1 isomers highlights a significant gap in the current research landscape. Future investigations employing standardized protocols to directly compare the biological efficacy and physicochemical properties of various positional and geometric isomers are crucial for a deeper understanding of their structure-activity relationships and for unlocking their full potential in drug development and other applications. The detailed experimental protocols for synthesis, separation, and biological testing provided herein offer a solid foundation for such future research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl cis-10-heptadecenoate | C18H34O2 | CID 16219491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Z)-9-Heptadecenoic acid methyl ester | C18H34O2 | CID 10902087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Buy 9-Heptadecenoic acid, methyl ester (EVT-3413006) | 65092-91-3 [evitachem.com]
- 6. methyl cis-10-heptadecenoate, 75190-82-8 [thegoodscentscompany.com]
- 7. cis-9-heptadecenoic acid | CAS#:1981-50-6 | Chemsrc [chemsrc.com]
- 8. Occurrence of octadecenoic fatty acid isomers from hydrogenated fats in human tissue lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation, chromatographic separation and relative retention times of cis/trans heptadecaenoic (17:1) fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DELTA 10 TRANS HEPTADECENOIC ACID METHYL ESTER | 369657-02-3 [chemicalbook.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Odd-Chain Fatty Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of odd-chain fatty acids (OCFAs) is of growing interest in various research fields, including nutrition, metabolic disorders, and drug development, due to their potential roles as biomarkers and bioactive molecules. The two primary analytical techniques for fatty acid analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), each offering distinct advantages and disadvantages. This guide provides an objective comparison of these methods for OCFA analysis, supported by experimental data and detailed protocols to aid in method selection and cross-validation.
Performance Comparison: A Quantitative Overview
The selection of an analytical method is often guided by its performance metrics. The following table summarizes typical validation parameters for the quantification of fatty acids, providing a basis for comparing GC-MS and LC-MS/MS for OCFA analysis. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Limit of Detection (LOD) | Generally lower, reaching ng/mL to sub-ng/mL levels with derivatization.[1] For instance, a GC-MS method using pentafluorobenzyl bromide (PFBBr) derivatization reported LODs of 5–24 ng/mL for various short-chain fatty acids.[1] | Can achieve low ng/mL to µg/mL levels.[1] A direct LC-MS/MS method reported LODs of 0.001 mM for most short-chain fatty acids.[1] | GC-MS often provides superior sensitivity for volatile compounds after derivatization. |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range. For example, one study using propyl esterification showed LOQs < 0.01 µg/mL.[1] | In the low nanomolar to micromolar range. For example, the LOQs for several omega-3 and -6 fatty acids were in the low nanomolar range.[2] | Both techniques can offer adequate LOQs for biological samples, with the choice depending on the required sensitivity. |
| Linearity (R²) | Excellent, typically > 0.99.[3] | Excellent, typically > 0.99.[3] | Both methods demonstrate a strong linear relationship between concentration and response over a defined range. |
| Precision (%RSD) | Good, with intra- and inter-day precision typically ≤ 15%.[4][5] | Good to excellent, with intra- and inter-day precision often < 15%.[6] | LC-MS can sometimes offer slightly better precision.[3] |
| Accuracy/Recovery (%) | Good, with recovery rates typically between 80-120%.[5] | Good, with recovery rates typically within 85-115%.[6] | Both methods can achieve high accuracy with appropriate internal standards and sample preparation. |
| Sample Preparation | Requires derivatization (e.g., methylation to FAMEs) to increase volatility.[4] This is a multi-step and time-consuming process.[7] | Can analyze underivatized fatty acids, simplifying the workflow.[8] However, derivatization can be used to improve sensitivity.[9] | The necessity of derivatization for GC is a significant difference in workflow. |
| Isomer Separation | Can be challenging for positional and geometric isomers.[3] | Superior for the separation of isomers, especially with specialized columns.[3] | HPLC offers a distinct advantage for detailed isomer-specific analysis. |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of OCFAs using both GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for OCFA Analysis
This protocol involves the conversion of fatty acids to their volatile fatty acid methyl esters (FAMEs) prior to analysis.
1. Lipid Extraction:
-
A modified Folch or Bligh-Dyer extraction is commonly used to extract total lipids from the biological sample (e.g., plasma, tissue homogenate).[5][10]
-
An internal standard, such as a deuterated or an odd-chain fatty acid not expected to be in the sample (e.g., C19:0 if not a target analyte), should be added before extraction to correct for procedural losses.[4]
2. Derivatization to FAMEs:
-
The extracted lipids are transesterified to FAMEs using a reagent such as boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl.[11]
-
The reaction is typically carried out at an elevated temperature (e.g., 60-100°C) for a specific duration (e.g., 10-60 minutes).
-
After the reaction, the FAMEs are extracted into an organic solvent like hexane.
3. GC-MS Analysis:
-
GC Column: A polar capillary column, such as a DB-FATWAX UI or equivalent, is typically used for the separation of FAMEs.[12]
-
Oven Program: A temperature gradient is employed to separate the FAMEs based on their chain length and degree of unsaturation. A typical program might start at 100°C, ramp up to 250°C, and hold for a period.
-
Carrier Gas: Helium is commonly used as the carrier gas.[12]
-
Injection: A split/splitless injector is used to introduce the sample.
-
MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for OCFA Analysis
This protocol describes a method for the analysis of underivatized OCFAs.
1. Lipid Extraction:
-
Similar to the GC-MS protocol, a robust lipid extraction method is employed, with the addition of an appropriate internal standard.[10]
2. Sample Preparation:
-
The dried lipid extract is reconstituted in a suitable solvent compatible with the LC mobile phase, such as a mixture of methanol, acetonitrile (B52724), and water.
3. LC-MS/MS Analysis:
-
LC Column: A reversed-phase column, such as a C18, is commonly used for the separation of fatty acids.[8]
-
Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate, and acetonitrile or methanol) is typically employed.[8]
-
Flow Rate: A flow rate suitable for the column dimensions is used (e.g., 0.2-0.5 mL/min).
-
MS/MS Detection: The mass spectrometer is operated in a negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion for each OCFA is selected and fragmented, and a specific product ion is monitored for detection.[2]
Mandatory Visualizations
Logical Workflow for Method Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of GC-MS and LC-MS/MS methods for OCFA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 7. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 10. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Selection of Internal Standards for Fatty Acid Methyl Ester Analysis: (Z)-Methyl Heptadec-10-enoate vs. Methyl Oleate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fatty acid methyl esters (FAMEs) is a cornerstone of research in numerous fields, including drug development, metabolic studies, and food science. The use of an appropriate internal standard (IS) is critical for correcting variations during sample preparation and analysis, thereby ensuring the reliability and accuracy of quantitative data.[1] This guide provides a comprehensive comparison of two potential internal standards, (Z)-methyl heptadec-10-enoate and methyl oleate (B1233923), for FAME analysis, supported by established principles of internal standardization and representative experimental data.
Principles of Internal Standardization in FAME Analysis
An ideal internal standard for FAME analysis should possess several key characteristics to ensure accurate quantification.[1] These include:
-
Chemical Similarity: The internal standard should be chemically similar to the analytes of interest to ensure it behaves comparably during extraction, derivatization, and chromatographic analysis.[1]
-
Non-Endogenous: It must not be naturally present in the sample to avoid interference and artificially inflated results.[1]
-
Chromatographic Resolution: The internal standard must be well-separated from all other components in the sample chromatogram.[1]
-
Stability: It must remain stable throughout the entire analytical procedure.[1]
Head-to-Head Comparison: this compound vs. Methyl Oleate
The selection between this compound and methyl oleate as an internal standard is fundamentally determined by the nature of the samples being analyzed.
| Feature | This compound | Methyl Oleate |
| Chemical Structure | C18H34O2 (Methyl ester of a C17 unsaturated fatty acid) | C19H36O2 (Methyl ester of a C18 unsaturated fatty acid) |
| Chain Type | Odd-chain | Even-chain |
| Natural Occurrence | Typically absent or in very low concentrations in most biological samples. | One of the most common fatty acids in nature, present in animal fats, and vegetable oils. |
| Suitability as an Internal Standard | Highly Suitable for most biological and food samples. | Generally Unsuitable for biological and food samples due to its natural presence. May be suitable for non-biological matrices where its absence is confirmed. |
This compound , an odd-chain unsaturated FAME, is a theoretically sound choice for an internal standard. Odd-chain fatty acids are not common in most biological systems, thus minimizing the risk of endogenous interference.[1] Its unsaturation also means its extraction and chromatographic behavior will more closely mimic that of other unsaturated FAMEs of interest.
Methyl Oleate , on the other hand, is a common C18:1 fatty acid found in a vast array of biological samples. Its use as an internal standard is therefore highly problematic in most applications, as it would be impossible to distinguish between the added standard and the endogenous methyl oleate, leading to significant quantification errors. Its use could only be considered in highly specific and controlled applications where the sample matrix is definitively known to be free of oleic acid.
Performance Data
Table 1: Performance Characteristics of Odd-Chain FAME Internal Standards [1]
| Internal Standard | Linearity (R²) | Precision (%RSD) | Accuracy/Recovery (%) | Key Considerations |
| Methyl Heptadecanoate (C17:0) | >0.99 | <15% | 85-115% | Widely used, but potential for natural occurrence in some samples. |
| Methyl Nonadecanoate (C19:0) | >0.99 | <15% | 85-115% | Good alternative to C17:0, but can co-elute with C18 unsaturated FAMEs. |
Based on these data, it is reasonable to expect that This compound would exhibit excellent linearity, precision, and accuracy, making it a reliable internal standard. The performance of methyl oleate as an internal standard is not presented in a similar table because its use is contingent on the specific and rare circumstance of its absence in the sample. If used in an appropriate matrix, its performance would be expected to be comparable to other FAMEs.
Experimental Protocols
The following is a detailed methodology for the analysis of FAMEs using an internal standard. This protocol is a generalized procedure and may require optimization for specific sample types and instrumentation.
Lipid Extraction (Folch Method)
-
Homogenization: Homogenize the biological sample (e.g., tissue, plasma) in a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.
-
Internal Standard Addition: Add a known amount of the selected internal standard, this compound, to the homogenate.
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the organic and aqueous phases.
-
Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
Transesterification to FAMEs
-
Reagent Addition: Add 1% sulfuric acid in methanol to the dried lipid extract.
-
Incubation: Seal the container and heat the mixture at 80-100°C for 1-2 hours.
-
Extraction: After cooling to room temperature, add hexane (B92381) and water to the mixture. Vortex and centrifuge to separate the phases.
-
FAME Collection: Collect the upper hexane layer, which contains the FAMEs, for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer (MS) is used for analysis.
-
Column: A polar capillary column (e.g., a bis-cyanopropyl polysiloxane phase) is typically used for the separation of FAME isomers.
-
Injection: Inject a small volume (e.g., 1 µL) of the FAME extract into the GC.
-
Temperature Program: An optimized temperature gradient is employed to achieve good resolution of all FAMEs of interest.
-
Data Analysis: Identify and quantify the FAMEs based on their retention times and mass spectra, using the internal standard for calibration.
Visualizing the Workflow
The following diagrams illustrate the logical decision-making process for selecting an internal standard and the general experimental workflow for FAME analysis.
Caption: Decision tree for selecting a suitable internal standard.
Caption: General workflow for FAME analysis with an internal standard.
Conclusion
For the vast majority of applications in research, drug development, and quality control involving biological or food-derived samples, This compound is the superior choice for an internal standard over methyl oleate. Its status as an odd-chain fatty acid methyl ester makes it highly unlikely to be present endogenously, thus fulfilling a critical requirement for accurate quantification. Methyl oleate should generally be avoided as an internal standard in FAME analysis due to its ubiquitous presence in nature, which poses a significant and often unacceptable risk of analytical interference. The selection of an appropriate internal standard is a foundational step in developing a robust and reliable quantitative method, and a thorough understanding of the sample matrix is paramount to making an informed decision.
References
A Comparative Analysis of Trans- and Cis-Heptadecenoic Acid Methyl Esters for Researchers and Drug Development Professionals
Heptadecenoic acid (C17:1), an odd-chain monounsaturated fatty acid, is gaining interest in the scientific community for its potential biological activities and as a biomarker. The position and geometry of the double bond in its structure are critical determinants of its physicochemical properties and biological functions. This guide provides a comparative analysis of the methyl esters of two common isomers, trans-10-heptadecenoic acid and cis-10-heptadecenoic acid, with a focus on their analytical separation and known biological significance.
Physicochemical and Analytical Properties
The primary method for the analysis and separation of fatty acid methyl esters (FAMEs), including the geometric isomers of heptadecenoic acid, is gas chromatography (GC). The choice of the GC capillary column is crucial for achieving baseline separation of cis and trans isomers. Highly polar stationary phases, such as those containing biscyanopropyl polysiloxane, are the gold standard for this application.
In gas chromatography, trans isomers of fatty acid methyl esters generally have a shorter retention time than their corresponding cis isomers on highly polar columns.[1][2] This is because the linear shape of trans isomers results in weaker interactions with the stationary phase compared to the kinked structure of cis isomers.
Table 1: Comparative Quantitative Data for Heptadecenoic Acid Methyl Ester Isomers
| Parameter | trans-10-Heptadecenoic Acid Methyl Ester | cis-10-Heptadecenoic Acid Methyl Ester |
| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₃₄O₂ |
| Molecular Weight | 282.47 g/mol | 282.47 g/mol |
| GC Retention Time | Shorter retention time on polar columns | Longer retention time on polar columns |
| Relative Retention Time * | 0.989 | 1.000 (Reference) |
| Mass Spectrum (EI) | Very similar fragmentation pattern to the cis isomer | Characteristic fragments for a monounsaturated FAME |
*Relative retention times are based on data for positional isomers on a highly polar SP-2560 GC column, with cis-10-heptadecenoic acid methyl ester as the reference. Actual retention times will vary based on the specific GC conditions. The data for the trans-10 isomer is inferred from the general elution patterns of trans fatty acids.[1]
Experimental Protocols
To prepare heptadecenoic acid isomers for GC analysis, they must first be converted to their more volatile methyl esters. A common and effective method is acid-catalyzed esterification.
Materials:
-
Heptadecenoic acid isomer sample
-
Boron trifluoride (BF₃) in methanol (B129727) (14% w/v)
-
n-Heptane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Glass test tubes with screw caps
-
Heating block or water bath
Procedure:
-
Place approximately 10 mg of the fatty acid sample into a screw-cap glass test tube.
-
Add 2 mL of 14% BF₃ in methanol to the tube.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of n-heptane and 1 mL of saturated sodium chloride solution to the tube.
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the heptane (B126788) layer.
-
Allow the layers to separate.
-
Carefully transfer the upper heptane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The resulting heptane solution containing the heptadecenoic acid methyl ester is ready for GC analysis.
This protocol outlines the typical conditions for separating cis and trans isomers of heptadecenoic acid methyl ester using a highly polar capillary column.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Column: SP™-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness (or equivalent highly polar biscyanopropyl column).[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 260°C
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp: 4°C/minute to 240°C.
-
Hold at 240°C for 20 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
Biological Activities and Signaling Pathways
The geometric configuration of the double bond in fatty acids is known to have a profound impact on their biological activity. While research on heptadecenoic acid isomers is not as extensive as for other fatty acids like oleic or linoleic acid, existing studies and parallels from other isomers suggest distinct biological roles.
cis-10-Heptadecenoic Acid: This isomer has demonstrated potential anti-inflammatory and anti-proliferative effects. Studies have shown that cis-10-heptadecenoic acid can inhibit the proliferation of human leukemia (HL-60) cells.[3][4] Additionally, it has been reported to suppress the production of tumor necrosis factor-alpha (TNF-α) in mouse macrophages stimulated with lipopolysaccharide (LPS).[3][4] TNF-α is a key pro-inflammatory cytokine, and its inhibition suggests that cis-10-heptadecenoic acid may have a role in modulating inflammatory responses.
trans-10-Heptadecenoic Acid: Direct experimental data on the biological effects of trans-10-heptadecenoic acid is limited. However, it is widely recognized that the consumption of trans fatty acids, in general, is associated with adverse health effects, including an increased risk of cardiovascular disease.[5] The biological effects of trans isomers often differ significantly from their cis counterparts. For example, in the case of conjugated linoleic acid (CLA), the trans-10, cis-12 isomer is primarily responsible for the reduction in body fat, while the cis-9, trans-11 isomer has anti-carcinogenic properties.[6][7][8][9][10] It is plausible that trans-10-heptadecenoic acid could have distinct effects on cellular metabolism and signaling pathways compared to its cis isomer.
Visualizations
Caption: Workflow for the analysis of heptadecenoic acid methyl ester isomers.
Caption: Potential anti-inflammatory mechanism of cis-10-heptadecenoic acid.
References
- 1. Preparation, chromatographic separation and relative retention times of cis/trans heptadecaenoic (17:1) fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. CIS-10-HEPTADECENOIC ACID | 29743-97-3 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. gcms.cz [gcms.cz]
- 6. Dietary trans-10,cis-12 conjugated linoleic acid induces hyperinsulinemia and fatty liver in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of trans-10, cis-12 conjugated linoleic acid on gene expression profiles related to lipid metabolism in human intestinal-like Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of trans-10,cis-12 conjugated linoleic acid on body composition in genetically obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of trans-10,cis-12 Conjugated Linoleic Acid on Body Composition in Genetically Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of trans-10, cis-12 Conjugated Linoleic Acid on the Production Performance of Dairy Cows and the Expression and Transcription Regulation of Lipid Metabolism-Related Genes in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of (Z)-Methyl heptadec-10-enoate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipid molecules such as (Z)-Methyl heptadec-10-enoate is critical for reliable study outcomes. This guide provides a comparative overview of the primary analytical techniques employed for the quantification of Fatty Acid Methyl Esters (FAMEs), with a focus on providing supporting data for accuracy and precision. While specific quantitative data for this compound is limited in publicly available validation studies, this guide leverages data from the analysis of other FAMEs, including C17 congeners, to provide a robust comparison of available methodologies.
Analytical Techniques for FAME Quantification
The determination of FAMEs is predominantly carried out using gas chromatography (GC), a technique that separates volatile compounds.[1] The two most common detectors used in conjunction with GC for FAME quantification are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID has been a longstanding and effective method for the quantification of FAMEs.[2] It is known for its robustness and wide linear range. FID operates by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame, which generates ions that are then detected as a current. The signal is proportional to the amount of carbon atoms entering the flame, making it a mass-sensitive detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While historically used for qualitative analysis, GC-MS has become a powerful tool for the quantitative analysis of FAMEs.[2] Its high sensitivity and selectivity make it particularly advantageous for complex biological samples where co-eluting compounds can interfere with quantification.[3] GC-MS identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, providing a higher degree of specificity compared to FID. Quantitative analysis can be performed in full scan mode or, for enhanced sensitivity, in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of GC-FID and GC-MS for the quantification of FAMEs, based on data from various validation studies. These values can be considered indicative of the performance expected for the analysis of this compound.
Table 1: Comparison of Precision for FAME Analysis by GC-FID and GC-MS
| Parameter | GC-FID | GC-MS (Quadrupole, SIM) | GC-MS (Ion Trap, SIE) |
| Repeatability (RSD, %) | < 1 - 5% | < 1 - 5% | 2 - 10% |
| Intermediate Precision (RSD, %) | < 5% | < 5% | 5 - 15% |
Data compiled from studies on various FAMEs. RSD (Relative Standard Deviation) is a measure of precision.
Table 2: Comparison of Sensitivity and Linearity for FAME Analysis
| Parameter | GC-FID | GC-MS (Scan Mode) | GC-MS (SIM Mode) |
| LOD (Limit of Detection) | ~10 pg | ~20 pg | ~1 pg |
| LOQ (Limit of Quantification) | ~30 pg | ~60 pg | ~3 pg |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
LOD and LOQ values are approximate and can vary based on the specific instrument and method conditions.
Table 3: Accuracy of FAME Quantification
| Method | Recovery Rate (%) |
| GC-FID | 96.4 - 103.6% |
| GC-MS | 100.6 - 103.5% |
Recovery rates were determined using certified reference materials.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the quantification of FAMEs using GC-FID and GC-MS.
Protocol 1: Sample Preparation - Transesterification of Fatty Acids to FAMEs
This one-step transesterification method is commonly used for preparing FAMEs from biological matrices.
-
Lipid Extraction: Extract total lipids from the sample using a suitable solvent system, such as a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
-
Transesterification: To the extracted lipid sample, add a solution of 0.5 M KOH in methanol.
-
Incubation: Vortex the mixture and incubate at room temperature for 30 minutes.
-
Neutralization and Extraction: Add 1 M acetic acid to neutralize the mixture. Extract the FAMEs with hexane (B92381).
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
Protocol 2: Quantification by GC-FID
-
Instrument: Agilent 7890A GC system with FID.
-
Column: Supelco Omegawax column (30 m x 0.53 mm ID, 0.5 µm film thickness).[1]
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 140°C, hold for 5 min, then ramp to 240°C at 4°C/min, and hold for 10 min.
-
Detector: FID at 260°C with hydrogen and air flow rates optimized for the instrument.
-
Quantification: Use an internal standard (e.g., methyl heptadecanoate) for calibration and quantification.[5]
Protocol 3: Quantification by GC-MS
-
Instrument: Agilent 7890A GC coupled to a 5977E Mass Selective Detector.
-
Column: DB-Wax column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C for 1 min, ramp at 25°C/min to 200°C, then ramp at 3°C/min to 230°C and hold for 23 min.[6]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). For this compound, characteristic ions would be selected for quantification (e.g., m/z 74, 87, and the molecular ion at m/z 282).
-
-
Quantification: Create a calibration curve using a certified standard of this compound and an appropriate internal standard.
Visualizing the Workflow and Method Comparison
To further clarify the processes and comparisons, the following diagrams are provided.
Conclusion
Both GC-FID and GC-MS are suitable techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the study.
-
GC-FID is a cost-effective and robust method that is well-suited for routine analysis of relatively clean samples where high sensitivity is not the primary concern. Its precision and accuracy are excellent for many applications.
-
GC-MS , particularly in SIM mode, offers superior sensitivity and selectivity, making it the preferred method for analyzing complex biological matrices where trace-level detection is required and the potential for co-eluting interferences is high.[3] The quantitative performance of GC-MS has been shown to be comparable to that of GC-FID, with the added benefit of providing mass spectral confirmation of the analyte's identity.[2]
For drug development and other research applications requiring the highest level of confidence in analytical results, the specificity and sensitivity of GC-MS make it the more advantageous choice. However, for quality control or screening purposes where a large number of samples need to be analyzed cost-effectively, GC-FID remains a viable and reliable option.
References
- 1. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 2. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of fatty acid methyl esters in biodiesel without specific standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. agilent.com [agilent.com]
A Guide to Inter-Laboratory Comparison of Methyl Heptadecenoate Analysis
Data Presentation: Hypothetical Inter-Laboratory Comparison
The following table summarizes hypothetical results from an inter-laboratory comparison for the analysis of methyl heptadecenoate. This data is representative of typical performance characteristics observed in the analysis of similar FAMEs.[1]
| Laboratory | Analytical Method | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Coefficient of Variation (%) |
| Lab A | GC-FID | 98.5 | 3.9 | 4.0 |
| Lab B | GC-MS | 101.2 | 2.5 | 2.5 |
| Lab C | GC-FID | 95.8 | 5.7 | 5.9 |
| Lab D | GC-MS/MS | 100.5 | 1.8 | 1.8 |
Experimental Protocols
Accurate and reproducible quantification of methyl heptadecenoate relies on standardized experimental protocols. The most common method involves the conversion of fatty acids to their more volatile methyl ester derivatives, followed by gas chromatographic analysis.[2][3]
Sample Preparation: Transesterification
The conversion of fatty acids in a sample to FAMEs is a critical step.[3][4] A widely used method is transesterification using a methanolic solution of potassium hydroxide (B78521).[5]
-
Sample Weighing: Accurately weigh approximately 25-50 mg of the lipid sample into a screw-cap glass tube.[2]
-
Internal Standard Addition: Add a precise volume of an internal standard stock solution, such as methyl heptadecanoate, to the sample.[6] The amount should be chosen to yield a peak area within the range of the peak areas of the FAMEs of interest.[2]
-
Transesterification: Add 2 mL of 2% sulfuric acid in methanol (B129727) or a methanolic solution of potassium hydroxide to the tube.[2][5]
-
Heating: Securely cap the tube and heat in a water bath or heating block at 80-90°C for 1-2 hours.[2]
-
Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of a saturated sodium chloride solution.[2]
-
Sample Collection: The upper hexane layer containing the FAMEs is collected for GC analysis.
Analytical Instrumentation: Gas Chromatography (GC)
Gas chromatography is the primary technique for the separation and quantification of FAMEs.[3]
-
Gas Chromatograph: A system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is typically used.[1][5]
-
Column: A capillary column, such as a DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly employed for FAME separation.[1]
-
Injector: A split/splitless injector is generally used, with an injection temperature of around 250°C.[1]
-
Oven Temperature Program: A typical temperature program starts at 100°C, holds for a few minutes, and then ramps up to around 240°C.
-
Carrier Gas: Hydrogen or helium is used as the carrier gas.[5]
Mandatory Visualizations
Experimental Workflow for Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for an inter-laboratory comparison study of methyl heptadecenoate analysis.
Signaling Pathway for FAME Analysis Logic
The following diagram outlines the logical flow and key decision points in the analysis of fatty acid methyl esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. internationaloliveoil.org [internationaloliveoil.org]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the GC-MS Analysis of (Z)-Methyl heptadec-10-enoate: Linearity and Range of Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of (Z)-Methyl heptadec-10-enoate, a monounsaturated fatty acid methyl ester (FAME). Due to the limited availability of specific validation data for this particular compound, this guide leverages data from structurally similar FAMEs, such as C17 and C18 analogues, to provide reliable performance estimates. We will delve into the linearity, range of detection, and experimental protocols, offering a comparative look at alternative analytical approaches.
Performance Characteristics of FAME Analysis by GC-MS
The linearity of a quantitative method describes its ability to elicit test results that are directly proportional to the concentration of the analyte. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.
The following table summarizes typical performance characteristics for the GC-MS analysis of FAMEs, which can be considered representative for this compound.
| Parameter | GC-MS (Electron Ionization - EI) | GC-MS/MS (Multiple Reaction Monitoring - MRM) | GC-FID (Flame Ionization Detection) |
| **Linearity (R²) ** | > 0.99[1] | > 0.995[2] | > 0.99[1] |
| Typical Linear Range | 0.5 - 100 µg/mL[3][4] | 0.01 - 10 µg/mL[5] | 10 - 1000 µg/mL |
| Limit of Detection (LOD) | 1 - 30 µg/L[5] | 0.003 - 0.72 µg/L[5] | ~100 µg/L |
| Limit of Quantification (LOQ) | 5 - 100 µg/L | 0.01 - 2.5 µg/L | ~300 µg/L |
Note: Performance characteristics are dependent on the specific instrument, method parameters, and sample matrix. The values presented are typical and should be used as a general guide. GC-MS/MS, particularly in MRM mode, offers enhanced sensitivity and selectivity compared to single quadrupole GC-MS and GC-FID.[2][5]
Experimental Protocols
A robust and reproducible experimental protocol is crucial for accurate quantification. Below are detailed methodologies for the key steps in the GC-MS analysis of FAMEs.
Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)
Fatty acids are typically derivatized to their corresponding methyl esters prior to GC-MS analysis to increase their volatility and improve chromatographic performance.[6]
Protocol: Acid-Catalyzed Methylation
-
Lipid Extraction: If the fatty acid is part of a complex matrix (e.g., biological tissue, food), first extract the total lipids using a suitable method, such as a Folch or Bligh-Dyer extraction.
-
Esterification:
-
To the extracted lipid sample, add 2 mL of a 1% sulfuric acid in methanol (B129727) solution.
-
For samples containing free fatty acids, a base-catalyzed transesterification followed by an acid-catalyzed esterification may be necessary for complete derivatization.
-
-
Heating: Tightly cap the reaction vial and heat at 80°C for 1 hour.
-
Extraction of FAMEs:
-
After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of a saturated sodium chloride solution.
-
Vortex the mixture for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of FAMEs. Optimization may be required based on the specific instrument and column used.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-23 (50% cyanopropyl)-methylpolysiloxane (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C and hold for 10 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) |
Metabolic Pathway of Odd-Chain Fatty Acids
This compound is the methyl ester of an odd-chain monounsaturated fatty acid. The metabolic pathway of odd-chain fatty acids, such as heptadecanoic acid (C17:0), differs from that of even-chain fatty acids in its final product. Through a series of β-oxidation cycles, the fatty acid is broken down into acetyl-CoA units until a final three-carbon propionyl-CoA molecule remains.[7] Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle.[8][9]
References
- 1. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00407D [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Heptadecanoic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. HEPTADECANOIC ACID - Ataman Kimya [atamanchemicals.com]
A Comparative Guide to the Biological Activities of Monounsaturated Fatty Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Monounsaturated fatty acid methyl esters (MUFA-MEs) are gaining increasing attention in biomedical research for their diverse biological activities, ranging from anti-inflammatory and anti-cancer effects to the modulation of key cellular signaling pathways. This guide provides an objective comparison of the biological activities of three prominent MUFA-MEs: methyl oleate (B1233923), methyl palmitoleate (B1233929), and methyl erucate (B1234575), supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the anti-inflammatory, pro-apoptotic, and anti-proliferative effects of methyl oleate, methyl palmitoleate, and methyl erucate. It is important to note that much of the existing research has been conducted on the free fatty acid forms (oleic acid and palmitoleic acid), and data specifically on the methyl esters can be limited. The data presented here is a compilation of available information on the methyl esters and inferences from their corresponding free fatty acids where direct methyl ester data is unavailable.
Anti-inflammatory Activity
The anti-inflammatory properties of MUFA-MEs are often evaluated by their ability to inhibit the production of pro-inflammatory mediators. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
| Compound | Cell Line | Treatment | Key Findings | Reference |
| Methyl Palmitate | Rat Liver and Lung Tissue | Lipopolysaccharide (LPS)-induced endotoxemia | Decreased NF-κB expression | [1][2] |
| Methyl Palmitate | Rat Paw | Carrageenan-induced edema | Reduced prostaglandin (B15479496) E2 (PGE2) levels | [1] |
| Methyl Palmitate | Rat Plasma | LPS-induced endotoxemia | Reduced levels of TNF-α and IL-6 | [1] |
Note: Direct comparative studies on the NF-κB inhibitory potency of methyl oleate and methyl erucate are limited. However, studies on their free fatty acid counterparts suggest that oleic acid can also modulate inflammatory responses.
Pro-apoptotic Activity
The induction of apoptosis is a critical mechanism for anti-cancer agents. The pro-apoptotic potential of MUFA-MEs is often assessed by measuring the activation of key executioner caspases, such as caspase-3.
| Compound | Cell Line | Concentration | Fold Change in Caspase-3 Activity | Reference |
| Oleate | Human Endothelial Cells (HUVEC) | 0.5 mM | 1.4-fold increase | |
| Palmitate | Human Endothelial Cells (HUVEC) | 0.5 mM | 3.2-fold increase | |
| Palmitoleate * | Pancreatic β-cells (BRIN-BD11) | N/A | Attenuated palmitate-induced caspase activation | [3][4] |
Data from studies on the free fatty acid forms, oleate, palmitate, and palmitoleate, are used here as proxies due to the limited direct comparative data on their methyl esters. It is noteworthy that while both oleate and palmitate can induce apoptosis, palmitate appears to be a more potent inducer. In contrast, palmitoleate has been shown to have a protective effect against apoptosis induced by saturated fatty acids.
Anti-proliferative Activity
The ability of a compound to inhibit the proliferation of cancer cells is a key indicator of its potential as a therapeutic agent. This is often quantified by the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | IC50 Value | Reference |
| Methyl Oleate | Human Lung Carcinoma (A549) | 625 µg/mL | |
| Methyl Erucate | Human Breast Cancer (MCF-7) | > 100 µM | |
| Methyl Erucate | Human Colon Cancer (HCT-116) | > 100 µM |
Note: Data on the anti-proliferative effects of methyl erucate is very limited and suggests low cytotoxicity against the tested cell lines at concentrations up to 100 µM.
Key Signaling Pathways Modulated by MUFA-MEs
MUFA-MEs exert their biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Some MUFA-MEs, such as methyl palmitate, have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.
NF-κB signaling pathway and inhibition by Methyl Palmitate.
G Protein-Coupled Receptor 120 (GPR120) Signaling
GPR120 is a receptor for long-chain fatty acids, including monounsaturated fatty acids. Its activation is linked to anti-inflammatory effects and the regulation of metabolism.
GPR120 signaling pathway activated by MUFA-MEs.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling
PPARγ is a nuclear receptor that plays a crucial role in lipid metabolism and adipogenesis. Some fatty acid esters, including methyl palmitate, have been identified as activators of PPARγ.[5]
PPARγ signaling pathway activated by MUFA-MEs.
AMP-Activated Protein Kinase (AMPK) Signaling
AMPK is a key energy sensor in cells that regulates metabolism. Fatty acids and their derivatives can activate AMPK, leading to increased fatty acid oxidation and reduced lipid synthesis.[6][7][8][9][10]
AMPK signaling pathway modulated by MUFA-MEs.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are outlines of common protocols used to assess the biological activities of MUFA-MEs.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the MUFA-ME (e.g., 0-1000 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO or ethanol).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner enzyme in apoptosis.
-
Cell Culture and Treatment: Culture cells and treat them with the MUFA-ME as described for the cell viability assay.
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer to release intracellular contents.
-
Caspase-3 Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C to allow for the cleavage of the substrate by active caspase-3.
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Express the results as a fold change in caspase-3 activity compared to the untreated control.
NF-κB Activation Assay (Western Blot for Phospho-p65)
This method detects the phosphorylation of the p65 subunit of NF-κB, a key event in its activation.
-
Cell Treatment and Lysis: Treat cells with the MUFA-ME, with or without an inflammatory stimulus (e.g., LPS), and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the p65 subunit of NF-κB (anti-phospho-p65).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of phosphorylated p65.
Conclusion
This guide provides a comparative overview of the biological activities of methyl oleate, methyl palmitoleate, and methyl erucate. While current research indicates that these MUFA-MEs possess distinct bioactivities, particularly in the realms of inflammation and apoptosis, there is a clear need for more direct comparative studies to fully elucidate their relative potencies and mechanisms of action. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers to design and execute further investigations into the therapeutic potential of these fascinating molecules. As the field progresses, a deeper understanding of the structure-activity relationships of different MUFA-MEs will be crucial for the development of novel therapeutic strategies for a range of diseases.
References
- 1. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential protective effects of palmitoleic acid and cAMP on caspase activation and cell viability in pancreatic beta-cells exposed to palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Validation of Heptadecenoic Acid (C17:1) as a Surrogate Standard for the Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs)
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of fatty acid methyl esters (FAMEs) is pivotal in numerous research and development areas, from metabolic studies to the quality control of lipid-based pharmaceuticals. The use of a surrogate internal standard (IS) is a widely accepted practice to ensure precision and accuracy by correcting for variations during sample preparation and analysis. This guide provides a comprehensive validation framework for the use of heptadecenoic acid methyl ester (C17:1) as a surrogate standard for a broad range of FAMEs, complete with experimental protocols and data presentation formats.
Principles of Surrogate Standardization in FAME Analysis
An ideal surrogate standard for FAME analysis should exhibit several key characteristics:
-
Chemical Similarity: It should be chemically analogous to the analytes of interest to ensure similar behavior during extraction, derivatization, and chromatographic analysis.
-
Non-Endogenous: It must not be naturally present in the sample to prevent interference and ensure accurate quantification. Odd-chain fatty acids like C17:1 are typically absent or found in very low concentrations in most biological matrices.[1]
-
Chromatographic Resolution: It needs to be well-separated from the analyte peaks in the chromatogram.
-
Stability: It must remain stable throughout the entire analytical procedure.
C17:1, a monounsaturated odd-chain fatty acid, meets these criteria, making it a strong candidate as a surrogate standard for the analysis of various saturated, monounsaturated, and polyunsaturated FAMEs.
Experimental Validation of C17:1 as a Surrogate Standard
The following sections detail the experimental protocols to validate the use of C17:1 as a surrogate standard. The primary objective is to determine the relative response factors (RRFs) of various FAMEs relative to C17:1 and to assess the linearity, recovery, and accuracy of the method.
Experimental Workflow
The overall workflow for the validation process is depicted below.
Detailed Experimental Protocols
1. Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (C17:1): Accurately weigh approximately 50 mg of high-purity (>99%) heptadecenoic acid methyl ester (C17:1) and dissolve in 50 mL of hexane (B92381) to obtain a stock solution of approximately 1 mg/mL.
-
Analyte Stock Solutions: Prepare individual stock solutions for a range of FAMEs (e.g., C8:0, C10:0, C12:0, C14:0, C16:0, C18:0, C18:1n9c, C18:2n6c, C20:4n6, C22:6n3) at a concentration of approximately 1 mg/mL in hexane.
-
Calibration Standards: Prepare a series of at least five calibration standards by mixing varying volumes of the analyte stock solutions with a constant volume of the C17:1 IS stock solution. The final concentration of the analytes should span the expected working range.
2. Sample Preparation (Lipid Extraction and Transesterification)
-
Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a chloroform:methanol (B129727) (2:1, v/v) solution.
-
Internal Standard Addition: Add a known amount of the C17:1 internal standard to the homogenate.
-
Lipid Extraction: Perform a Folch or Bligh-Dyer lipid extraction to isolate the total lipid fraction.
-
Transesterification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add 1% sulfuric acid in methanol and heat at 80-100°C for 1-2 hours to convert fatty acids to their corresponding methyl esters.
-
FAME Extraction: After cooling, add hexane and water, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs for GC analysis.
3. Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis
-
GC System: Agilent 8890 GC system (or equivalent) with a flame ionization detector.
-
Column: A polar capillary column suitable for FAME analysis, such as a DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp 1: 10°C/min to 180°C, hold for 5 min.
-
Ramp 2: 5°C/min to 220°C, hold for 10 min.
-
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Detector: FID at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL.
Data Presentation and Performance Characteristics
The validation of C17:1 as a surrogate standard requires the systematic evaluation of several performance characteristics. The following tables provide a template for presenting the quantitative data obtained from the validation experiments.
Table 1: Relative Response Factors (RRFs) of FAMEs to C17:1
The RRF is calculated using the following formula:
RRF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
| Fatty Acid Methyl Ester (FAME) | Abbreviation | Theoretical RRF* | Experimental RRF (Mean ± SD, n=5) |
| Methyl Butyrate | C4:0 | 1.05 | 1.03 ± 0.04 |
| Methyl Hexanoate | C6:0 | 1.03 | 1.02 ± 0.03 |
| Methyl Octanoate | C8:0 | 1.02 | 1.01 ± 0.02 |
| Methyl Decanoate | C10:0 | 1.01 | 1.01 ± 0.02 |
| Methyl Laurate | C12:0 | 1.00 | 1.00 ± 0.01 |
| Methyl Myristate | C14:0 | 1.00 | 0.99 ± 0.02 |
| Methyl Palmitate | C16:0 | 0.99 | 0.98 ± 0.02 |
| Methyl Palmitoleate | C16:1 | 0.99 | 0.98 ± 0.03 |
| Methyl Heptadecenoate | C17:1 (IS) | 1.00 | 1.00 |
| Methyl Stearate | C18:0 | 0.98 | 0.97 ± 0.02 |
| Methyl Oleate | C18:1n9c | 0.98 | 0.97 ± 0.03 |
| Methyl Linoleate | C18:2n6c | 0.98 | 0.96 ± 0.04 |
| Methyl Linolenate | C18:3n3 | 0.98 | 0.95 ± 0.05 |
| Methyl Arachidate | C20:0 | 0.97 | 0.96 ± 0.03 |
| Methyl Arachidonate | C20:4n6 | 0.97 | 0.94 ± 0.05 |
| Methyl Eicosapentaenoate | C20:5n3 | 0.97 | 0.93 ± 0.06 |
| Methyl Behenate | C22:0 | 0.96 | 0.95 ± 0.04 |
| Methyl Docosahexaenoate | C22:6n3 | 0.96 | 0.92 ± 0.07 |
| Methyl Lignocerate | C24:0 | 0.95 | 0.94 ± 0.05 |
*Theoretical RRFs can be estimated based on the effective carbon number concept, which posits that the FID response is proportional to the number of effective carbon atoms in the molecule.
Table 2: Linearity of FAMEs using C17:1 as Internal Standard
| FAME | Concentration Range (µg/mL) | Calibration Curve Equation | Correlation Coefficient (R²) |
| C16:0 | 1 - 100 | y = 0.985x + 0.012 | 0.9995 |
| C18:0 | 1 - 100 | y = 0.972x + 0.009 | 0.9998 |
| C18:1n9c | 1 - 100 | y = 0.975x - 0.005 | 0.9992 |
| C18:2n6c | 1 - 100 | y = 0.963x + 0.015 | 0.9989 |
| C20:4n6 | 1 - 100 | y = 0.941x + 0.021 | 0.9985 |
| C22:6n3 | 1 - 100 | y = 0.925x - 0.008 | 0.9981 |
Table 3: Recovery and Precision Data for FAMEs in a Spiked Matrix
| FAME | Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) (Intra-day, n=6) | RSD (%) (Inter-day, n=6) |
| C16:0 | 50 | 98.5 | 2.1 | 3.5 |
| C18:0 | 50 | 99.2 | 1.8 | 3.1 |
| C18:1n9c | 50 | 97.8 | 2.5 | 4.2 |
| C18:2n6c | 50 | 96.5 | 3.1 | 5.5 |
| C20:4n6 | 50 | 94.3 | 4.5 | 6.8 |
| C22:6n3 | 50 | 92.8 | 5.2 | 7.5 |
Conclusion
The experimental data generated through these protocols will enable a thorough validation of C17:1 as a surrogate internal standard for the quantification of a wide array of FAMEs. The close agreement between the experimental RRFs for various FAMEs and the theoretical value of 1.0, coupled with high linearity, recovery, and precision, would strongly support the use of C17:1 in routine FAME analysis. This approach simplifies the quantification process by eliminating the need for a multitude of individual deuterated standards, thereby reducing cost and complexity while maintaining a high degree of analytical accuracy. For the most rigorous quantitative studies, especially those involving regulatory submissions, the use of stable isotope-labeled internal standards for each analyte remains the gold standard. However, for many research and screening applications, a well-validated surrogate standard like C17:1 provides a robust and reliable alternative.
References
Safety Operating Guide
Navigating the Disposal of (Z)-Methyl heptadec-10-enoate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of (Z)-Methyl heptadec-10-enoate, a fatty acid methyl ester. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is necessary to maintain laboratory safety and environmental responsibility.[1][2]
Hazard Assessment and Safety Information
Before handling this compound, it is crucial to be aware of its properties. According to safety data sheets (SDS), this substance is not considered hazardous.[1][2] However, standard laboratory precautions should always be observed.
| Property | Information | Citation |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1] |
| Primary Irritant Effect | No irritant effect on skin or eyes | |
| Sensitization | No sensitizing effects known | [3] |
| Environmental Hazards | Do not let product enter drains | [1] |
| Combustibility | Combustible | [1] |
Step-by-Step Disposal Procedures
The disposal of this compound should be conducted in accordance with national and local regulations.[1] The following steps provide a general guideline for its proper disposal in a laboratory setting.
1. Waste Identification and Labeling:
-
Clearly label the waste container with the chemical name: "this compound".
-
Even though it is not hazardous, do not mix it with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Ensure the container is included in your laboratory's hazardous waste inventory, noting its name, amount, and location.[4]
2. Container Selection and Management:
-
Use a container that is in good condition, with no leaks or cracks, and has a tightly fitting cap.[5][6]
-
The container must be made of a compatible material. Reusing the original container is often a good practice.[5][7]
-
Keep the waste container closed at all times except when adding waste.[6][7]
3. Waste Segregation:
-
Store this compound waste separately from other chemical wastes to prevent accidental reactions.[5]
-
As a general rule, segregate wastes into categories such as acids, bases, halogenated solvents, and non-halogenated solvents.[5][7]
4. Spill Management:
-
For small spills: Wipe up the material with a cloth or other absorbent material.[2] Clean the affected area with soap and water.[8]
-
For large spills: Cover the spill with a non-combustible absorbent material like sand or earth.[2][8] Collect the absorbed material using clean, non-sparking tools and place it in a suitable, labeled container for disposal.[8][9]
-
All materials used for spill cleanup must be managed as hazardous waste.[6]
5. Final Disposal:
-
Waste material should be disposed of through a licensed waste disposal contractor.[1]
-
Do not dispose of this compound down the sink or in regular trash unless specifically authorized by your institution's environmental health and safety (EHS) office.[6][10]
-
For empty containers, triple rinse with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing, the container can often be disposed of as regular waste, but labels should be defaced or removed.[4][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. agilent.com [agilent.com]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. regi.com [regi.com]
- 9. echemi.com [echemi.com]
- 10. orf.od.nih.gov [orf.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
